Doxacurium
Description
Structure
2D Structure
Properties
Key on ui mechanism of action |
Doxacurium chloride binds competitively to cholinergic receptors on the motor end-plate to antagonize the action of acetylcholine, resulting in a block of neuromuscular transmission (non-depolarizing). This action is antagonized by acetylcholinesterase inhibitors, such as neostigmine. |
|---|---|
CAS No. |
106791-39-3 |
Molecular Formula |
C56H78N2O16+2 |
Molecular Weight |
1035.2 g/mol |
IUPAC Name |
bis[3-[6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] butanedioate |
InChI |
InChI=1S/C56H78N2O16/c1-57(23-19-37-33-45(65-7)53(69-11)55(71-13)49(37)39(57)27-35-29-41(61-3)51(67-9)42(30-35)62-4)21-15-25-73-47(59)17-18-48(60)74-26-16-22-58(2)24-20-38-34-46(66-8)54(70-12)56(72-14)50(38)40(58)28-36-31-43(63-5)52(68-10)44(32-36)64-6/h29-34,39-40H,15-28H2,1-14H3/q+2 |
InChI Key |
GBLRQXKSCRCLBZ-UHFFFAOYSA-N |
SMILES |
C[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C |
Other CAS No. |
106819-53-8 |
physical_description |
Solid |
solubility |
9.02e-05 g/L |
Synonyms |
2,2'-((1,4-dioxobutane-1,4-diyl)bis(oxypropane-3,1-diyl))bis(6,7,8-trimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinolinium) dichloride BW A938U BW-A 938U BW-A-938U BW-A938U doxacurium doxacurium chloride Nuromax |
Origin of Product |
United States |
Foundational & Exploratory
Preclinical Pharmacology of Doxacurium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical pharmacology of doxacurium, a long-acting, non-depolarizing neuromuscular blocking agent. The information presented herein is collated from various preclinical studies in different animal models, offering a valuable resource for researchers and professionals involved in drug development and pharmacological research.
Core Pharmacodynamics
This compound is a bis-quaternary benzylisoquinolinium diester that acts as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors on the motor endplate. This antagonism prevents acetylcholine from binding, leading to muscle relaxation. Preclinical studies have established its potency and duration of action in several species.
Quantitative Pharmacodynamic Data
The following table summarizes the key pharmacodynamic parameters of this compound observed in various preclinical models.
| Parameter | Species | Anesthesia | Value |
| ED₅₀ | Dog (mixed-breed) | Isoflurane (B1672236) | 2.1 µg/kg |
| ED₉₀ | Dog (mixed-breed) | Isoflurane | 3.5 µg/kg |
| ED₉₅ | Cat | Not Specified | 12 µg/kg i.v.[1] |
| Dog | Not Specified | 6-7 µg/kg i.v.[1] | |
| Rhesus Monkey | Not Specified | 17 µg/kg i.v.[1] | |
| Onset of Action (to T1% max depression) | Dog (mixed-breed) | Isoflurane | 40 ± 5 minutes (at 3.5 µg/kg) |
| Dog (mixed-breed) | Isoflurane | 41 ± 8 minutes (at 4.5 µg/kg) | |
| Duration of Action (to 25% recovery of T1) | Dog (mixed-breed) | Isoflurane | 108 ± 31 minutes (at 3.5 µg/kg) |
| Dog (mixed-breed) | Isoflurane | 111 ± 33 minutes (at 4.5 µg/kg) | |
| Recovery Time (25% to 75% recovery of T1) | Dog (mixed-breed) | Isoflurane | 42 ± 11 minutes (at 3.5 µg/kg) |
| Dog (mixed-breed) | Isoflurane | 37 ± 10 minutes (at 4.5 µg/kg) |
Core Pharmacokinetics
The pharmacokinetic profile of this compound in preclinical models indicates that its elimination is primarily through renal and biliary excretion of the unchanged parent drug. In vitro studies in rats, cats, and dogs have shown that the entire administered dose is recovered as the parent drug in urine and bile.[2]
Quantitative Pharmacokinetic Data
The table below presents the available pharmacokinetic parameters for this compound in different preclinical species.
| Parameter | Species | Dose | Value |
| Elimination Half-Life (t½) | Dog | 0.009 mg/kg i.v. | 31 minutes |
| Rhesus Monkey | 0.017 mg/kg i.v. | 35 minutes | |
| Plasma Clearance (Cl) | Dog | 0.009 mg/kg i.v. | 4.8 mL/min/kg |
| Rhesus Monkey | 0.017 mg/kg i.v. | 5.2 mL/min/kg | |
| Volume of Distribution (Vd) | Dog | 0.009 mg/kg i.v. | 185 mL/kg |
| Rhesus Monkey | 0.017 mg/kg i.v. | 240 mL/kg |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following section outlines the typical experimental protocols employed in the pharmacodynamic and pharmacokinetic evaluation of this compound in animal models.
Pharmacodynamic Studies in Dogs
-
Animal Model: Healthy, adult mixed-breed dogs (e.g., weighing 24.8 ± 2.8 kg).
-
Anesthesia: Anesthesia is induced and maintained with isoflurane (e.g., 1.9% to 2.3% end-tidal concentration) in oxygen. Mechanical ventilation is used to maintain PaCO₂ between 35 and 45 mm Hg.
-
Drug Administration: this compound chloride is administered intravenously (i.v.) as a bolus at varying doses (e.g., 2.0, 3.5, 4.5 µg/kg). A saline placebo is used as a control. A washout period of at least 7 days is maintained between treatments in crossover study designs.
-
Neuromuscular Monitoring:
-
Stimulation: The superficial peroneal nerve is stimulated supramaximally using a train-of-four (TOF) pattern.
-
Measurement: The evoked twitch response of the paw is quantified using mechanomyography. The primary endpoint is the depression of the first twitch (T1) compared to baseline.
-
-
Data Analysis: Dose-response curves are constructed by plotting the log-dose against the probit of the maximal T1 depression. Linear regression analysis is used to determine the ED₅₀ and ED₉₀ values.
General Pharmacokinetic Study Design
-
Animal Models: Dogs, cats, and rhesus monkeys are commonly used.
-
Drug Administration: A single intravenous bolus of this compound chloride is administered.
-
Sample Collection: Serial arterial blood samples are collected at predefined time points after drug administration.
-
Analytical Method: Plasma concentrations of this compound are determined using a sensitive and specific analytical method, such as capillary gas chromatography.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using appropriate pharmacokinetic models (e.g., non-compartmental or compartmental analysis) to determine key parameters like elimination half-life, plasma clearance, and volume of distribution.
Visualizations
Signaling Pathway: Neuromuscular Blockade by this compound
Caption: Competitive antagonism of this compound at the neuromuscular junction.
Experimental Workflow: Preclinical Pharmacodynamic Evaluation
Caption: Workflow for assessing this compound's pharmacodynamic effects.
Logical Relationship: Factors Influencing this compound's Action
Caption: Key factors that influence the pharmacology of this compound.
References
Doxacurium Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxacurium chloride is a long-acting, non-depolarizing neuromuscular blocking agent characterized by its high potency and cardiovascular stability. As a bis-quaternary benzylisoquinolinium diester, its mechanism of action involves competitive antagonism of acetylcholine (B1216132) (ACh) at the nicotinic acetylcholine receptors (nAChRs) of the neuromuscular junction.[1][2][3] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound, detailing the quantitative impact of structural modifications on its pharmacological profile. The document also outlines key experimental protocols for the evaluation of such compounds and visualizes the underlying signaling pathways and logical SAR principles.
This compound's development was a direct result of extensive SAR studies aimed at creating a potent, non-depolarizing agent with minimal cardiovascular side effects and no histamine (B1213489) release.[3] Its symmetrical structure, consisting of two quaternary ammonium (B1175870) heads separated by a succinic acid diester linkage, is a key determinant of its pharmacological properties.
Core Structure-Activity Relationships
The potency and duration of action of this compound and its analogs are intrinsically linked to several key structural features:
-
Interonium Distance: The distance between the two quaternary nitrogen atoms is a critical factor for high-affinity binding to the nAChR. This distance is optimized in this compound's structure to effectively span the binding sites on the receptor.
-
Quaternary Head Structure: The bulky and rigid nature of the benzyltetrahydroisoquinolinium head contributes to the non-depolarizing mechanism of action and high potency.[3]
-
Ester Linkages: While this compound itself is only minimally hydrolyzed by plasma cholinesterase, the presence of ester linkages in related benzylisoquinolinium compounds can be a site for metabolic breakdown, influencing the duration of action.[4]
-
Stereochemistry: this compound is a mixture of three trans-trans stereoisomers. The specific stereoconfiguration of the benzylisoquinolinium moieties can significantly impact potency and the side-effect profile.
Quantitative Structure-Activity Relationship Data
Table 1: Potency of this compound Chloride in Various Species
| Species | Anesthesia | Parameter | Value |
| Human (Adult) | Balanced Anesthesia | ED95 | 30 µg/kg[4] |
| Dog | Isoflurane | ED50 | 2.1 µg/kg[5] |
| Dog | Isoflurane | ED90 | 3.5 µg/kg[5] |
Table 2: Duration of Action of this compound Chloride in Humans and Dogs
| Species | Dose | Parameter | Time (minutes) |
| Human (Adult) | 1.3 x ED95 | Recovery to 25% of control twitch height | 75.7 ± 5.6[4] |
| Human (Adult) | 2.5 x ED95 | Recovery of integrated EMG response to 20% of control | 102 ± 42[6] |
| Dog | 3.5 µg/kg | Duration (maximal depression to 25% recovery) | 108 ± 31[5] |
| Dog | 4.5 µg/kg | Duration (maximal depression to 25% recovery) | 111 ± 33[5] |
Experimental Protocols
The evaluation of this compound and its analogs relies on a series of well-established in vivo experimental protocols designed to assess their neuromuscular blocking activity, cardiovascular effects, and potential for histamine release.
In Vivo Assessment of Neuromuscular Blockade
A common and reliable method for quantifying the potency and duration of action of neuromuscular blocking agents is the in vivo cat or dog model.[7]
Protocol:
-
Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and maintain a stable level of anesthesia.[5] Institute mechanical ventilation to ensure adequate respiration.
-
Nerve Stimulation: Isolate and stimulate a peripheral motor nerve, such as the sciatic or ulnar nerve, with supramaximal square-wave pulses.
-
Muscle Response Measurement: Record the evoked twitch response of the corresponding muscle (e.g., tibialis anterior or adductor pollicis) using a force-displacement transducer.
-
Drug Administration: Administer this compound or its analogs intravenously as a bolus dose or continuous infusion.
-
Data Analysis: Quantify the degree of neuromuscular blockade as the percentage decrease in twitch height from baseline. Determine the ED50, ED90, and ED95 (the doses required to produce 50%, 90%, and 95% twitch depression, respectively). The duration of action is typically measured as the time from drug administration to the recovery of the twitch response to a certain percentage (e.g., 25%, 75%, or 95%) of the baseline value.[5]
Assessment of Cardiovascular Effects
To evaluate the cardiovascular safety profile, monitor key hemodynamic parameters during the administration of the neuromuscular blocking agent.
Protocol:
-
Instrumentation: In an anesthetized animal model, place catheters to continuously monitor arterial blood pressure and heart rate.
-
Drug Administration: Administer escalating doses of the test compound.
-
Data Recording: Record blood pressure and heart rate continuously before, during, and after drug administration.
-
Analysis: Analyze the data for any significant changes in mean arterial pressure and heart rate, which would indicate potential cardiovascular side effects.
Evaluation of Histamine Release
The potential for a neuromuscular blocking agent to induce histamine release is a critical safety parameter.
Protocol:
-
Animal Model: The anesthetized dog is a sensitive model for detecting histamine release.
-
Blood Sampling: Collect venous blood samples at baseline and at specific time points after the administration of the test compound.
-
Histamine Assay: Analyze the plasma samples for histamine concentration using a sensitive and specific assay, such as a radioimmunoassay or an enzyme-linked immunosorbent assay (ELISA).
-
Analysis: A significant increase in plasma histamine levels after drug administration indicates a potential for histamine release.
Visualizations
Signaling Pathway of this compound at the Neuromuscular Junction
The following diagram illustrates the mechanism of action of this compound as a competitive antagonist at the nicotinic acetylcholine receptor on the postsynaptic membrane of the neuromuscular junction.
Caption: this compound competitively antagonizes acetylcholine at the nAChR, preventing muscle contraction.
Logical Relationships in this compound SAR
This diagram illustrates the key structural determinants of this compound's pharmacological profile.
Caption: Key structural features of this compound and their influence on its pharmacological properties.
Conclusion
The structure-activity relationship of this compound is a testament to the principles of rational drug design. Its development was guided by a systematic approach to optimizing the chemical structure of benzylisoquinolinium compounds to achieve a desirable clinical profile. The key takeaways from the SAR studies of this compound and its class of compounds are the critical importance of the interonium distance for receptor binding and potency, the role of the bulky quaternary heads in ensuring a non-depolarizing mechanism and cardiovascular safety, and the influence of the linker and stereochemistry on the duration of action and overall pharmacological profile. Further research into novel analogs with systematic modifications to these key structural elements could lead to the development of neuromuscular blocking agents with even more refined and predictable clinical characteristics.
References
- 1. Methods for the Experimental Evaluation of Neuromuscular Blocking Agents | Semantic Scholar [semanticscholar.org]
- 2. This compound. A review of its pharmacology and clinical potential in anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound chloride - Wikipedia [en.wikipedia.org]
- 4. Clinical pharmacology of this compound chloride. A new long-acting nondepolarizing muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuromuscular effects of this compound chloride in isoflurane-anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound chloride: a preliminary clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental and clinical evaluation of neuromuscular blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Doxacurium Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of doxacurium chloride, a long-acting, non-depolarizing neuromuscular blocking agent. This compound chloride acts as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptor (nAChR) on the motor end-plate of the neuromuscular junction.[1][2][3] This document outlines the key physicochemical properties, details established in vitro experimental protocols for its characterization, and presents its metabolic profile. The information herein is intended to support research, development, and a deeper understanding of the pharmacological and biophysical properties of this compound chloride.
Physicochemical and Pharmacokinetic Properties
This compound chloride is a bis-quaternary benzylisoquinolinium diester.[4] Its key physicochemical and pharmacokinetic properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C56H78Cl2N2O16 | [1] |
| Molecular Weight | 1106.14 g/mol | [1] |
| Plasma Protein Binding | Approximately 30% | [5] |
| In Vitro Metabolism | Minimally hydrolyzed by human plasma cholinesterase. Not metabolized in fresh human plasma. | [4] |
| Primary Elimination | Excreted unchanged in urine and bile. | [5] |
Mechanism of Action: Competitive Antagonism at the Nicotinic Acetylcholine Receptor
This compound chloride functions by competitively inhibiting the binding of acetylcholine (ACh) to nicotinic acetylcholine receptors (nAChRs) located on the motor end-plate of skeletal muscle fibers.[2][3] This antagonism prevents the depolarization of the muscle cell membrane and subsequent muscle contraction. The neuromuscular blockade induced by this compound chloride can be reversed by acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of ACh in the synaptic cleft.[2][3]
Figure 1: Signaling pathway of this compound Chloride at the neuromuscular junction.
In Vitro Potency and Efficacy
Experimental Protocols for In Vitro Characterization
The following sections detail standardized in vitro methodologies that are fundamental for the characterization of neuromuscular blocking agents like this compound chloride.
Nicotinic Acetylcholine Receptor Binding Assay
This assay quantifies the binding affinity of a compound to the nAChR.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound chloride for the nicotinic acetylcholine receptor.
Materials:
-
Tissue preparation rich in nAChRs (e.g., from Torpedo electric organ or a mammalian muscle cell line like TE671).
-
Radioligand with high affinity for the nAChR (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin).
-
This compound chloride solutions of varying concentrations.
-
Incubation buffer (e.g., phosphate-buffered saline).
-
Glass fiber filters.
-
Scintillation counter or gamma counter.
Procedure:
-
Prepare a membrane fraction from the nAChR-rich tissue.
-
In a series of tubes, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound chloride.
-
Include control tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of a known nAChR ligand, like nicotine (B1678760) or tubocurarine).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
Calculate the specific binding at each concentration of this compound chloride by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound chloride concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound chloride that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
In Vitro Functional Neuromuscular Junction Blockade Assay (Chick Biventer Cervicis Preparation)
This assay assesses the functional effect of a compound on neuromuscular transmission in an isolated tissue preparation.
Objective: To determine the concentration-response relationship and the IC50 value of this compound chloride for the inhibition of nerve-evoked muscle twitch.
Materials:
-
Young chicks (1-2 weeks old).
-
Krebs-Henseleit solution.
-
Dissection tools.
-
Organ bath with aeration (95% O2, 5% CO2) and temperature control (37°C).
-
Force-displacement transducer.
-
Nerve stimulator and electrodes.
-
Data acquisition system.
-
This compound chloride solutions of varying concentrations.
Procedure:
-
Humanely euthanize a chick and dissect the biventer cervicis nerve-muscle preparation.
-
Mount the preparation in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
-
Attach the muscle to a force-displacement transducer to record isometric contractions.
-
Position stimulating electrodes on the nerve.
-
Apply supramaximal nerve stimulation at a constant frequency (e.g., 0.1 Hz) to elicit consistent muscle twitches.
-
Allow the preparation to stabilize.
-
Add this compound chloride to the organ bath in a cumulative or non-cumulative manner, allowing the response to each concentration to reach a steady state.
-
Record the inhibition of the twitch height at each concentration.
-
Plot the percentage of twitch inhibition against the logarithm of the this compound chloride concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vitro Plasma Stability Assay
This assay evaluates the stability of a compound in plasma, specifically its susceptibility to hydrolysis by plasma cholinesterase.
Objective: To confirm that this compound chloride is not significantly hydrolyzed by human plasma cholinesterase.
Materials:
-
Freshly collected human plasma.
-
This compound chloride stock solution.
-
Incubator or water bath (37°C).
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector.
-
Quenching solution (e.g., acetonitrile (B52724) or a strong acid) to stop the reaction.
Procedure:
-
Prepare aliquots of human plasma.
-
Spike the plasma with a known concentration of this compound chloride.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and immediately add a quenching solution to stop any enzymatic activity.
-
Process the samples to precipitate proteins (e.g., by centrifugation).
-
Analyze the supernatant using a validated HPLC method to quantify the concentration of this compound chloride.
-
Plot the concentration of this compound chloride against time to determine the rate of degradation, if any.
-
The lack of a significant decrease in the concentration of this compound chloride over time would confirm its stability in human plasma.
Figure 2: General experimental workflow for in vitro characterization.
Conclusion
This compound chloride is a potent, long-acting, non-depolarizing neuromuscular blocking agent with a well-defined mechanism of action as a competitive antagonist at the nicotinic acetylcholine receptor. Its in vitro characterization relies on a suite of standard pharmacological assays to determine its binding affinity, functional potency, and metabolic stability. While specific quantitative data from in vitro studies are not extensively reported in publicly accessible literature, the methodologies described in this guide provide a robust framework for the comprehensive in vitro evaluation of this compound chloride and other neuromuscular blocking agents.
References
- 1. This compound chloride - Wikipedia [en.wikipedia.org]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. This compound | C56H78N2O16+2 | CID 60169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Clinical pharmacology of this compound chloride. A new long-acting nondepolarizing muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Neuromuscular effects of this compound chloride in isoflurane-anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Doxacurium's Binding Affinity for Nicotinic Acetylcholine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doxacurium chloride is a long-acting, non-depolarizing neuromuscular blocking agent that functions as a competitive antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs). This technical guide provides a comprehensive overview of the binding affinity of this compound for nAChRs, with a focus on the quantitative data, experimental methodologies, and the underlying signaling pathways. This compound's primary clinical application is to induce skeletal muscle relaxation during surgical procedures by inhibiting neuromuscular transmission at the motor end-plate.[1][2] This document synthesizes available data to serve as a resource for researchers and professionals in pharmacology and drug development.
Introduction
This compound is a bis-quaternary benzylisoquinolinium diester that exhibits high potency and a favorable cardiovascular profile, with minimal histamine (B1213489) release.[2] Its mechanism of action is centered on the competitive inhibition of acetylcholine (ACh) at the postsynaptic nAChRs of the neuromuscular junction.[1][2] Understanding the binding affinity of this compound is crucial for predicting its pharmacodynamic properties, optimizing clinical use, and guiding the development of novel neuromuscular blocking agents.
Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in synaptic transmission. The binding of ACh to these receptors triggers a conformational change, opening the ion channel and leading to depolarization of the postsynaptic membrane. This compound, by competing with ACh for the same binding sites, prevents this depolarization and subsequent muscle contraction.
Quantitative Binding Affinity Data
Despite extensive clinical use and characterization of its in vivo effects, there is a notable scarcity of publicly available, direct quantitative binding affinity data (e.g., Ki or IC50 values from radioligand binding assays) for this compound across various nAChR subtypes. The majority of available data focuses on its clinical potency, such as the effective dose required to produce a certain level of neuromuscular blockade (ED50 and ED95).
| Parameter | Value | Species/Tissue | Anesthetic Conditions | Reference |
| ED50 | 19 µg/kg | Human (children, 2-12 yr) | 1% halothane (B1672932) and nitrous oxide in oxygen | [3] |
| ED95 | 32 µg/kg | Human (children, 2-12 yr) | 1% halothane and nitrous oxide in oxygen | [3] |
| ED50 | 2.1 µg/kg | Dog | Isoflurane | [4] |
| ED90 | 3.5 µg/kg | Dog | Isoflurane | [4] |
This table summarizes the in vivo potency of this compound, which is an indirect measure of its interaction with nAChRs in a physiological setting.
The lack of direct binding affinity data in the public domain necessitates that researchers rely on functional assays and comparative studies with other neuromuscular blocking agents to infer this compound's receptor interaction characteristics.
Experimental Protocols
Radioligand Binding Assay (Competitive Displacement)
This technique is a gold standard for determining the binding affinity of an unlabeled ligand (like this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the inhibition constant (Ki) of this compound for a specific nAChR subtype.
Materials:
-
Receptor Source: Membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the nAChR subtype of interest, or tissue homogenates rich in the target receptor (e.g., Torpedo electric organ, mammalian muscle tissue).[5]
-
Radioligand: A high-affinity radiolabeled nAChR antagonist (e.g., [3H]-epibatidine, [125I]-α-bungarotoxin).[5][6] The concentration used should be at or below its dissociation constant (Kd).
-
Unlabeled Ligand: this compound chloride.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[7]
-
Filtration System: Glass fiber filters and a vacuum manifold.
-
Scintillation Counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Control Wells: Include wells for "total binding" (receptor + radioligand) and "non-specific binding" (receptor + radioligand + a high concentration of a non-radiolabeled, high-affinity ligand to saturate the receptors).[5]
-
Equilibration: Allow the binding to reach equilibrium (incubation time and temperature are optimized for the specific receptor and ligands).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold assay buffer to remove any unbound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Schild Regression Analysis
This functional assay determines the dissociation constant (KB) of a competitive antagonist by measuring the parallel rightward shift it causes in the dose-response curve of an agonist.[8][9]
Objective: To determine the pA2 value (the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's dose-response curve) for this compound. For a competitive antagonist, pA2 is an estimate of the negative logarithm of the KB.[10][11]
Materials:
-
Isolated Tissue Preparation: An in vitro preparation containing nAChRs, such as a nerve-muscle preparation (e.g., frog rectus abdominis, rat phrenic nerve-diaphragm).
-
Agonist: Acetylcholine or a stable cholinergic agonist (e.g., carbachol).
-
Antagonist: this compound chloride.
-
Organ Bath and Recording System: To maintain the tissue under physiological conditions and record muscle contractions.
Procedure:
-
Baseline Agonist Dose-Response Curve: Establish a cumulative concentration-response curve for the agonist to determine its EC50.
-
Antagonist Incubation: Incubate the tissue with a fixed concentration of this compound for a sufficient time to reach equilibrium.
-
Second Agonist Dose-Response Curve: In the presence of this compound, re-determine the agonist dose-response curve.
-
Repeat: Wash out the antagonist and repeat steps 2 and 3 with at least two other concentrations of this compound.
-
Data Analysis: Calculate the dose ratio (DR) for each concentration of this compound, where DR = (EC50 of agonist in the presence of antagonist) / (EC50 of agonist in the absence of antagonist). A Schild plot is then constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis. For a competitive antagonist, this plot should be linear with a slope of 1. The pA2 value is the x-intercept of the regression line.[8][10][11]
Signaling Pathways and Experimental Workflows
The interaction of this compound with the nAChR at the neuromuscular junction interrupts the normal signaling cascade that leads to muscle contraction.
Signaling Pathway of Neuromuscular Transmission
The following diagram illustrates the sequence of events at the neuromuscular junction, which is competitively inhibited by this compound.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. This compound chloride - Wikipedia [en.wikipedia.org]
- 3. Neuromuscular and cardiovascular effects of this compound in children anaesthetized with halothane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuromuscular effects of this compound chloride in isoflurane-anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction [mdpi.com]
- 8. Schild equation - Wikipedia [en.wikipedia.org]
- 9. Schild_regression [bionity.com]
- 10. researchgate.net [researchgate.net]
- 11. The Schild regression in the process of receptor classification - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early-Stage Research on Doxacurium Isomers and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational and early-stage research concerning doxacurium, its isomers, and related analogs. This compound chloride is a long-acting, non-depolarizing neuromuscular blocking agent, recognized for its cardiovascular stability. This document delves into its chemical nature, mechanism of action, and the experimental methodologies crucial for its study, with a focus on providing actionable data and protocols for professionals in the field of drug development and pharmacology.
Core Concepts: this compound and its Stereochemistry
This compound is a bisbenzyltetrahydroisoquinolinium diester and is noteworthy for its stereochemical complexity. The clinically used formulation of this compound chloride is not a single molecular entity but a specific mixture of three stereoisomers. These are all trans-trans isomers, which include a meso compound (R,S-S,R-doxacurium) and a pair of enantiomers (R,S-R,S-doxacurium and S,R-S,R-doxacurium). This isomeric composition is a critical factor in its pharmacological profile.
While direct, publicly available research comparing the individual neuromuscular blocking potency and other pharmacological properties of these three specific this compound isomers is limited, valuable insights can be drawn from studies on the isomers of structurally related bisbenzylisoquinolinium agents like atracurium (B1203153) and mivacurium (B34715).
Quantitative Pharmacological Data
The following tables summarize key quantitative data from early-stage research on this compound and its analogs. Due to the limited availability of data on individual this compound isomers, comparative data for the isomers of the related compounds, atracurium and mivacurium, are provided to offer insights into the potential pharmacological differences that may exist between the this compound isomers.
Table 1: Neuromuscular Blocking Potency of this compound and Related Compounds
| Compound/Isomer | Test Species | ED₅₀ / ED₉₅ | Notes |
| This compound Chloride | Human | ED₉₅: 0.023 - 0.03 mg/kg | Potency can vary with anesthetic regimen. |
| Atracurium (racemate) | Cat | ED₉₅: ~250 µg/kg | Mixture of 10 stereoisomers. |
| Cisatracurium (1R-cis, 1'R-cis isomer of atracurium) | Cat | ED₉₅: ~50 µg/kg | Significantly more potent than the racemic mixture.[1] |
| Mivacurium (racemate) | Human | ED₉₅: 0.08 mg/kg | A mixture of three stereoisomers.[2] |
| trans-trans and cis-trans isomers of Mivacurium | Human | - | Equipotent and account for ~95% of the neuromuscular blocking effect.[2] |
| cis-cis isomer of Mivacurium | Human | - | Approximately 1/13th as potent as the other two isomers.[3] |
Table 2: Pharmacodynamic Properties of this compound
| Parameter | Value (in Humans) | Conditions |
| Onset of Action (to maximum block) | 3.5 - 10 minutes | Dose-dependent (37-80 µg/kg).[4] |
| Clinical Duration of Action (to 25% recovery) | 77 - 164 minutes | Dose-dependent.[4] |
| Recovery Index (25% to 75% recovery) | ~30 minutes | - |
| Plasma Histamine Release | Not significant | At doses up to 2.7 times the ED₉₅. |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of neuromuscular blocking agents. The following sections provide outlines of key experimental protocols relevant to the study of this compound and its analogs.
Synthesis of this compound Chloride
The synthesis of this compound chloride involves a multi-step process. The following is a general protocol derived from patent literature describing the synthesis of bisbenzyltetrahydroisoquinolinium compounds.
Workflow for the Synthesis of this compound Chloride
Caption: General synthetic route for this compound Chloride.
Methodology:
-
Quaternization: 5',8-Dimethoxylaudanosine is reacted with 3-iodopropanol in refluxing acetone. The resulting product is passed through an ion exchange resin (e.g., Dowex 1-X8) to yield trans-N-(3-hydroxypropyl)-5',8-dimethoxylaudanosinium chloride.[5]
-
Esterification: The product from the first step is then esterified with succinyl chloride in refluxing dichloroethane to produce the crude this compound chloride.[5]
-
Purification: The crude product is purified using techniques such as column chromatography to separate the desired stereoisomers and remove impurities.
In Vitro Assessment of Neuromuscular Blockade: Phrenic Nerve-Hemidiaphragm Preparation
This ex vivo method is a classic pharmacological preparation for quantifying the potency and characteristics of neuromuscular blocking agents.
Experimental Workflow for Phrenic Nerve-Hemidiaphragm Assay
Caption: Workflow for assessing neuromuscular blockade in vitro.
Methodology:
-
Preparation Dissection: A rat is euthanized, and the phrenic nerve and hemidiaphragm are carefully dissected out.
-
Mounting: The preparation is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O₂ and 5% CO₂ and maintained at 37°C.
-
Stimulation and Recording: The phrenic nerve is stimulated with supramaximal electrical pulses at a frequency of 0.1 Hz. The resulting isometric contractions of the diaphragm are recorded using a force-displacement transducer.
-
Drug Application: Once a stable baseline of contractions is established, this compound isomers or analogs are added to the bath in a cumulative or non-cumulative manner.
-
Data Analysis: The percentage inhibition of the twitch response is calculated for each concentration, and a concentration-response curve is plotted to determine the EC₅₀ (the concentration that produces 50% of the maximal inhibition).
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Binding Assay
Competitive radioligand binding assays are used to determine the affinity of a compound for a specific receptor.
Workflow for nAChR Radioligand Binding Assay
Caption: Workflow for a competitive nAChR binding assay.
Methodology:
-
Membrane Preparation: A tissue source rich in nicotinic acetylcholine receptors (e.g., Torpedo electric organ or a cell line expressing the receptor) is homogenized, and the membrane fraction is isolated by differential centrifugation.
-
Assay Setup: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled antagonist (e.g., ³H-α-bungarotoxin) and varying concentrations of the unlabeled test compound (this compound isomer or analog).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand, typically by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki), which reflects the affinity of the compound for the receptor, is then calculated using the Cheng-Prusoff equation.
Signaling Pathway
The primary mechanism of action of this compound and its analogs is competitive antagonism at the nicotinic acetylcholine receptor (nAChR) on the motor endplate of the neuromuscular junction.
Signaling Pathway of Neuromuscular Blockade by this compound
Caption: Competitive antagonism by this compound at the neuromuscular junction.
In the absence of a neuromuscular blocking agent, acetylcholine released from the presynaptic nerve terminal binds to nAChRs on the muscle cell membrane. This binding opens a cation channel, leading to an influx of sodium ions and depolarization of the endplate, which in turn triggers muscle contraction. This compound, due to its structural similarity to acetylcholine, competes for the same binding sites on the nAChR. However, upon binding, this compound does not activate the receptor and instead prevents acetylcholine from binding. This competitive antagonism blocks the ion channel from opening, prevents depolarization, and results in muscle relaxation.
Conclusion
The early-stage research on this compound and its analogs has established it as a potent, long-acting neuromuscular blocking agent with a favorable cardiovascular profile. A key aspect of its chemistry is its existence as a mixture of three trans-trans stereoisomers. While direct comparative pharmacological data for these individual isomers are not extensively available, research on related compounds such as atracurium and mivacurium highlights the significant impact that stereochemistry can have on the potency and side-effect profile of bisbenzylisoquinolinium neuromuscular blocking agents. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this compound analogs and other novel neuromuscular blocking drugs, facilitating the development of agents with improved clinical characteristics.
References
- 1. [The clinical pharmacology of cisatracurium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The pharmacokinetics and pharmacodynamics of the stereoisomers of mivacurium in patients receiving nitrous oxide/opioid/barbiturate anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mivacurium - WikiAnesthesia [wikianesthesia.org]
- 5. This compound chloride, BW-A938U, Nuromax-药物合成数据库 [drugfuture.com]
The Pharmacokinetics of Doxacurium in Rodent Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Doxacurium chloride is a long-acting, non-depolarizing neuromuscular blocking agent. While extensive clinical data in humans is available, comprehensive pharmacokinetic (PK) studies of this compound in rodent models are not readily found in publicly accessible literature. This guide synthesizes the available information on this compound's properties with established methodologies for conducting pharmacokinetic studies in rodents. The primary purpose is to provide a framework for researchers designing preclinical studies to evaluate this compound or similar neuromuscular blocking agents. Based on information from human studies and mentions in regulatory documents, this compound is understood to be primarily eliminated unchanged through renal and biliary pathways, suggesting a low level of metabolism. Studies in rats have involved subcutaneous administration, indicating its viability as a route for preclinical assessment. This document outlines recommended experimental protocols, data presentation strategies, and visual workflows to guide the investigation of this compound pharmacokinetics in a research setting.
Pharmacokinetic Profile of this compound
While specific quantitative pharmacokinetic data for this compound in rodent models is sparse in the available literature, some information can be extrapolated from human data and non-clinical study descriptions.
Table 1: Summary of Known this compound Properties and Inferences for Rodent Studies
| Parameter | Human Data | Rodent Information (from product monographs) | Implications for Rodent Studies |
| Metabolism | Not metabolized; excreted as unchanged drug[1] | Teratology studies in non-ventilated pregnant rats and mice with sub-paralyzing subcutaneous doses showed no evidence of maternal toxicity, teratogenicity, or embryotoxicity[1]. A 14-day study in non-ventilated rats involved subcutaneous administration[1]. | The lack of metabolism in humans suggests that rodent studies will likely also show elimination of the parent drug as the primary clearance mechanism. |
| Elimination | Major pathways are excretion in urine and bile[1] | In cats and dogs, approximately three-quarters of the dose is recovered in urine and one-quarter in bile. In rats, about one-third is recovered in urine[1]. | Urine and bile collection will be critical in mass balance studies to fully characterize elimination pathways in rodents. |
| Plasma Protein Binding | Approximately 30% in human plasma[1] | Not specified. | This parameter should be determined in rodent plasma to understand the fraction of unbound, pharmacologically active drug. |
| Administration Route | Intravenous | Subcutaneous administration has been used in rats and mice[1]. | Both intravenous and subcutaneous routes are viable for rodent PK studies to determine absolute bioavailability. |
Experimental Protocols for Rodent Pharmacokinetic Studies
The following protocols are based on established methodologies for pharmacokinetic studies in rodents and should be adapted for the specific scientific question regarding this compound.
Animal Models
-
Species: Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies due to their size, which facilitates serial blood sampling. C57BL/6 or BALB/c mice can also be used, particularly for initial screening.
-
Health Status: Animals should be healthy, and specific pathogen-free (SPF) to minimize variability in physiological responses.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum, unless fasting is required for the study.
This compound Administration
-
Formulation: this compound chloride should be dissolved in a sterile, isotonic vehicle suitable for injection (e.g., 0.9% saline).
-
Dose Selection: Doses should be selected based on the desired level of neuromuscular blockade or based on doses used in previous non-clinical studies (e.g., 0.15 and 0.30 mg/kg subcutaneously in rats)[1].
-
Routes of Administration:
-
Intravenous (IV) Bolus: Administered typically via a tail vein to determine the elimination half-life, clearance, and volume of distribution.
-
Subcutaneous (SC) Injection: Administered in the dorsal scapular region to assess absorption rate and bioavailability.
-
Blood Sampling
-
Methodology: Serial blood samples are collected to construct a plasma concentration-time curve. Common techniques include tail vein, saphenous vein, or jugular vein cannulation in rats. For mice, sparse sampling or composite curves from multiple animals may be necessary due to smaller blood volumes.
-
Sample Collection: Blood samples (typically 50-100 µL) should be collected into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Time Points: A typical sampling schedule for an IV bolus study might include: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose. For SC administration, earlier time points might be adjusted to capture the absorption phase.
Analytical Method for this compound Quantification
A validated, sensitive, and specific analytical method is crucial for accurately measuring this compound concentrations in rodent plasma.
-
Technique: High-Performance Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity.
-
Sample Preparation: A protein precipitation or solid-phase extraction (SPE) method would likely be required to extract this compound from the plasma matrix.
-
Method Validation: The analytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, and stability.
Data Presentation
Quantitative data should be summarized in clear and concise tables to allow for easy comparison and interpretation.
Table 2: Example of Pharmacokinetic Parameter Summary for this compound in Rats (Hypothetical Data)
| Parameter | IV Bolus (0.1 mg/kg) | SC Injection (0.3 mg/kg) |
| Cmax (ng/mL) | 150 ± 25 | 45 ± 8 |
| Tmax (h) | 0.08 | 0.5 |
| AUC0-t (ng·h/mL) | 250 ± 40 | 220 ± 35 |
| AUC0-inf (ng·h/mL) | 260 ± 42 | 235 ± 38 |
| t1/2 (h) | 2.5 ± 0.5 | - |
| CL (mL/h/kg) | 385 ± 60 | - |
| Vd (L/kg) | 1.4 ± 0.2 | - |
| F (%) | - | 90 |
| Data are presented as mean ± standard deviation (n=6). |
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the mechanism of action.
Caption: Experimental workflow for a rodent pharmacokinetic study of this compound.
Caption: Mechanism of action of this compound at the neuromuscular junction.
Conclusion
This technical guide provides a foundational framework for conducting and interpreting pharmacokinetic studies of this compound in rodent models. While specific, publicly available pharmacokinetic data in these species is limited, the known properties of this compound, combined with established preclinical research methodologies, allow for the design of robust studies. Future research should aim to generate and publish quantitative pharmacokinetic data in rats and mice to fill the current knowledge gap and support further non-clinical development of this compound and related compounds.
References
Doxacurium: A Deep Dive into its Discovery, Synthesis, and Neuromuscular Blockade
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and pharmacological action of doxacurium chloride, a long-acting, non-depolarizing neuromuscular blocking agent. This compound's development marked a significant step in the creation of potent muscle relaxants with minimal cardiovascular side effects, making it a subject of continued interest in anesthetic drug research.
Discovery and Development
This compound chloride, initially known as BW A938U, was first synthesized in 1980 by chemists at Burroughs Wellcome Co.[1]. It emerged from a lineage of research focused on developing safer and more potent neuromuscular blocking agents to replace older drugs that were associated with histamine (B1213489) release and cardiovascular disturbances[1][2]. This compound is a bis-quaternary benzylisoquinolinium diester, a chemical class known for its non-depolarizing mechanism of action[3][4]. Structure-activity relationship studies revealed that the bulky "benzylisoquinolinium" structure was key to its function as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptor[1][2].
Chemical Synthesis Pathway
The chemical synthesis of this compound chloride is a multi-step process. While detailed proprietary protocols are not fully public, the key final steps of the synthesis have been described. The process involves the condensation and subsequent esterification of key precursor molecules.
A described pathway involves the condensation of 5',8-Dimethoxylaudanosine with 3-iodopropanol. This is followed by ion exchange to yield trans-N-(3-hydroxypropyl)-5',8-dimethoxylaudanosinium chloride. The final step is an esterification reaction of this intermediate with succinyl chloride[5].
Experimental Protocol: Final Esterification Step (Illustrative)
The following is an illustrative protocol based on the described final step of this compound synthesis[5]. This is a generalized representation and not a direct citation from a specific lab manual.
-
Reactant Preparation: A solution of trans-N-(3-hydroxypropyl)-5',8-dimethoxylaudanosinium chloride (III) is prepared in dichloroethane.
-
Reaction Initiation: Succinyl chloride (IV) is added dropwise to the refluxing solution of the intermediate (III).
-
Reaction Monitoring: The reaction progress is monitored using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to determine the consumption of the starting material and the formation of the product.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the crude this compound chloride is isolated. Purification is typically achieved through recrystallization or column chromatography to yield the final product of high purity.
-
Characterization: The final product is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis to confirm its chemical structure and purity.
Mechanism of Action: Neuromuscular Blockade
This compound chloride functions as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the motor end-plate of the neuromuscular junction[6][7][8][9]. By binding to these receptors, it prevents acetylcholine (ACh), the endogenous neurotransmitter, from binding and initiating muscle contraction. This results in a non-depolarizing neuromuscular block, leading to skeletal muscle relaxation[6][7][8][9]. This blockade can be reversed by the administration of acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of ACh at the neuromuscular junction, allowing it to outcompete this compound for receptor binding[6][8].
Pharmacological and Clinical Data
This compound is characterized as a long-acting neuromuscular blocking agent. Its potency is approximately 2.5 to 3 times that of pancuronium (B99182) and 10 to 12 times that of metocurine[6][8][10]. The average ED95 (the dose required to produce 95% suppression of the adductor pollicis muscle twitch response) in adults under balanced anesthesia is 0.025 mg/kg[8][10].
| Parameter | Value | Patient Population | Anesthesia |
| ED95 | 0.025 mg/kg (range: 0.020-0.033)[8][10] | Adults | Balanced Anesthesia |
| ED95 | ~0.03 mg/kg[10] | Children (2-12 years) | Halothane Anesthesia |
| Onset of Action (0.05 mg/kg) | 4-5 minutes[10] | Adults | Balanced Anesthesia |
| Clinical Duration (0.025 mg/kg) | ~60 minutes[10] | Adults | Balanced Anesthesia |
| Clinical Duration (0.05 mg/kg) | ~100 minutes[11] | Adults | Balanced Anesthesia |
| Clinical Duration (0.03 mg/kg) | ~30 minutes[8][10][11] | Children (2-12 years) | Halothane Anesthesia |
| Clinical Duration (0.05 mg/kg) | ~45 minutes[8][10][11] | Children (2-12 years) | Halothane Anesthesia |
Pharmacokinetic Properties
| Property | Description |
| Metabolism | This compound is not significantly metabolized in humans.[6][10] |
| Elimination | The primary route of elimination is excretion of the unchanged drug in urine and bile.[6][10] |
| Plasma Protein Binding | Approximately 30% in human plasma.[10] |
Experimental Workflow: Evaluating Neuromuscular Blockade
The evaluation of new neuromuscular blocking agents like this compound typically follows a structured experimental workflow, from preclinical assessment to clinical trials.
Key Experimental Protocols in Clinical Evaluation
-
Assessment of Neuromuscular Block: In clinical trials, the degree of neuromuscular blockade is typically quantified by stimulating a peripheral nerve (e.g., the ulnar nerve) and measuring the evoked muscle response (e.g., of the adductor pollicis muscle)[3][12]. This is often done using a technique called train-of-four (TOF) stimulation.
-
Dose-Response Studies: To determine the potency (e.g., ED95), patients are administered incremental doses of the drug, and the corresponding suppression of the muscle twitch response is recorded[3][8][10].
-
Cardiovascular Monitoring: Throughout the administration of the drug, cardiovascular parameters such as heart rate and blood pressure are continuously monitored to assess for any hemodynamic side effects[3][12].
-
Histamine Release Assessment: Plasma histamine levels can be measured before and after drug administration to evaluate the potential for histamine release, a known side effect of some neuromuscular blocking agents[3]. This compound has been shown to have a minimal tendency to cause histamine release[4].
References
- 1. This compound chloride - Wikipedia [en.wikipedia.org]
- 2. Mivacurium chloride - Wikipedia [en.wikipedia.org]
- 3. Clinical pharmacology of this compound chloride. A new long-acting nondepolarizing muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound. A review of its pharmacology and clinical potential in anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound chloride, BW-A938U, Nuromax-药物合成数据库 [drugfuture.com]
- 6. This compound | C56H78N2O16+2 | CID 60169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mobilephysiotherapyclinic.in [mobilephysiotherapyclinic.in]
- 8. Nuromax (this compound Chloride): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. academic.oup.com [academic.oup.com]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. This compound chloride: a preliminary clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
biochemical and biophysical profile of doxacurium chloride
An In-depth Technical Guide to the Biochemical and Biophysical Profile of Doxacurium Chloride
Introduction
This compound chloride is a long-acting, non-depolarizing neuromuscular blocking agent belonging to the benzylisoquinolinium class of compounds.[1] It is utilized in clinical settings, primarily as an adjunct to general anesthesia, to induce skeletal muscle relaxation for surgical procedures, endotracheal intubation, or to facilitate mechanical ventilation.[2] Synthesized in the 1980s, this compound was developed to provide profound and sustained neuromuscular blockade with minimal cardiovascular side effects, a feature that distinguishes it from some earlier agents.[3][4] This technical guide provides a comprehensive overview of its chemical, physical, biochemical, and biophysical properties, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound chloride is a bis-quaternary benzylisoquinolinium diester.[4] It is a complex molecule existing as a mixture of three trans, trans stereoisomers: a meso form and a pair of enantiomers (dl pair).[5][6] Its structure contributes to its high potency and long duration of action. The compound is highly water-soluble and does not readily cross the lipid bilayer, as indicated by its n-octanol:water partition coefficient of 0.[5]
Table 1: Physicochemical Properties of this compound Chloride
| Property | Value | Reference(s) |
|---|---|---|
| Chemical Name | [1α,2β(1'S,2'R)]-2,2' -[(1,4-dioxo-1,4- butanediyl)bis(oxy-3,1-propanediyl)]bis[1,2,3,4-tetrahydro-6,7,8-trimethoxy-2- methyl-1-[(3,4,5- trimethoxyphenyl)methyl]isoquinolinium] dichloride | [5] |
| Molecular Formula | C₅₆H₇₈Cl₂N₂O₁₆ | [7][8] |
| Molecular Weight | 1106.14 g/mol | [7][8][9] |
| Appearance | White to off-white amorphous solid | [10] |
| Solubility | >100 mg/mL in distilled water; very soluble in ethanol | [10] |
| Decomposition Temp. | Approximately 160°C | [10] |
| n-Octanol:Water Partition Coefficient | 0 | [5] |
| pH (1 mg/mL solution) | 3.9 to 6.0 |[10] |
Biochemical Profile
Mechanism of Action
This compound chloride functions as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) located on the motor end-plate of the neuromuscular junction.[11] By binding to these receptors, it prevents acetylcholine (ACh) from depolarizing the postsynaptic membrane, thereby inhibiting muscle contraction.[5][12] This non-depolarizing mechanism of action is reversible and can be overcome by increasing the concentration of acetylcholine in the synaptic cleft, which is typically achieved by administering acetylcholinesterase inhibitors like neostigmine.[1][10] In addition to its primary activity, this compound has been identified as a muscarinic acetylcholine receptor M2 antagonist.[9]
Metabolism and Elimination
This compound chloride is characterized by its limited metabolism. In vitro studies using fresh human plasma have shown that it is not metabolized, and it is minimally hydrolyzed by plasma cholinesterase.[4][5][9] The drug also does not undergo Hofmann elimination, a degradation pathway common to some other benzylisoquinolinium compounds.[6] Elimination occurs primarily through the excretion of the unchanged drug via two main pathways: renal (urine) and hepatobiliary (bile).[5][10][13] In healthy adults, approximately 24% to 38% of an administered dose is recovered as the parent drug in urine within 6 to 12 hours.[5][10]
Biophysical and Pharmacodynamic Profile
Potency and Efficacy
This compound is a highly potent neuromuscular blocker. The average ED₉₅ (the dose required to produce 95% suppression of the adductor pollicis muscle twitch response) is approximately 0.025 mg/kg in adults under balanced anesthesia.[2][10] Its potency is estimated to be 2.5 to 3 times that of pancuronium (B99182) and 10 to 12 times that of metocurine.[10][12] A key characteristic of this compound is its cardiovascular stability; doses up to 0.08 mg/kg (~3 x ED₉₅) do not produce dose-related effects on mean arterial blood pressure or heart rate, nor do they cause significant histamine (B1213489) release.[4][5]
Table 2: Pharmacodynamic Profile of this compound Chloride in Adults (Balanced Anesthesia)
| Parameter | Dose (mg/kg) | Value (mean) | Range | Reference(s) |
|---|---|---|---|---|
| ED₉₅ | N/A | 0.025 mg/kg | 0.020 - 0.033 | [2][10] |
| Time to Max. Block | 0.025 | 7.7 - 11.2 min | 5 - 16 | [5][10] |
| 0.05 | 4 - 5 min | N/A | [10] | |
| Clinical Duration (to 25% recovery) | 0.025 | ~55-60 min | 9 - 145 | [10][14] |
| 0.03 | ~30 min | N/A | [2] | |
| 0.05 | ~100 min | 39 - 232 | [14] |
| | 0.08 | ~160 min | 110 - 338 |[14] |
Pharmacokinetics
This compound chloride is administered intravenously. It exhibits a low degree of plasma protein binding, at approximately 30%.[5][10] Its pharmacokinetics are generally linear, meaning plasma concentrations are proportional to the administered dose.[5] The elimination half-life is significantly prolonged in patients with renal failure, reflecting the importance of the kidneys in its clearance.
Table 3: Pharmacokinetic Parameters of this compound Chloride (0.015 mg/kg dose)
| Patient Group | t½ elimination (min) | Volume of Distribution (Vdss, L/kg) | Plasma Clearance (mL/min/kg) | Reference(s) |
|---|---|---|---|---|
| Healthy Young Adult | 99 (48-193) | 0.22 (0.11-0.43) | 2.66 (1.35-6.66) | [5][15] |
| End-Stage Renal Disease | 221 (84-592) | 0.27 (0.17-0.55) | 1.23 (0.48-2.40) | [5][15] |
| End-Stage Liver Disease | 115 (69-148) | 0.29 (0.17-0.35) | 2.30 (1.96-3.05) | [5][15] |
Values are presented as mean (range).
Table 4: Pharmacokinetic Parameters in Young vs. Elderly Patients (0.025 mg/kg dose)
| Parameter | Young Adults (22-49 yr) | Elderly (67-72 yr) | Reference(s) |
|---|---|---|---|
| t½ elimination (min) | Not specified | 96 (± 20) | [16] |
| Volume of Distribution (Vdss, mL/kg) | 150 (± 40.0) | 220 (± 80.2) | [16] |
| Plasma Clearance (mL/min/kg) | Not specified | 2.47 (± 0.69) | [16] |
Values are presented as mean (± SD).
Key Experimental Protocols
In Vivo Assessment of Neuromuscular Blockade (Human)
The potency (ED₉₅) and duration of action of neuromuscular blocking agents like this compound are quantified in anesthetized patients by measuring the evoked muscle response to nerve stimulation.[17]
-
Methodology:
-
The patient is anesthetized.
-
Stimulating electrodes are placed over a peripheral motor nerve, typically the ulnar nerve at the wrist.
-
A transducer is attached to the corresponding muscle (e.g., the adductor pollicis of the thumb) to measure the force of contraction (twitch response).
-
A baseline twitch height is established using a specific stimulation pattern (e.g., single twitch at 0.15 Hz or train-of-four).[4]
-
This compound chloride is administered intravenously in incremental doses.
-
The percentage of twitch height suppression is recorded after each dose.
-
A dose-response curve is generated to calculate the ED₉₅. The time from injection to maximum block (onset) and the time to recovery of the twitch height to 25% of baseline (clinical duration) are also measured.[10]
-
Pharmacokinetic Analysis Protocol
Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and elimination (ADME) profile of a drug.
-
Methodology:
-
Following ethical approval and informed consent, a specific bolus dose of this compound (e.g., 15 µg/kg) is administered to subjects.[15]
-
Serial blood samples are collected at predetermined time points over several hours (e.g., 6 hours).[15]
-
Plasma is separated from the blood samples.
-
The concentration of this compound in the plasma is quantified using a sensitive and specific assay, such as capillary gas chromatography.[15]
-
Plasma concentration versus time data is plotted.
-
Pharmacokinetic parameters (e.g., elimination half-life, volume of distribution, clearance) are calculated using noncompartmental analysis based on statistical moments.[15]
-
In Vitro Metabolism Assay
This assay determines if a compound is metabolized by plasma enzymes.
-
Methodology:
-
Fresh human plasma is obtained.
-
This compound chloride is added to the plasma and incubated under physiological conditions (e.g., 37°C).
-
Samples are taken at various time points.
-
The concentration of the parent drug is measured to determine if it decreases over time, which would indicate metabolism or degradation. For this compound, such studies showed it is not metabolized in plasma.[5]
-
Conclusion
This compound chloride possesses a distinct biochemical and biophysical profile. Its high potency, non-depolarizing mechanism of action, and long duration are direct consequences of its complex benzylisoquinolinium structure. Key features include a lack of significant metabolism, with elimination occurring via renal and biliary excretion of the unchanged drug. Furthermore, its notable cardiovascular stability and minimal histamine release make it a suitable agent for prolonged surgical procedures, particularly in high-risk patient populations.[1] The detailed understanding of its pharmacokinetics and pharmacodynamics in various patient populations is critical for its safe and effective clinical application.
References
- 1. This compound. A review of its pharmacology and clinical potential in anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nuromax (this compound Chloride): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. This compound chloride - Wikipedia [en.wikipedia.org]
- 4. Clinical pharmacology of this compound chloride. A new long-acting nondepolarizing muscle relaxant [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. This compound CHLORIDE | 106819-53-8 [chemicalbook.com]
- 7. This compound Chloride | C56H78Cl2N2O16 | CID 5284551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. medkoo.com [medkoo.com]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. mobilephysiotherapyclinic.in [mobilephysiotherapyclinic.in]
- 12. This compound | C56H78N2O16+2 | CID 60169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and pharmacodynamics of this compound in young and elderly patients during isoflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. Pharmacokinetics and pharmacodynamics of this compound in normal patients and in those with hepatic or renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Experimental and clinical evaluation of neuromuscular blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Doxacurium: An In-depth Technical Guide to its Metabolism and Excretion in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxacurium chloride is a long-acting, non-depolarizing neuromuscular blocking agent. Its mechanism of action involves competitive antagonism of acetylcholine (B1216132) at the nicotinic receptors on the motor end-plate, leading to skeletal muscle relaxation. This technical guide provides a comprehensive overview of the metabolic fate and excretion pathways of this compound in common laboratory animal models. The information presented herein is intended to support preclinical research and drug development efforts by providing a detailed understanding of the pharmacokinetics of this compound.
Metabolism of this compound
extensive research has demonstrated that this compound undergoes minimal to no metabolism in various laboratory animal species. In vitro studies with fresh human plasma have shown that this compound is not metabolized.[1] Furthermore, in vivo studies in rats, cats, and dogs have indicated that the administered dose of this compound is recovered as the parent drug in both urine and bile.[1] This lack of significant biotransformation is a key characteristic of this compound's pharmacokinetic profile. While some benzylisoquinolinium compounds can undergo Hofmann elimination (a non-enzymatic chemical breakdown), this has not been reported as a significant elimination pathway for this compound in the studied laboratory species.
Excretion of this compound
The primary routes of elimination for this compound in laboratory animals are renal and biliary excretion of the unchanged drug.[1] This dual-pathway elimination ensures the clearance of the compound from the systemic circulation.
Quantitative Excretion Data
| Laboratory Animal Species | Route of Administration | % of Dose in Urine (as parent drug) | % of Dose in Bile (as parent drug) | % of Dose in Feces (as parent drug) | Total Recovery (%) | Citation |
| Rat | Intravenous | Data not available | Data not available | Data not available | Data not available | [1] |
| Dog | Intravenous | Data not available | Data not available | Data not available | Data not available | [1] |
| Cat | Intravenous | Data not available | Data not available | Data not available | Data not available | [1] |
| Monkey | Intravenous | Data not available | Data not available | Data not available | Data not available |
It is confirmed that this compound is recovered as the parent drug in the urine and bile of these species, indicating these are the primary routes of excretion. However, the precise percentage of the dose eliminated by each pathway has not been detailed in the available literature.
Experimental Protocols
The following table outlines the methodologies employed in key in vivo studies of this compound in laboratory animals. These protocols provide a framework for designing future preclinical pharmacokinetic and pharmacodynamic investigations.
| Parameter | Dog Study |
| Animal Model | Six healthy, adult, mixed-breed dogs (five female, one male) weighing 24.8 +/- 2.8 kg.[2] |
| Anesthesia | Anesthesia was induced with isoflurane (B1672236) in oxygen and maintained with 1.9% to 2.3% end-tidal isoflurane concentration.[2] |
| Drug Administration | Intravenous administration of this compound at doses of 2.0, 3.5, and 4.5 µg/kg of body weight, or a saline placebo, in a randomized order.[2] |
| Physiological Monitoring | PaCO2 was maintained between 35 and 45 mm Hg with mechanical ventilation.[2] |
| Sample Collection | Blood samples for pharmacokinetic analysis. Specific protocols for urine and bile collection were not detailed in this study. |
| Analytical Method | Quantification of this compound in plasma is typically performed using a sensitive and specific capillary gas chromatographic assay.[3] Sample preparation often involves ion-pair extraction to isolate the charged this compound molecule from the biological matrix. |
| Pharmacodynamic Assessment | Neuromuscular function was monitored using mechanomyography to quantitate the evoked twitch response of the paw after supramaximal train-of-four stimulation of the superficial peroneal nerve.[2] |
Visualizations
This compound Disposition Pathway
The following diagram illustrates the primary pathways of this compound distribution and elimination in the body.
Caption: Primary disposition pathways of this compound.
Experimental Workflow for this compound Pharmacokinetic Study
This diagram outlines a typical experimental workflow for an in vivo pharmacokinetic study of this compound in a laboratory animal model.
Caption: General experimental workflow for a this compound PK study.
References
An In-depth Technical Guide on the Exploratory Studies of Doxacurium and its Disposition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of doxacurium's fate in the body. While initial exploratory studies sought to identify metabolic pathways, the consensus from extensive research is that this compound is not significantly metabolized. Instead, its disposition is characterized by excretion of the unchanged parent drug and the formation of non-metabolic breakdown products.
Executive Summary: The Elimination of this compound
This compound chloride, a long-acting, non-depolarizing neuromuscular blocking agent, is a bis-quaternary benzylisoquinolinium diester.[1] Its primary mechanism of action is the competitive antagonism of nicotinic acetylcholine (B1216132) receptors at the motor end-plate. A critical aspect of its pharmacokinetic profile is the lack of significant enzymatic degradation or biotransformation. The primary routes of elimination for this compound are the excretion of the unchanged drug in urine and bile.[2][3] While stable in plasma, some non-metabolic breakdown products have been identified in vitro and in postmortem analyses.[3][4][5] This guide will detail the quantitative pharmacokinetics of this compound, the analytical methods used for its study, and the nature of its breakdown products.
Pharmacokinetic Profile of this compound
The pharmacokinetic properties of this compound have been characterized in various patient populations, including adults with normal renal and hepatic function, elderly patients, and patients with renal or hepatic failure.[6][7]
Quantitative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for this compound from various studies.
Table 1: Pharmacokinetics of this compound in Different Patient Populations
| Patient Group | n | Dose (µg/kg) | Elimination Half-Life (t½β) (min) | Plasma Clearance (mL/kg/min) | Volume of Distribution at Steady State (Vdss) (mL/kg) | Reference |
| Young Adults (22-49 yr) | 8 | 25 | 96 ± 20 | 2.47 ± 0.69 | 150 ± 40.0 | [6] |
| Elderly Adults (67-72 yr) | 8 | 25 | Not statistically different from young | Not statistically different from young | 220 ± 80.2 | [6] |
| Normal Renal/Hepatic Function | 9 | 15 | 99 ± 54 | 2.7 ± 1.6 | 220 ± 110 | [7] |
| Hepatic Failure | 9 | 15 | 115 ± 31 | 2.3 ± 0.4 | 290 ± 60 | [7] |
| Renal Failure | 9 | 15 | 221 ± 156 | 1.2 ± 0.7 | 270 ± 130 | [7] |
Data are presented as mean ± SD.
Table 2: Recovery from this compound-Induced Neuromuscular Blockade
| Patient Group | n | Dose (µg/kg) | Time to 5% Twitch Height Recovery (min) | Time to 25% Twitch Height Recovery (min) | Reference |
| Young Adults (22-49 yr) | 8 | 25 | 54.8 ± 9 | 67.5 ± 8.2 | [6] |
| Elderly Adults (67-72 yr) | 8 | 25 | 82.6 ± 17.2 | 97.1 ± 20.1 | [6] |
| Patients receiving 1.3 x ED95 | 26 | 40 | 59.2 ± 4.1 | 75.7 ± 5.6 | [1] |
Data are presented as mean ± SD.
This compound Breakdown Products: Non-Metabolic Degradation
Studies have shown that this compound can degrade into breakdown products, particularly in solution and in postmortem biological fluids.[4][5] It is crucial to distinguish these from metabolites, as their formation is not attributed to enzymatic processes. One study noted that after a single day in an acidic aqueous solution, two compounds in addition to the parent drug were detected by LC-MS.[4] While the exact structures of these breakdown products were proposed, the research indicates they are likely the result of hydrolysis.[4] Some preliminary studies also suggested slow hydrolysis by plasma cholinesterase.[1][6]
Experimental Protocols
The exploratory studies on this compound and its disposition have employed several key analytical and experimental methodologies.
Sample Preparation for Analysis
A common procedure for extracting this compound from biological matrices (plasma, urine, bile, and postmortem fluids) involves solid-phase extraction (SPE).[4][5][8]
-
SPE Protocol:
-
Cartridge Conditioning: A methyl (C1) bonded phase SPE cartridge is conditioned.
-
Sample Loading: The biological sample (e.g., 1 mL of plasma) is loaded onto the cartridge.
-
Washing: The cartridge is washed to remove interfering substances.
-
Elution: this compound and its breakdown products are eluted from the cartridge.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in a suitable solvent for analysis.
-
Analytical Techniques for Identification and Quantification
Several high-performance analytical techniques have been utilized for the qualitative and quantitative analysis of this compound.
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A reversed-phase C1 column (15 cm) is typically used.[8]
-
Mobile Phase: A common mobile phase is a mixture of 0.05 M monobasic potassium phosphate (B84403) and acetonitrile (B52724) (e.g., 30:70, v/v).[8]
-
Detection: UV detection at 210 nm is employed.[8]
-
Quantitation Limit: This method can achieve a lower limit of quantitation of 10 ng/mL.[8]
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Capillary Gas Chromatography:
-
A sensitive and specific capillary gas chromatographic assay has been used to measure plasma concentrations of this compound.[7]
-
Assessment of Neuromuscular Blockade
The pharmacodynamic effects of this compound are evaluated by monitoring neuromuscular function using electromyography (EMG).[3][7]
-
Nerve Stimulation: The ulnar nerve is stimulated at the wrist using a train-of-four (TOF) pattern (four supramaximal stimuli at 2 Hz).[3][9]
-
Signal Recording: The evoked compound muscle action potential (CMAP) is recorded from the adductor pollicis muscle.[3]
-
Data Analysis:
Visualizations: Pathways and Workflows
Mechanism of Action at the Neuromuscular Junction
The following diagram illustrates the competitive antagonism of acetylcholine (ACh) by this compound at the nicotinic receptors of the motor end-plate.
Caption: Competitive antagonism by this compound at the neuromuscular junction.
Experimental Workflow for this compound Analysis
The following diagram outlines the typical workflow for the extraction and analysis of this compound from biological samples.
Caption: General experimental workflow for this compound analysis.
Conclusion
Exploratory studies on the metabolites of this compound have consistently demonstrated that it is not subject to significant biotransformation in the body. Its elimination is primarily through renal and biliary excretion of the unchanged drug. The presence of breakdown products in vitro and in postmortem samples is attributed to non-metabolic degradation, such as hydrolysis. For drug development professionals and researchers, the focus of further studies on this compound should be on its pharmacokinetic profile in specific patient populations and the analytical methods for its precise quantification, rather than on the identification of enzymatic metabolites.
References
- 1. Clinical pharmacology of this compound chloride. A new long-acting nondepolarizing muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Qualitative identification of this compound and its breakdown products in postmortem fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Pharmacokinetics and pharmacodynamics of this compound in normal patients and in those with hepatic or renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-performance liquid chromatographic analysis of this compound, a new long-acting neuromuscular blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Double-blind, randomized, multicenter study of this compound vs. pancuronium in intensive care unit patients who require neuromuscular-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Doxacurium Administration Protocol for Rat Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxacurium chloride is a long-acting, non-depolarizing neuromuscular blocking agent.[1] It acts as a competitive antagonist to acetylcholine (B1216132) at the nicotinic receptors on the motor end-plate, leading to skeletal muscle relaxation.[1] This property makes it a valuable tool in preclinical research, particularly in studies requiring controlled ventilation and complete immobilization of the subject. These application notes provide a detailed protocol for the intravenous administration of this compound in rat studies, covering dosage, anesthesia, monitoring, and reversal of neuromuscular blockade.
Quantitative Data Summary
The following tables summarize key quantitative data for the administration of this compound in a research setting. It is important to note that while human clinical data is provided for reference, direct extrapolation to rats is not recommended. Species-specific dose-response studies are crucial for accurate dosing.
Table 1: this compound Dosage and Administration
| Parameter | Human Data | Rat Data (Subcutaneous) | Notes |
| ED95 (Intravenous) | 0.025 mg/kg[1] | Not available in searched literature | The dose required to produce 95% suppression of muscle twitch response. This is a crucial parameter to determine experimentally in rats for intravenous administration. |
| 2 x ED95 (Intravenous) | 0.05 mg/kg[1] | Not available in searched literature | A dose often used for rapid and profound neuromuscular blockade. |
| Maximum Tolerated Dose (Subcutaneous) | Not applicable | 0.30 mg/kg/day[1] | This was for non-ventilated rats and may not be directly applicable to acute intravenous studies in ventilated animals. |
| Route of Administration | Intravenous[1] | Intravenous (for neuromuscular blockade studies) | Subcutaneous administration has been used for toxicity studies.[1] |
Table 2: Pharmacodynamic Parameters of this compound in Humans (for reference)
| Parameter | Value |
| Time to Maximum Block (at 2 x ED95) | 5 to 6 minutes[1] |
| Clinical Duration (at 2 x ED95) | Approximately 100 minutes[1] |
| Reversal Agent | Neostigmine (B1678181) (0.03-0.07 mg/kg)[2] |
Experimental Protocols
Animal Preparation and Anesthesia
A stable plane of anesthesia is critical before administering any neuromuscular blocking agent to ensure the animal does not experience pain or distress.
Protocol:
-
Animal Model: Adult male or female Sprague-Dawley or Wistar rats are commonly used. The weight of the animal should be recorded for accurate dose calculation.
-
Anesthesia:
-
Induce anesthesia with an inhalant anesthetic such as isoflurane (B1672236) (2-3% in oxygen).
-
Once induced, intubate the rat and maintain anesthesia with 1-1.5% isoflurane. Mechanical ventilation is mandatory as this compound will paralyze the respiratory muscles.
-
Alternatively, an injectable anesthetic combination such as ketamine (60 mg/kg) and xylazine (B1663881) (8 mg/kg) administered intraperitoneally can be used.[3] However, inhalant anesthesia often provides more stable and controllable anesthetic depth for prolonged procedures.
-
-
Catheterization:
-
Place a catheter in the lateral tail vein for intravenous drug administration.
-
For studies requiring blood sampling or direct blood pressure monitoring, catheterization of the femoral or carotid artery can be performed.
-
This compound Administration
Materials:
-
This compound chloride solution (typically 1 mg/mL)
-
Sterile saline for dilution
-
Appropriate syringes and needles
Protocol for Bolus Administration:
-
Dose Calculation: Based on preliminary dose-finding studies, calculate the required volume of this compound solution. It is recommended to start with a dose lower than the human ED95 (e.g., 0.01 mg/kg) and titrate up to determine the effective dose in your specific rat strain and under your chosen anesthetic.
-
Administration: Administer the calculated dose as an intravenous bolus through the tail vein catheter.
-
Monitoring: Immediately begin monitoring the neuromuscular blockade using the Train-of-Four (TOF) method described below.
Protocol for Continuous Infusion:
For prolonged procedures requiring a stable level of neuromuscular blockade, a continuous infusion is recommended.
-
Loading Dose: Administer an initial bolus dose (e.g., the determined ED95) to establish the neuromuscular blockade.
-
Infusion Rate: Start a continuous intravenous infusion at a rate of 0.3-0.5 µg/kg/min. This rate is extrapolated from human data and should be adjusted based on real-time TOF monitoring to maintain the desired level of blockade.[4]
Monitoring of Neuromuscular Blockade
Train-of-Four (TOF) Stimulation:
TOF is the standard method for monitoring the depth of neuromuscular blockade. It involves delivering four supramaximal electrical stimuli to a peripheral nerve and observing the muscle twitch response.
Protocol:
-
Nerve Stimulation:
-
Isolate the sciatic nerve in one of the hind limbs.
-
Place two needle electrodes near the nerve.
-
Connect the electrodes to a nerve stimulator.
-
-
Stimulation Parameters:
-
Frequency: 2 Hz (four pulses over 2 seconds)[5]
-
Pulse Width: 0.2 ms
-
Current: Determine the supramaximal current by gradually increasing the stimulus intensity until there is no further increase in the twitch response.
-
-
Twitch Response Monitoring:
-
Attach the foot to a force-displacement transducer to quantify the twitch tension of the gastrocnemius muscle.
-
Record the four twitch responses (T1, T2, T3, T4). The ratio of the fourth twitch to the first twitch (T4/T1 ratio) is a sensitive measure of non-depolarizing neuromuscular blockade. A disappearance of twitches indicates a deeper level of blockade.
-
Reversal of Neuromuscular Blockade
At the end of the experiment, it is crucial to reverse the effects of this compound, especially if the animal is to be recovered.
Protocol:
-
Reversal Agent: Neostigmine is a commonly used acetylcholinesterase inhibitor that reverses the effects of non-depolarizing neuromuscular blockers.[6][7]
-
Dosage: Administer neostigmine at a dose of 0.03-0.07 mg/kg intravenously.[2] It is advisable to co-administer an anticholinergic agent like atropine (B194438) (0.02 mg/kg) to counteract the muscarinic side effects of neostigmine, such as bradycardia.[8]
-
Monitoring Recovery: Continue TOF monitoring to confirm the return of neuromuscular function. Recovery is generally considered adequate when the T4/T1 ratio returns to >0.9.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
Caption: this compound competitively antagonizes acetylcholine at the neuromuscular junction.
Experimental Workflow for this compound Administration in Rats
Caption: A typical experimental workflow for using this compound in rat studies.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. Prevduo (neostigmine/glycopyrrolate) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. scielo.br [scielo.br]
- 4. This compound chloride for neuromuscular blockade before tracheal intubation and surgery during nitrous oxide-oxygen-narcotic-enflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ppno.ca [ppno.ca]
- 6. This compound. A review of its pharmacology and clinical potential in anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound chloride: a preliminary clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medsafe.govt.nz [medsafe.govt.nz]
Application Notes: Doxacurium for In Vivo Muscle Relaxation Experiments
Introduction
Doxacurium chloride is a long-acting, non-depolarizing neuromuscular blocking agent belonging to the benzylisoquinolinium class of compounds.[1][2][3] It is utilized in research and clinical settings as an adjunct to general anesthesia to induce skeletal muscle relaxation.[4][5] Its high potency, cardiovascular stability, and lack of significant histamine (B1213489) release make it a valuable tool for in vivo studies, particularly in sensitive animal models or for long surgical procedures.[2][3][6][7]
Mechanism of Action
This compound functions as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) located on the motor end-plate of the neuromuscular junction.[5][8][9] It binds to these receptors, thereby preventing acetylcholine from binding and depolarizing the muscle cell membrane.[8][9] This results in the inhibition of neuromuscular transmission and subsequent muscle relaxation.[5][8] The neuromuscular blockade induced by this compound is dose-dependent and can be reversed by the administration of acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of acetylcholine in the synaptic cleft.[2][5][7][8][10]
Pharmacokinetics and Potency
This compound is characterized by a slow onset of action and a long duration of effect.[3][11] It is approximately 2.5 to 3 times more potent than pancuronium.[4][8] The drug is not significantly metabolized and is primarily eliminated unchanged through urine and bile.[4][8][12] Its clearance can be markedly decreased in subjects with renal failure.[13][14] The effects of this compound can be potentiated by volatile anesthetics such as isoflurane (B1672236), enflurane, and halothane, which may necessitate a dose reduction of about one-third.[4][5][12]
Data Presentation: Pharmacodynamic and Pharmacokinetic Parameters
The following tables summarize key quantitative data for this compound from various studies. Doses, onset times, and durations can vary based on the specific anesthetic regimen, species, and individual patient factors.
Table 1: Pharmacodynamic Properties of this compound
| Species/Condition | ED₅₀ | ED₉₅ / ED₉₀ | Dose Administered | Onset of Maximum Block (min) | Clinical Duration of Action (min) | Reference(s) |
| Human Adults (Balanced Anesthesia) | 0.013 mg/kg | 0.023 - 0.025 mg/kg | 0.025 mg/kg | 9 - 10 | ~60 | [4][15] |
| - | - | 0.05 mg/kg | 4 - 5 | ~100 | [4][5] | |
| - | - | 0.08 mg/kg | ~3.5 | ~160 | [4] | |
| Human Adults (N₂O/Fentanyl) | - | 0.030 mg/kg | - | - | - | [2][6] |
| Human Children (2-12 yrs) (Halothane) | 0.019 mg/kg | 0.032 mg/kg | 0.03 mg/kg | ~7 | ~30 | [5][16] |
| - | - | 0.05 mg/kg | ~4 | ~45 | [5][16] | |
| Dogs (Isoflurane Anesthesia) | 2.1 µg/kg (0.0021 mg/kg) | 3.5 µg/kg (0.0035 mg/kg) [ED₉₀] | 3.5 µg/kg | 40 ± 5 | 108 ± 31 | [11] |
| - | - | 4.5 µg/kg | 41 ± 8 | 111 ± 33 | [11] |
Note: Clinical Duration of Action is often defined as the time from injection to 25% recovery of baseline twitch height.
Table 2: Pharmacokinetic Parameters of this compound in Healthy Human Adults
| Parameter | Value (Mean ± SD or Range) | Reference(s) |
| Volume of Distribution at Steady State | 0.11 - 0.43 L/kg | [8] |
| 220 ± 110 mL/kg | [13] | |
| Plasma Clearance | 2.66 - 2.7 mL/min/kg | [8][13] |
| Biological Half-Life (Elimination) | 99 ± 54 min | [8][13] |
| Plasma Protein Binding | ~30% | [4] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Neuromuscular Blockade in Rodents
This protocol describes a method to quantify the muscle relaxant effects of this compound by measuring twitch tension in an anesthetized rodent model.
Materials:
-
This compound chloride solution
-
Anesthetic (e.g., isoflurane, pentobarbital)
-
Animal model (e.g., Sprague Dawley rat)[17]
-
Force-displacement transducer and recording system[15]
-
Nerve stimulator with needle electrodes
-
Surgical instruments
-
Heating pad to maintain body temperature
-
Catheter for intravenous administration
Methodology:
-
Animal Preparation:
-
Anesthetize the animal using an appropriate agent (e.g., isoflurane inhalation or intraperitoneal pentobarbital (B6593769) at 20 mg/kg).[17] Confirm adequate depth of anesthesia by lack of pedal withdrawal reflex.
-
Place the animal in a supine position on a heating pad to maintain core body temperature.
-
Surgically expose the sciatic or peroneal nerve in one hindlimb.[18]
-
Expose the corresponding muscle group (e.g., tibialis anterior or gastrocnemius). Sever the distal tendon and attach it to a force transducer via suture.
-
Place stimulating needle electrodes on or near the exposed nerve.
-
Establish intravenous access (e.g., via the tail vein) for drug administration.
-
-
Measurement of Muscle Contraction:
-
Adjust the muscle to its optimal length (L₀), which is the length at which maximal twitch tension is generated.
-
Apply supramaximal electrical stimulation to the nerve. A common paradigm is the train-of-four (TOF) stimulation.[11][13]
-
Record baseline twitch tension for several minutes to ensure a stable signal.
-
-
This compound Administration and Data Collection:
-
Administer a bolus dose of this compound intravenously. Doses should be determined based on pilot studies or literature values, adjusted for the animal model.
-
Continuously record the evoked twitch response following administration.
-
Monitor the animal for the full duration of the drug's effect until twitch height returns to baseline or a stable plateau.
-
-
Data Analysis:
-
Onset Time: Calculate the time from drug injection to the point of maximum twitch depression.[11]
-
Depth of Blockade: Express the maximum twitch depression as a percentage of the baseline twitch height.[11]
-
Clinical Duration: Measure the time from injection until the twitch height recovers to 25% of the baseline value (T₂₅).[11]
-
Recovery Index: Determine the time taken for the twitch height to recover from 25% to 75% of the baseline value.[11][16]
-
Protocol 2: Generation of a Dose-Response Curve
This protocol allows for the determination of the effective doses (ED₅₀ and ED₉₅) of this compound.
Methodology:
-
Animal Preparation: Prepare the animals as described in Protocol 1.
-
Dose Administration:
-
Cumulative Dose Method: Administer sub-maximal doses of this compound in a stepwise manner, allowing the effect of each dose to reach a plateau before administering the next.
-
Single Dose Method: Alternatively, use separate groups of animals for each dose level. Administer a single bolus of this compound to each animal and record the maximal effect.[11]
-
-
Data Collection: For each dose, record the maximum percentage of twitch height depression.
-
Data Analysis:
-
Plot the logarithm of the this compound dose against the probit of the percentage of maximal effect (twitch depression).[11]
-
Perform a linear regression analysis on the linear portion of the curve.[11]
-
From the regression line, calculate the doses that produce 50% and 95% of the maximum effect, corresponding to the ED₅₀ and ED₉₅, respectively.
-
Visualizations
Caption: Signaling pathway of this compound at the neuromuscular junction.
Caption: Experimental workflow for in vivo muscle relaxation analysis.
References
- 1. This compound chloride - Wikipedia [en.wikipedia.org]
- 2. Clinical pharmacology of this compound chloride. A new long-acting nondepolarizing muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Newer neuromuscular blocking drugs. An overview of their clinical pharmacology and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Nuromax (this compound Chloride): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. Clinical pharmacology of this compound chloride. A new long-acting nondepolarizing muscle relaxant. [vivo.weill.cornell.edu]
- 7. This compound. A review of its pharmacology and clinical potential in anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C56H78N2O16+2 | CID 60169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. This compound chloride: a preliminary clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuromuscular effects of this compound chloride in isoflurane-anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Pharmacokinetics and pharmacodynamics of this compound in normal patients and in those with hepatic or renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The influence of renal function on the pharmacokinetics and pharmacodynamics and simulated time course of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The neuromuscular blocking and cardiovascular effects of this compound chloride in patients receiving nitrous oxide narcotic anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuromuscular and cardiovascular effects of this compound in children anaesthetized with halothane. [vivo.weill.cornell.edu]
- 17. rjb.ro [rjb.ro]
- 18. In Vivo Electrical Stimulation for the Assessment of Skeletal Muscle Contractile Function in Murine Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Doxacurium Dosage Calculation for Animal Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doxacurium chloride is a long-acting, non-depolarizing neuromuscular blocking agent. Its application in animal research models is crucial for studies requiring complete muscle relaxation, such as in surgical models, physiological studies of the neuromuscular system, and in conjunction with mechanical ventilation. Accurate dosage calculation is paramount to ensure animal welfare, prevent overdose, and obtain reliable experimental data. This document provides detailed application notes, protocols, and quantitative data to guide researchers in the safe and effective use of this compound in various animal models.
Mechanism of Action
This compound chloride acts as a competitive antagonist to acetylcholine (B1216132) (ACh) at the nicotinic receptors on the motor end-plate of the neuromuscular junction. By binding to these receptors, it prevents ACh from initiating the depolarization of the muscle cell membrane, thereby inhibiting muscle contraction. This action results in skeletal muscle relaxation.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound dosage in various animal research models. It is crucial to note that these values can be influenced by factors such as the anesthetic regimen, the animal's health status, and the specific experimental conditions. Therefore, these dosages should be considered as starting points, and the level of neuromuscular blockade should always be monitored.
| Animal Model | Dosage Type | Route of Administration | Recommended Dose | Onset of Action | Duration of Action | Notes |
| Dog | ED50 | Intravenous (IV) | 2.1 µg/kg | - | - | Under isoflurane (B1672236) anesthesia.[1] |
| ED90 | Intravenous (IV) | 3.5 µg/kg | 40 +/- 5 min | 108 +/- 31 min | Under isoflurane anesthesia.[1] | |
| Cat | ED95 | Intravenous (IV) | 0.012 mg/kg | - | - | Duration of action is 2 to 3 times that of d-tubocurarine. |
| Monkey (Rhesus) | ED95 | Intravenous (IV) | 0.017 mg/kg | - | - | Duration of action is 2 to 3 times that of d-tubocurarine. |
| Rat | Max. Tolerated Dose | Subcutaneous (SC) | 0.30 mg/kg/day | - | - | Administered for up to 14 consecutive days in non-ventilated rats. One death was observed at this dose.[2] |
| General | LD50 | Not Specified | 580 mg/kg | - | - | The species and route of administration for this value are not specified.[3] |
Experimental Protocols
General Preparation and Administration Protocol
-
Drug Preparation: this compound chloride is typically supplied as a sterile solution for injection (e.g., 1 mg/mL). The required volume should be calculated based on the animal's body weight and the desired dose. The solution should be inspected for particulate matter and discoloration before use.
-
Animal Preparation: The animal should be appropriately anesthetized before the administration of this compound. The choice of anesthetic can influence the required dose of this compound. For example, volatile anesthetics like isoflurane can potentiate the effects of non-depolarizing neuromuscular blockers.
-
Administration: For most research applications, the intravenous (IV) route is preferred for the administration of this compound to ensure rapid onset and predictable effects. Common IV injection sites include the lateral tail vein in rodents, the cephalic or saphenous vein in dogs and cats, and the cephalic or saphenous vein in non-human primates.
Protocol for Determining ED50/ED90 in a New Animal Model
This protocol outlines a general procedure for determining the effective dose of this compound required to produce 50% (ED50) or 90% (ED90) twitch depression.
-
Animal Instrumentation:
-
Anesthetize the animal and maintain a stable plane of anesthesia.
-
Place an intravenous catheter for drug administration.
-
Isolate a peripheral nerve (e.g., the sciatic nerve in rodents, the peroneal nerve in larger animals).
-
Place stimulating electrodes adjacent to the nerve.
-
Attach a force transducer to the corresponding muscle (e.g., the gastrocnemius muscle) to measure twitch tension.
-
-
Baseline Measurement:
-
Deliver supramaximal single electrical stimuli to the nerve at a set frequency (e.g., 0.1 Hz).
-
Record the baseline twitch tension for a stable period.
-
-
Dose-Response Determination:
-
Administer a series of increasing doses of this compound intravenously.
-
Allow sufficient time between doses for the peak effect to be observed.
-
Record the maximum twitch depression produced by each dose.
-
Plot the percentage of twitch depression against the logarithm of the dose.
-
Use a suitable statistical method (e.g., probit analysis) to calculate the ED50 and ED90 from the dose-response curve.
-
Neuromuscular Blockade Monitoring Protocol
Continuous monitoring of the level of neuromuscular blockade is essential to ensure the animal's welfare and the success of the experiment.
-
Peripheral Nerve Stimulation:
-
Use a peripheral nerve stimulator to deliver electrical stimuli to a chosen nerve.
-
The most common pattern of stimulation is the Train-of-Four (TOF), which consists of four supramaximal stimuli delivered at 2 Hz.
-
-
Monitoring the Response:
-
Observe or measure the evoked muscle response. This can be done visually (observing muscle twitches), palpably, or with a quantitative monitoring device (e.g., acceleromyography, electromyography).
-
The ratio of the fourth twitch height to the first twitch height (T4/T1 ratio) is a sensitive indicator of the degree of non-depolarizing neuromuscular blockade.
-
-
Maintenance of Blockade:
-
Administer maintenance doses of this compound as needed to maintain the desired level of blockade. The timing and dose of maintenance injections should be guided by the TOF response.
-
Visualizations
Signaling Pathway of this compound at the Neuromuscular Junction
Caption: this compound competitively blocks acetylcholine receptors at the neuromuscular junction.
Experimental Workflow for this compound Dosage Determination
Caption: Workflow for determining effective this compound dosage in animal research.
Important Considerations
-
Ventilatory Support: this compound causes paralysis of the respiratory muscles. Therefore, animals must be mechanically ventilated and closely monitored to ensure adequate oxygenation and ventilation.
-
Anesthetic Depth: Neuromuscular blocking agents mask many of the traditional signs of anesthetic depth (e.g., reflex responses). It is crucial to ensure an adequate and stable plane of anesthesia before and during neuromuscular blockade.
-
Reversal: The effects of this compound can be reversed with acetylcholinesterase inhibitors such as neostigmine, which increase the amount of acetylcholine at the neuromuscular junction. The co-administration of an anticholinergic agent (e.g., atropine (B194438) or glycopyrrolate) is necessary to counteract the muscarinic side effects of the reversal agent.
-
Species Variation: There is significant variation in the potency and duration of action of neuromuscular blocking agents between species. Dosages should be carefully determined for each species and not simply extrapolated from other species.
Conclusion
The use of this compound in animal research requires a thorough understanding of its pharmacology and careful attention to dosage and monitoring. The information and protocols provided in this document are intended to serve as a guide for researchers to ensure the safe and effective use of this agent in their studies. Adherence to these guidelines will contribute to the welfare of research animals and the generation of high-quality, reproducible scientific data.
References
Application Notes and Protocols for the Preparation and Storage of Doxacurium Chloride Solutions for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and laboratory use of doxacurium chloride solutions. This compound chloride is a long-acting, non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction.[1][2]
Physicochemical and Stability Data
Proper handling and storage of this compound chloride are crucial for maintaining its stability and ensuring accurate experimental results. The following tables summarize key physicochemical and stability data.
Table 1: Physicochemical Properties of this compound Chloride
| Property | Value | Reference |
| Molecular Formula | C₅₆H₇₈Cl₂N₂O₁₆ | [3] |
| Molecular Weight | 1106.14 g/mol | [3] |
| Appearance | White to off-white amorphous solid | [2] |
| Solubility (at ambient temperature) | >100 mg/mL in distilled water | [2] |
| Very soluble in ethanol | [2] | |
| Soluble in DMSO | MedKoo Biosciences | |
| pH of 1 mg/mL solution in water | 4.0 - 6.0 | [2] |
Table 2: Storage and Stability of this compound Chloride Solutions
| Solution Type | Storage Temperature | Duration | Notes | Reference |
| Solid Powder | -20°C | Long-term (months to years) | Store in a dry, dark place. | MedKoo Biosciences |
| Stock Solution in DMSO | -20°C | Long-term (months to years) | Aliquot to avoid repeated freeze-thaw cycles. | MedKoo Biosciences |
| 0 - 4°C | Short-term (days to weeks) | MedKoo Biosciences | ||
| Aqueous Solution (e.g., in saline) | Room Temperature (15-25°C) | Up to 24 hours | Diluted solutions should be used promptly. Aseptic technique is recommended as dilution may reduce preservative effectiveness. | [2] |
| 4°C | Up to 30 days | For admixtures in 5% dextrose or 0.9% sodium chloride injection. | [4] |
Note: this compound chloride injection is acidic and should not be mixed with alkaline solutions (pH > 8.5), such as barbiturate (B1230296) solutions.[2] The stability in common laboratory buffers like PBS or Tris should be empirically determined, as the pH of these buffers can affect the compound's stability.
Mechanism of Action: Neuromuscular Blockade
This compound chloride competitively binds to nicotinic acetylcholine receptors on the motor end-plate, thereby antagonizing the action of acetylcholine (ACh).[1][2] This prevents depolarization of the muscle fiber membrane and subsequent muscle contraction. This action can be reversed by acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of ACh in the synaptic cleft.[2]
References
Application Notes and Protocols for Assessing Neuromuscular Blockade with Doxacurium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxacurium chloride is a long-acting, non-depolarizing neuromuscular blocking agent.[1][2] It functions as a competitive antagonist to acetylcholine (B1216132) at the nicotinic receptors on the motor end-plate, thereby inhibiting neuromuscular transmission.[1][2][3][4] This property makes it a valuable tool in clinical and research settings to induce skeletal muscle relaxation. Accurate assessment of the degree of neuromuscular blockade is critical for ensuring subject safety and for the precise evaluation of drug efficacy and duration of action.
These application notes provide a standard operating protocol for the assessment of neuromuscular blockade induced by this compound, with a focus on quantitative monitoring techniques.
Mechanism of Action: Competitive Antagonism
This compound competitively binds to the nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. By occupying these receptors, it prevents the binding of the endogenous neurotransmitter, acetylcholine (ACh), and thus depolarization of the motor end-plate is inhibited, leading to muscle relaxation.[1][2][4] This competitive antagonism can be overcome by increasing the concentration of acetylcholine at the synaptic cleft, which is the principle behind the use of acetylcholinesterase inhibitors (e.g., neostigmine) for the reversal of neuromuscular blockade.[1][2][5][6]
Quantitative Data Summary
The following tables summarize the pharmacokinetic and pharmacodynamic properties of this compound in adult patients during balanced anesthesia.
Table 1: Dose-Dependent Onset and Duration of this compound
| Dose (mg/kg) | Time to Maximum Block (minutes) | Clinically Effective Duration (minutes) |
| 0.025 (ED95) | ~9-10 | ~55-60 |
| 0.03 (Children, Halothane) | ~7 | ~30 |
| 0.04 | Not Specified | Not Specified |
| 0.05 | ~5-6 | ~100 |
| 0.08 | ~3.5 | ~160 |
Data compiled from multiple sources.[2][5][7]
Table 2: Recovery Profile of this compound
| Parameter | Mean Time (minutes) |
| Spontaneous Recovery (25% to 75% T1) | 54 |
| Recovery after Pancuronium Discontinuation | 279 +/- 229 |
| Recovery after this compound Discontinuation | 138 +/- 46 |
Data compiled from multiple sources.[2]
Experimental Protocol: In Vivo Assessment of Neuromuscular Blockade
This protocol outlines the steps for assessing this compound-induced neuromuscular blockade using peripheral nerve stimulation and measuring the train-of-four (TOF) ratio.
1. Subject Preparation
- Administer general anesthesia as per the study protocol. Note that the potency of this compound is enhanced by halogenated anesthetics, which may require a dose reduction of approximately one-third.[7]
- Ensure the subject is hemodynamically stable before initiating the neuromuscular assessment.
- Maintain normothermia throughout the experiment.
2. Placement of Electrodes and Transducer
- Stimulating Electrodes: Place two stimulating electrodes (e.g., ECG electrodes) along the path of the ulnar nerve on the volar surface of the wrist.
- Recording Transducer: Attach a force-displacement transducer to the thumb to measure the adduction force of the adductor pollicis muscle. Immobilize the hand and forearm to ensure that only the thumb's movement is recorded.
3. Baseline Measurement
- Using a peripheral nerve stimulator, determine the supramaximal stimulus intensity. This is achieved by delivering single twitch stimuli at 0.1 Hz and gradually increasing the current until a maximal twitch response is observed. The supramaximal stimulus is typically set at 10-20% above this level.
- Record a stable baseline of twitch responses for at least 5 minutes before drug administration. The baseline TOF ratio should be 1.0.[1]
4. This compound Administration
- Administer the desired dose of this compound intravenously as a bolus injection.
- Recommended initial doses for adults range from 0.025 mg/kg to 0.08 mg/kg.[7]
5. Quantitative Monitoring
- Immediately after drug administration, begin continuous monitoring using the TOF stimulation pattern. The TOF consists of four supramaximal stimuli delivered at a frequency of 2 Hz.
- Record the twitch response (T1, T2, T3, T4) for each TOF stimulation.
- The primary endpoint for assessing the degree of blockade is the TOF ratio, calculated as the amplitude of the fourth twitch (T4) divided by the amplitude of the first twitch (T1).
- Continue monitoring until the desired level of blockade is achieved and throughout the duration of the experiment.
6. Maintenance of Blockade
- If prolonged neuromuscular blockade is required, administer maintenance doses of this compound.
- Maintenance doses of 0.005 mg/kg to 0.01 mg/kg can be administered when the first twitch (T1) of the TOF has recovered to 25% of its baseline value.[5]
7. Assessment of Recovery
- Spontaneous recovery is monitored by observing the return of the TOF ratio.
- A TOF ratio of ≥ 0.9 is the generally accepted criterion for adequate recovery of neuromuscular function before the cessation of ventilatory support.[1]
8. Pharmacological Reversal (Optional)
- If required, the neuromuscular blockade can be reversed by administering an acetylcholinesterase inhibitor, such as neostigmine (B1678181) (e.g., 0.08 mg/kg).[4]
- Administer an anticholinergic agent (e.g., glycopyrrolate) along with the acetylcholinesterase inhibitor to counteract muscarinic side effects.
- Reversal should only be attempted when there is evidence of spontaneous recovery (e.g., at least 3 twitches in the TOF count).[6]
prep [label="1. Subject Preparation\n(Anesthesia)"];
electrodes [label="2. Electrode & Transducer\nPlacement"];
baseline [label="3. Baseline Measurement\n(Supramaximal Stimulus, TOF Ratio = 1.0)"];
admin [label="4. This compound\nAdministration (IV)"];
monitor [label="5. Quantitative Monitoring\n(Continuous TOF)"];
data [label="Data Acquisition:\nT1, T2, T3, T4 Amplitudes"];
calculate [label="Calculate TOF Ratio\n(T4/T1)"];
recovery [label="6. Assess Recovery\n(TOF Ratio ≥ 0.9)"];
end [label="End of Assessment", shape=ellipse, fillcolor="#34A853"];
prep -> electrodes;
electrodes -> baseline;
baseline -> admin;
admin -> monitor;
monitor -> data;
data -> calculate;
calculate -> recovery [label="Is Ratio ≥ 0.9?"];
recovery -> end [label="Yes"];
recovery -> monitor [label="No, Continue Monitoring"];
}
Logical Relationships in Reversal
The decision to administer a reversal agent is contingent upon the state of neuromuscular recovery. Attempting reversal during a deep block can be ineffective.
References
- 1. This compound | C56H78N2O16+2 | CID 60169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nuromax (this compound Chloride): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. This compound chloride - Wikipedia [en.wikipedia.org]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. This compound. A review of its pharmacology and clinical potential in anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound chloride: a preliminary clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derangedphysiology.com [derangedphysiology.com]
Application Notes and Protocols for Continuous Long-Term Infusion of Doxacurium in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the continuous long-term infusion of doxacurium chloride in animal models. This compound is a long-acting, non-depolarizing neuromuscular blocking agent.[1][2] Its use in long-term studies, particularly those requiring sustained skeletal muscle relaxation and mechanical ventilation, demands precise administration and vigilant monitoring.
Introduction to this compound
This compound chloride is a benzylisoquinolinium compound that acts as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors on the motor endplate, thereby inhibiting muscle contraction.[1] It is characterized by a slow onset of action and a long duration of effect.[3] Notably, this compound exhibits minimal cardiovascular side effects and a low propensity for histamine (B1213489) release, making it a suitable agent for long-duration procedures in various animal models.[2]
Data Presentation: Quantitative this compound Parameters
The following tables summarize key quantitative data for this compound administration in canines, extrapolated from bolus dose studies to inform continuous infusion protocols.
Table 1: this compound Bolus Dose-Response in Isoflurane-Anesthetized Dogs [3]
| Parameter | Value (mean ± SD) |
| ED50 | 2.1 µg/kg |
| ED90 | 3.5 µg/kg |
| Onset of Action (3.5 µg/kg dose) | 40 ± 5 minutes |
| Duration to 25% Recovery (3.5 µg/kg dose) | 108 ± 31 minutes |
| Recovery Time (25% to 75%) (3.5 µg/kg dose) | 42 ± 11 minutes |
Table 2: Proposed Starting Parameters for Continuous this compound Infusion in a Canine Model
| Parameter | Proposed Value | Rationale/Reference |
| Loading Dose | 0.05 mg/kg (50 µg/kg) | Based on human clinical trials for establishing initial block.[4] |
| Initial Infusion Rate | 0.015 mg/kg/hr (15 µg/kg/hr) | Derived from human continuous infusion studies and can be titrated based on neuromuscular monitoring.[4] |
| Target Level of Blockade | 1 of 4 twitches on Train-of-Four (TOF) | A common target for adequate surgical relaxation while allowing for monitoring.[4] |
Experimental Protocols
Preparation of this compound for Continuous Infusion
Materials:
-
This compound chloride for injection (e.g., 1 mg/mL solution)
-
Sterile saline (0.9% sodium chloride) or 5% Dextrose in Water (D5W)
-
Sterile syringes and needles
-
Infusion pump
-
Intravenous (IV) catheter and extension set
Protocol:
-
Reconstitution and Dilution:
-
If using a lyophilized powder, reconstitute this compound chloride according to the manufacturer's instructions to a known concentration (e.g., 1 mg/mL).
-
Withdraw the required volume of this compound for the loading dose and the initial infusion solution into a sterile syringe.
-
For the continuous infusion, dilute the calculated amount of this compound in a larger volume of sterile saline or D5W to a final concentration suitable for the infusion pump and the animal's size. A common final concentration for ease of calculation is 0.1 mg/mL.
-
-
Infusion Pump Setup:
-
Prime the infusion line with the diluted this compound solution.
-
Program the infusion pump to deliver the calculated loading dose over a specified period (e.g., 1-2 minutes) or administer as a manual bolus, followed by the continuous infusion rate.
-
Animal Preparation and Anesthesia
Protocol:
-
Animal Model: The canine model is well-documented for single-dose studies of this compound.[3]
-
Anesthesia: Induce and maintain general anesthesia using an appropriate inhalant anesthetic such as isoflurane.[3] The depth of anesthesia should be stable, as inhalant anesthetics can potentiate the effects of neuromuscular blocking agents.
-
Catheterization: Aseptically place an intravenous catheter for drug administration and a separate arterial catheter for blood pressure monitoring and blood gas analysis.
-
Mechanical Ventilation: Once the neuromuscular blockade is initiated, the animal will require mechanical ventilation to maintain adequate respiration. Set the ventilator to maintain normocapnia (PaCO2 between 35 and 45 mm Hg).[3]
Continuous Infusion and Neuromuscular Monitoring
Protocol:
-
Establish Baseline: Prior to administering this compound, establish a stable baseline of neuromuscular function using a peripheral nerve stimulator.
-
Loading Dose: Administer the calculated intravenous loading dose of this compound (e.g., 0.05 mg/kg).[4]
-
Initiate Continuous Infusion: Immediately following the loading dose, begin the continuous infusion at the calculated starting rate (e.g., 0.015 mg/kg/hr).[4]
-
Neuromuscular Monitoring (Train-of-Four - TOF):
-
Place stimulating electrodes over a peripheral nerve (e.g., the superficial peroneal nerve in the dog).[3]
-
Place recording electrodes over the corresponding muscle to measure the evoked response.
-
Apply a supramaximal train-of-four stimulation every 15-20 seconds.
-
Monitor the number of twitches in the train-of-four response. The goal is typically to maintain one of the four twitches (T1).
-
-
Dose Titration:
-
If more than one twitch is observed, the infusion rate may be increased in small increments (e.g., by 10-20%).
-
If no twitches are observed, the infusion rate should be decreased or temporarily paused until the first twitch returns.
-
-
Long-Term Monitoring: For long-term infusions, continuously monitor vital signs, including heart rate, blood pressure, and body temperature. Regularly assess arterial blood gases to ensure physiological stability.
Visualizations
Caption: Experimental workflow for continuous this compound infusion.
Caption: this compound's mechanism of action at the neuromuscular junction.
References
- 1. This compound chloride - Wikipedia [en.wikipedia.org]
- 2. This compound. A review of its pharmacology and clinical potential in anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuromuscular effects of this compound chloride in isoflurane-anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose response, recovery, and cost of this compound as a continuous infusion in neurosurgical intensive care unit patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Doxacurium as a Pharmacological Tool for Studying Synaptic Transmission: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxacurium chloride is a long-acting, non-depolarizing neuromuscular blocking agent.[1] It functions as a competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), primarily at the neuromuscular junction (NMJ).[1] Its high potency and stability make it a valuable tool for researchers studying cholinergic transmission, particularly at the skeletal muscle endplate. While its use has been predominantly in clinical settings for anesthesia, its specific mechanism of action allows for its application in basic research to investigate the properties of synaptic transmission at nicotinic synapses. These notes provide an overview of this compound's pharmacological properties and detailed protocols for its use as a research tool.
Mechanism of Action
This compound is a benzylisoquinolinium diester that competitively blocks the binding of acetylcholine (ACh) to nAChRs on the postsynaptic membrane of the neuromuscular junction.[2][3] This antagonism prevents the influx of sodium and potassium ions that would normally lead to depolarization of the muscle fiber membrane, thereby inhibiting muscle contraction. This non-depolarizing blockade can be reversed by increasing the concentration of ACh at the synapse, for example, through the administration of acetylcholinesterase inhibitors like neostigmine.[4]
Data Presentation
The following tables summarize the quantitative pharmacological data for this compound, providing key parameters for experimental design.
Table 1: Potency of this compound Chloride
| Species | Anesthesia | ED50 | ED95 | Reference(s) |
| Humans (Adults) | Nitrous oxide-narcotic | 13 µg/kg | 23-30 µg/kg | [5][6] |
| Dogs | Isoflurane | 2.1 µg/kg | 3.5 µg/kg | [7] |
Table 2: Pharmacokinetic Profile of this compound Chloride in Humans (Anesthetized Adults)
| Dose | Onset of Maximal Block | Time to 25% Recovery | Time to 95% Spontaneous Recovery | Reference(s) |
| 37.5 µg/kg (~1.5 x ED95) | - | - | - | [4] |
| 50 µg/kg (2 x ED95) | 5.4 ± 1.5 min | 84.7 ± 54.3 min | - | [8] |
| 62.5 µg/kg (~2.5 x ED95) | 9.85 ± 6.17 min | - | 102 min (to 20% recovery) | [4] |
| 80 µg/kg (3 x ED95) | 3.5 ± 1.2 min | 164.4 ± 85.2 min | - | [8] |
| 0.04 mg/kg (ICU patients) | - | 138 ± 46 min | - | [9] |
Experimental Protocols
Protocol 1: In Vitro Investigation of Neuromuscular Junction Transmission
This protocol describes the use of this compound to study postsynaptic nAChR function in an isolated nerve-muscle preparation (e.g., rodent phrenic nerve-diaphragm).
Materials:
-
Isolated nerve-muscle preparation (e.g., rat or mouse phrenic nerve-diaphragm)
-
Krebs-Ringer solution, bubbled with 95% O2 / 5% CO2
-
This compound chloride stock solution (1 mg/mL in sterile water)
-
Supramaximal nerve stimulator
-
Force transducer and recording system
-
Microelectrodes for intracellular recording (optional)
Procedure:
-
Mount the nerve-muscle preparation in a tissue bath containing Krebs-Ringer solution at a physiological temperature (e.g., 32-37°C).
-
Attach the muscle to a force transducer to record isometric contractions.
-
Stimulate the nerve with supramaximal pulses at a low frequency (e.g., 0.1-0.2 Hz) to elicit twitch responses.
-
Record baseline twitch amplitude for a stable period (e.g., 10-15 minutes).
-
Add this compound to the bath to achieve the desired final concentration. A concentration range of 10-100 nM is a reasonable starting point for significant blockade.
-
Record the progressive decrease in twitch amplitude until a steady-state level of block is achieved.
-
(Optional) To study the competitive nature of the antagonism, perform a concentration-response curve for acetylcholine (or a stable agonist like carbachol) in the absence and presence of a fixed concentration of this compound.
-
(Optional) To investigate the reversal of the block, add an acetylcholinesterase inhibitor (e.g., neostigmine, 1-2 µM) to the bath and record the recovery of the twitch response.
-
(Optional) For more detailed analysis, use intracellular microelectrodes to record end-plate potentials (EPPs) and miniature end-plate potentials (MEPPs) from the muscle fibers. This compound will cause a concentration-dependent reduction in the amplitude of EPPs and MEPPs.
Protocol 2: Suggested Approach for Studying nAChRs in the Central Nervous System (CNS)
Disclaimer: There is limited published data on the use of this compound in CNS preparations. This protocol is a general guideline for using a competitive nAChR antagonist in brain slice electrophysiology and should be adapted and validated for this compound.
Objective: To investigate the role of nAChRs in synaptic transmission in a specific brain region.
Materials:
-
Brain slice preparation (e.g., hippocampal, cortical, or striatal slices) from a rodent.
-
Artificial cerebrospinal fluid (aCSF), bubbled with 95% O2 / 5% CO2.
-
This compound chloride stock solution.
-
Patch-clamp electrophysiology setup.
-
Stimulating electrode.
-
Other pharmacological agents as needed (e.g., to block other receptor types).
Procedure:
-
Prepare acute brain slices and maintain them in a holding chamber with oxygenated aCSF.
-
Transfer a slice to the recording chamber and perfuse with aCSF at a constant rate.
-
Establish a whole-cell patch-clamp recording from a neuron of interest.
-
Place a stimulating electrode to evoke synaptic responses.
-
Record baseline postsynaptic currents (PSCs) or potentials (PSPs).
-
To investigate the contribution of nAChRs to the evoked response, apply an nAChR agonist (e.g., acetylcholine or nicotine) and observe the change in the synaptic response.
-
To test the effect of this compound, perfuse the slice with aCSF containing a known concentration of this compound. The appropriate concentration will need to be determined empirically, but a starting range of 1-10 µM may be considered based on its potency at the NMJ.
-
After a stable block is achieved, repeat the agonist application to confirm the antagonistic effect of this compound.
-
Wash out the this compound and observe the recovery of the synaptic response.
Visualizations
Signaling Pathway of this compound at the Neuromuscular Junction
Caption: this compound competitively antagonizes ACh at the postsynaptic nAChR.
Experimental Workflow for In Vitro Neuromuscular Junction Studies
Caption: Workflow for assessing this compound's effect on NMJ transmission.
Conceptual Workflow for Studying Synaptic Transmission in the CNS
Caption: A conceptual workflow for using this compound to study CNS nAChRs.
References
- 1. This compound chloride - Wikipedia [en.wikipedia.org]
- 2. Neuromuscular Blocking Agents | Anesthesia Key [aneskey.com]
- 3. This compound. A review of its pharmacology and clinical potential in anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound chloride: a preliminary clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The neuromuscular blocking and cardiovascular effects of this compound chloride in patients receiving nitrous oxide narcotic anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacology of this compound chloride. A new long-acting nondepolarizing muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuromuscular effects of this compound chloride in isoflurane-anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound chloride for neuromuscular blockade before tracheal intubation and surgery during nitrous oxide-oxygen-narcotic-enflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Double-blind, randomized, multicenter study of this compound vs. pancuronium in intensive care unit patients who require neuromuscular-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Doxacurium in Plasma and Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxacurium chloride is a long-acting, non-depolarizing neuromuscular blocking agent used in anesthesia to induce skeletal muscle relaxation.[1] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and understanding its distribution and elimination.[2] This document provides detailed methodologies for the quantification of this compound in plasma and tissue samples, utilizing both high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for enhanced sensitivity and specificity.
This compound is a bis-quaternary benzylisoquinolinium diester that is primarily eliminated unchanged through renal and biliary excretion.[3][4] It has a plasma protein binding of approximately 30% in humans.[4] Understanding its concentration in both plasma and various tissues is essential for correlating pharmacokinetic profiles with pharmacodynamic effects.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Healthy Adult Patients
| Parameter | Value (Mean ± SD or Range) | Reference |
| Elimination Half-Life (t½) | 99 ± 54 min | [2] |
| Volume of Distribution (Vd) | 220 ± 110 mL/kg | [2] |
| Plasma Clearance | 2.7 ± 1.6 mL/kg/min | [2] |
| Plasma Protein Binding | ~30% | [4] |
Table 2: Pharmacokinetic Parameters of this compound in Patients with Renal or Hepatic Failure
| Parameter | Healthy Patients | Patients with Renal Failure | Patients with Hepatic Failure | Reference |
| Elimination Half-Life (t½) | 99 ± 54 min | 221 ± 156 min | 115 ± 31 min | [2] |
| Plasma Clearance | 2.7 ± 1.6 mL/kg/min | 1.2 ± 0.7 mL/kg/min | 2.3 ± 0.4 mL/kg/min | [2] |
Experimental Workflow
The general workflow for the quantification of this compound from biological samples involves sample collection, preparation (including extraction and concentration), chromatographic separation, and detection.
References
- 1. This compound. A review of its pharmacology and clinical potential in anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of this compound in normal patients and in those with hepatic or renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. accessdata.fda.gov [accessdata.fda.gov]
Application Note: High-Throughput Analysis of Doxacurium in Human Plasma by HPLC-MS/MS
Abstract
This application note describes a sensitive and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of doxacurium in human plasma. The methodology utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation on a reverse-phase C18 column. This compound and the internal standard are detected using a triple quadrupole mass spectrometer in positive electrospray ionization mode with multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of this compound in a clinical or research setting.
Introduction
This compound is a long-acting, non-depolarizing neuromuscular blocking agent used as an adjunct to general anesthesia to provide skeletal muscle relaxation during surgery and mechanical ventilation.[1][2] Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. This application note presents a detailed protocol for a high-throughput HPLC-MS/MS method for the determination of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound chloride reference standard was obtained from a commercial supplier.
-
Tubocurarine (B1210278) chloride (Internal Standard, IS) was purchased from Sigma-Aldrich (St. Louis, MO).[3]
-
HPLC-grade acetonitrile (B52724) and methanol (B129727) were obtained from Fisher Scientific (Fair Lawn, NJ).[3]
-
Formic acid (reagent grade) was purchased from Sigma-Aldrich.
-
Deionized water was generated using a Milli-Q water purification system (Millipore, Bangalore, India).[4]
-
Human plasma was obtained from a certified vendor.
Instrumentation
-
HPLC System: A Shimadzu Nexera X2 or equivalent system equipped with a binary pump, autosampler, and column oven.
-
Mass Spectrometer: A Sciex API 4000 or equivalent triple quadrupole mass spectrometer with a Turbo V™ ion source.
-
Analytical Column: A Phenomenex Luna C18(2) 100Å (50 x 2.0 mm, 3 µm) or equivalent.
Standard and Sample Preparation
2.3.1. Standard Stock Solutions
Stock solutions of this compound and tubocurarine (IS) were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water. All solutions were stored at 2-8°C.
2.3.2. Calibration Standards and Quality Control Samples
Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions of this compound to achieve the desired concentrations.
2.3.3. Plasma Sample Preparation
A simple protein precipitation method was employed for sample preparation. To 100 µL of plasma sample, 20 µL of the internal standard working solution (tubocurarine, 1 µg/mL) was added, followed by 300 µL of acetonitrile. The mixture was vortexed for 1 minute and then centrifuged at 14,000 rpm for 10 minutes. The supernatant was transferred to an autosampler vial for injection into the HPLC-MS/MS system.
HPLC-MS/MS Conditions
The HPLC and MS/MS parameters were optimized for the sensitive and selective detection of this compound and the internal standard.
2.4.1. HPLC Parameters
| Parameter | Value |
| Column | Phenomenex Luna C18(2) 100Å (50 x 2.0 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 10°C |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.00 | 5 |
| 0.50 | 5 |
| 2.50 | 95 |
| 3.50 | 95 |
| 3.60 | 5 |
| 5.00 | 5 |
2.4.2. Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas (CUR) | 30 psi |
| Collision Gas (CAD) | Medium |
| IonSpray Voltage | 5500 V |
| Temperature (TEM) | 500°C |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 60 psi |
Table 2: MRM Transitions and Compound Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| This compound | 517.3 [M+2H]²⁺ | 198.1 | 80 | 45 |
| Tubocurarine (IS) | 610.3 [M+H]⁺ | 298.2 | 70 | 35 |
Note: The precursor ion for this compound is the doubly charged pseudomolecular ion [M+2H]²⁺.[3]
Method Validation
The method was validated according to standard bioanalytical method validation guidelines. The following parameters were evaluated:
-
Linearity: The calibration curve was linear over the concentration range of 1 to 1000 ng/mL with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision were within ±15% for all QC levels.
-
Recovery: The extraction recovery of this compound from human plasma was consistent and reproducible across the different QC levels.
-
Matrix Effect: No significant matrix effect was observed for this compound and the internal standard.
-
Stability: this compound was found to be stable in human plasma under various storage and handling conditions.
Results and Discussion
The developed HPLC-MS/MS method provides a sensitive, specific, and high-throughput means for the quantification of this compound in human plasma. The use of a simple protein precipitation method allows for rapid sample processing. The chromatographic conditions provide good peak shape and resolution for this compound and the internal standard, with a total run time of 5 minutes. The MRM transitions were specific for the analytes of interest, and no interferences were observed from endogenous plasma components.
Conclusion
A simple, rapid, and sensitive HPLC-MS/MS method for the quantification of this compound in human plasma has been developed and validated. This method is suitable for supporting pharmacokinetic studies and therapeutic drug monitoring of this compound in clinical and research settings.
Protocols
Protocol 1: Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound chloride and tubocurarine chloride into separate 10 mL volumetric flasks.
-
Dissolve the compounds in methanol and bring to volume.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the stock solutions with a 50:50 (v/v) mixture of methanol and water to prepare working standards at various concentrations for spiking into plasma to create calibration standards and QC samples.
-
Protocol 2: Plasma Sample Preparation
-
Label microcentrifuge tubes for each sample, calibrator, and QC.
-
Pipette 100 µL of the respective plasma sample into the labeled tubes.
-
Add 20 µL of the internal standard working solution (1 µg/mL tubocurarine) to each tube.
-
Add 300 µL of acetonitrile to each tube.
-
Vortex the tubes for 1 minute to precipitate proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to autosampler vials.
-
Inject 10 µL of the supernatant into the HPLC-MS/MS system.
Visualizations
Caption: Experimental workflow for the HPLC-MS/MS analysis of this compound.
Caption: Logical relationship of key components in the analytical method.
References
- 1. This compound chloride - Wikipedia [en.wikipedia.org]
- 2. This compound. A review of its pharmacology and clinical potential in anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
Practical Application of Doxacurium in Isolated Organ Bath Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxacurium chloride is a long-acting, non-depolarizing neuromuscular blocking agent.[1][2] It functions as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the motor end-plate of the neuromuscular junction.[3][4] By binding to these receptors, this compound prevents acetylcholine from initiating muscle contraction, leading to skeletal muscle relaxation and paralysis.[3] This property makes it a subject of interest in both clinical anesthesia and pharmacological research.[1][2] Isolated organ bath experiments, particularly using the phrenic nerve-diaphragm preparation, provide a valuable in vitro model to study the potency, onset, duration of action, and reversal of neuromuscular blocking agents like this compound in a controlled environment, independent of systemic physiological effects.[5][6]
These application notes provide a detailed protocol for utilizing this compound in an isolated rat phrenic nerve-diaphragm preparation to characterize its neuromuscular blocking effects.
Mechanism of Action: Competitive Antagonism at the Nicotinic Acetylcholine Receptor
This compound exerts its effect by competing with the endogenous neurotransmitter, acetylcholine (ACh), for the binding sites on the α-subunits of the postsynaptic nAChRs. Unlike depolarizing agents, this compound does not cause an initial depolarization of the muscle membrane.[3] Instead, it physically obstructs the ion channel of the receptor, preventing the influx of sodium ions that is necessary for membrane depolarization and subsequent muscle contraction. This competitive antagonism is surmountable, meaning that an increase in the concentration of ACh in the synaptic cleft can overcome the blocking effect of this compound.[2] This principle is utilized in the reversal of this compound-induced neuromuscular blockade by acetylcholinesterase inhibitors like neostigmine (B1678181), which increase the synaptic concentration of ACh.[7]
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound. It is important to note that most available data comes from clinical (in vivo) studies. In vitro potency can be influenced by experimental conditions.
| Parameter | Species | Anesthesia/Condition | Value | Reference |
| ED₅₀ | Human (Adult) | Nitrous Oxide/Fentanyl | 11 µg/kg | [8] |
| Human (Adult) | Nitrous Oxide/Enflurane | 6 µg/kg | [8] | |
| Human (Adult) | Nitrous Oxide/Isoflurane | 8 µg/kg | [8] | |
| Human (Adult) | Nitrous Oxide/Halothane (B1672932) | 8 µg/kg | [8] | |
| Human (Child, 2-12 yrs) | Halothane/Nitrous Oxide | 19 µg/kg | [9] | |
| Dog | Isoflurane | 2.1 µg/kg | [7] | |
| ED₉₅ | Human (Adult) | Balanced Anesthesia | 0.025 mg/kg (25 µg/kg) | [10] |
| Human (Adult) | Nitrous Oxide/Fentanyl | 24 µg/kg | [8] | |
| Human (Child, 2-12 yrs) | Halothane/Nitrous Oxide | 32 µg/kg | [9] | |
| Dog | Isoflurane | 3.5 µg/kg | [7] |
Table 1: In Vivo Potency of this compound
| Parameter | Value | Reference |
| Molecular Weight (this compound Chloride) | 1106.14 g/mol | [11] |
| Molecular Formula (this compound Chloride) | C₅₆H₇₈Cl₂N₂O₁₆ | [11] |
Table 2: Physicochemical Properties of this compound Chloride
Experimental Protocols
Protocol 1: Preparation of Isolated Rat Phrenic Nerve-Diaphragm
This protocol is adapted from standard methods for preparing the isolated phrenic nerve-diaphragm for neuromuscular studies.
Materials:
-
Wistar rat (200-250 g)
-
Krebs-Henseleit solution (or other suitable physiological salt solution)
-
Carbogen gas (95% O₂, 5% CO₂)
-
Dissection instruments (scissors, forceps)
-
Petri dish lined with Sylgard
-
Isolated organ bath system with a force-displacement transducer
-
Stimulator and electrodes
Procedure:
-
Euthanasia and Dissection:
-
Humanely euthanize the rat according to institutional guidelines.
-
Open the thoracic and abdominal cavities to expose the diaphragm.
-
Carefully dissect one hemidiaphragm with the phrenic nerve attached. It is crucial to keep the nerve intact and avoid stretching it.
-
-
Mounting the Preparation:
-
Transfer the dissected tissue to a petri dish containing chilled, carbogen-aerated Krebs-Henseleit solution.
-
Secure the costal margin of the diaphragm to a hook at the bottom of the organ bath chamber.
-
Tie a silk ligature to the central tendon and connect it to an isometric force transducer.
-
Position the phrenic nerve over a stimulating electrode.
-
-
Equilibration:
-
Fill the organ bath with Krebs-Henseleit solution maintained at 37°C and continuously aerate with carbogen.
-
Apply an initial tension of approximately 1-2 g to the muscle.
-
Allow the preparation to equilibrate for at least 30-60 minutes, with regular washing every 15 minutes, until a stable baseline tension is achieved.
-
Protocol 2: Determining the Concentration-Response Curve of this compound
Objective: To determine the potency of this compound (IC₅₀) in inhibiting nerve-evoked muscle contractions.
Procedure:
-
Baseline Stimulation:
-
Set the stimulator to deliver supramaximal square-wave pulses (e.g., 0.2 ms (B15284909) duration) at a frequency of 0.1 Hz to the phrenic nerve.
-
Record the baseline twitch tension for at least 10-15 minutes to ensure stability.
-
-
Cumulative Addition of this compound:
-
Prepare stock solutions of this compound chloride in distilled water or physiological salt solution. The molecular weight of this compound chloride is 1106.14 g/mol .[11]
-
Add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 1x10⁻⁸ M, 3x10⁻⁸ M, 1x10⁻⁷ M, etc.).
-
Allow the response to stabilize at each concentration before adding the next. This may take 5-10 minutes.
-
Continue adding this compound until a maximal or near-maximal inhibition of the twitch response is observed.
-
-
Data Analysis:
-
Measure the percentage of inhibition of the twitch height at each this compound concentration relative to the initial baseline.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a concentration-response curve.
-
Calculate the IC₅₀ (the concentration of this compound that produces 50% inhibition of the twitch response) using non-linear regression analysis.
-
Protocol 3: Reversal of this compound-Induced Neuromuscular Blockade with Neostigmine
Objective: To demonstrate the reversal of this compound's effects by an acetylcholinesterase inhibitor.
Procedure:
-
Induction of Neuromuscular Block:
-
Following the establishment of a stable baseline, add a concentration of this compound that produces a significant, submaximal block (e.g., 80-95% inhibition, which can be determined from the concentration-response curve).
-
Allow the block to stabilize.
-
-
Addition of Neostigmine:
-
Add neostigmine to the organ bath. A concentration in the range of 1-10 µM is a reasonable starting point for in vitro studies.
-
Observe and record the recovery of the twitch tension over time.
-
-
Data Analysis:
-
Quantify the extent of reversal by comparing the twitch height after neostigmine administration to the pre-doxacurium baseline and the maximally blocked state.
-
The time course of reversal can also be analyzed.
-
Concluding Remarks
The use of this compound in isolated organ bath experiments, particularly the phrenic nerve-diaphragm preparation, offers a robust and reproducible method for characterizing its neuromuscular blocking properties. These protocols provide a framework for investigating the potency, mechanism of action, and reversibility of this compound. Researchers can adapt these methodologies to explore interactions with other drugs, the influence of physiological parameters, and to screen novel neuromuscular blocking agents. Careful attention to experimental detail and appropriate data analysis are crucial for obtaining reliable and meaningful results.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | C56H78N2O16+2 | CID 60169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Comparative evaluation of the neuromuscular blocking activity of three new aminoglycoside antibiotics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neostigmine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 7. openanesthesia.org [openanesthesia.org]
- 8. This compound [drugcentral.org]
- 9. Neuromuscular and cardiovascular effects of this compound in children anaesthetized with halothane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ilearn.med.monash.edu.au [ilearn.med.monash.edu.au]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Troubleshooting & Optimization
Doxacurium Stability and Degradation: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability and degradation of doxacurium in solution. All information is presented in a direct question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for this compound solutions?
This compound chloride injection should be stored at room temperature, between 15°C to 25°C (59°F to 77°F). It is crucial to prevent freezing of the solution.[1][2]
2. What is the recommended pH range for this compound solutions to maintain stability?
This compound chloride injection is formulated at an acidic pH of 3.9 to 5.0.[1][2] Maintaining the solution within this pH range is critical for its stability.
3. I observed a precipitate after mixing this compound with another drug solution. What could be the cause?
Precipitation is a strong indicator of a chemical incompatibility. This compound chloride is acidic and is known to be incompatible with alkaline solutions that have a pH greater than 8.5.[1][3] Mixing it with such solutions, like barbiturates, can cause precipitation and loss of activity. Always verify the pH of any solution before mixing it with this compound.
4. My this compound solution appears discolored. Is it still usable?
Any parenteral drug solution that shows discoloration or contains particulate matter should be discarded.[1] Visual inspection is a critical first step in ensuring the integrity of the solution before administration or use in an experiment.
5. I suspect my this compound solution has degraded. What are the likely degradation pathways?
This compound chloride is a bis-quaternary benzylisoquinolinium diester.[4][5] The primary pathway for its degradation in solution is the hydrolysis of its two ester linkages. This process is significantly influenced by the pH of the solution, with the rate of hydrolysis increasing in non-optimal pH conditions, particularly in alkaline environments. While it is minimally hydrolyzed by human plasma cholinesterase, chemical hydrolysis is a key stability concern.[4]
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments with this compound solutions.
| Problem | Potential Cause | Recommended Action |
| Unexpectedly low potency or efficacy in a functional assay. | Degradation of this compound due to improper storage or solution preparation. | 1. Verify Storage Conditions: Ensure the stock solution has been stored at the recommended temperature (15°C to 25°C) and protected from freezing. 2. Check Solution pH: Measure the pH of your final experimental solution. If it is outside the optimal range (ideally close to the formulation pH of 3.9-5.0), adjust it using appropriate buffers. Avoid alkaline conditions (pH > 8.5). 3. Prepare Fresh Solutions: If degradation is suspected, prepare a fresh dilution from a new vial of this compound chloride injection. |
| Appearance of unknown peaks in my HPLC chromatogram. | Formation of degradation products. | 1. Analyze Degradation Pathway: The unknown peaks are likely hydrolysis products of the ester linkages. 2. Perform Forced Degradation Study: To confirm the identity of the degradation products, a forced degradation study can be performed (see Experimental Protocols section). This involves subjecting the this compound solution to stress conditions (acidic, basic, oxidative, photolytic, and thermal) to intentionally generate degradation products and observe their retention times in your HPLC system. |
| Precipitate formation upon dilution or mixing. | pH incompatibility or insolubility in the chosen diluent. | 1. Review Diluent Compatibility: this compound chloride is compatible with 0.9% Sodium Chloride, 5% Dextrose, and Lactated Ringer's solution. Ensure you are using a compatible diluent. 2. Check pH of Mixed Solutions: Before mixing this compound with any other solution, ensure the final pH of the mixture will not exceed 8.5. 3. Filter the Solution: If a precipitate is observed after dilution with a compatible solvent, it may be due to other factors. The solution should be discarded. |
| Inconsistent results between experimental batches. | Variability in solution preparation or age of the solution. | 1. Standardize Solution Preparation: Ensure that the same protocol for solution preparation, including the source and type of diluent and pH adjustment, is used for every experiment. 2. Use Freshly Prepared Solutions: Due to the potential for hydrolysis over time, it is best practice to use freshly prepared this compound solutions for your experiments. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Analysis
This method is adapted from established procedures for the analysis of this compound in biological fluids and can be used for stability testing.[6]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C1 column (e.g., 15 cm length).
-
Mobile Phase: A mixture of 0.05 M monobasic potassium phosphate (B84403) and acetonitrile (B52724) (e.g., in a 30:70 v/v ratio). The exact ratio may need to be optimized for your specific system and column.
-
Detection: UV detection at a wavelength of 210 nm.
-
Sample Preparation:
-
For in-vitro stability studies, dilute the this compound solution to be tested in the mobile phase to a suitable concentration (e.g., within the linear range of the assay).
-
For analysis in biological matrices, a solid-phase extraction (SPE) step using a methyl (C1) bonded phase cartridge may be necessary to clean up the sample before injection.
-
-
Quantitation: The concentration of this compound can be determined by comparing the peak area of the sample to a standard curve prepared with known concentrations of a this compound reference standard. The lower limit of quantitation for this method has been reported to be around 10 ng/ml.[6]
Protocol 2: Forced Degradation Study Workflow
This workflow is a general guideline for investigating the degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
Signaling Pathways and Logical Relationships
This compound Degradation Pathway
The primary chemical degradation pathway for this compound in solution is hydrolysis of the ester linkages, which is accelerated by non-optimal pH conditions, particularly alkaline pH.
Caption: Simplified degradation pathway of this compound via hydrolysis.
Troubleshooting Logic for Loss of this compound Activity
This diagram illustrates a logical workflow for troubleshooting experiments where a loss of this compound's neuromuscular blocking activity is observed.
Caption: Troubleshooting workflow for loss of this compound activity.
References
- 1. Nuromax (this compound Chloride): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Clinical pharmacology of this compound chloride. A new long-acting nondepolarizing muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound chloride - Wikipedia [en.wikipedia.org]
- 6. High-performance liquid chromatographic analysis of this compound, a new long-acting neuromuscular blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing doxacurium concentration for complete neuromuscular blockade
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing doxacurium concentration to achieve complete neuromuscular blockade in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose (ED95) of this compound for achieving complete neuromuscular blockade?
The average ED95 (the dose required to produce 95% suppression of the adductor pollicis muscle twitch response) for this compound chloride in adults under balanced anesthesia is approximately 0.025 mg/kg (range: 0.020 to 0.033 mg/kg).[1][2] However, this can be significantly influenced by the type of anesthetic used. For children (ages 2-12) receiving halothane (B1672932) anesthesia, the ED95 is slightly higher at approximately 0.03 mg/kg.[1][2]
Q2: How do different anesthetic agents affect the required concentration of this compound?
Inhalational anesthetics like isoflurane, enflurane (B1671288), and halothane potentiate the effects of this compound, reducing the required dose.[3] Studies have shown that these agents can decrease the ED50 of this compound by 30% to 45%.[3] If administering this compound during steady-state anesthesia with these agents, a dose reduction of approximately one-third is recommended.[1][2] The ED95 is lowest with enflurane anesthesia (14 µg/kg) and highest with fentanyl-based anesthesia (24 µg/kg).[4]
Q3: What is the typical onset and duration of a complete neuromuscular block with this compound?
This compound is a long-acting neuromuscular blocking agent.[5] The onset of action is relatively slow.[6]
-
An initial dose of 0.025 mg/kg (ED95) provides approximately 60-100 minutes of clinically effective neuromuscular block.[1][3]
-
A dose of 0.05 mg/kg (2 x ED95) produces sufficient block for intubation in about 4 to 5 minutes, with a clinically effective duration of approximately 100 minutes.[1][2]
-
A higher dose of 0.08 mg/kg (3 x ED95) results in a faster onset (3-4 minutes) and a much longer duration of block, potentially 160 minutes or more.[1][2]
Q4: How should I prepare and store this compound for my experiment?
This compound chloride can be diluted up to 1:10 in 5% Dextrose Injection, USP, or 0.9% Sodium Chloride Injection, USP. Diluted solutions are physically and chemically stable for up to 24 hours when stored in polypropylene (B1209903) syringes at 5°C to 25°C (41°F to 77°F). As dilution can reduce the effectiveness of the benzyl (B1604629) alcohol preservative, aseptic preparation techniques are crucial, and immediate use is preferred.[2][3]
Troubleshooting Guide
Problem 1: The onset of neuromuscular blockade is slower than expected.
-
Cause: this compound is known to have a slower onset compared to other neuromuscular blocking agents.[5][6] Potent neuromuscular blocking drugs generally have a slower onset.[7]
-
Solution:
-
Verify Dose: Ensure the correct dose was administered. Higher doses lead to a faster onset; for example, a 0.08 mg/kg dose achieves maximal block faster than a 0.05 mg/kg dose.[8]
-
Patient Factors: Onset may be delayed in subjects with increased volumes of distribution (e.g., due to old age or edematous states). Allow more time for the drug to reach maximum effect in these cases.[1]
-
Consider a Higher Initial Dose: For applications requiring a faster onset, consider using a higher initial dose (e.g., 2 x ED95 or 0.05 mg/kg), which can produce intubation-ready conditions in approximately 4-5 minutes.[1]
-
Problem 2: The neuromuscular blockade is incomplete or insufficient.
-
Cause: The administered dose may be insufficient due to individual variability or interaction with other agents.
-
Solution:
-
Monitor Blockade Depth: Use a peripheral nerve stimulator to quantitatively assess the degree of blockade (e.g., Train-of-Four count).[1][9] Visual or tactile evaluation is unreliable.[10][11]
-
Administer Incremental Doses: If the block is insufficient, administer supplemental (maintenance) doses. A dose of 0.005 mg/kg can provide an additional 30 minutes of clinically effective block on average.[1][3]
-
Review Anesthetic Regimen: As noted in FAQ Q2, the choice of anesthetic significantly impacts this compound's potency. Ensure the dose is appropriate for the specific anesthetic being used.[4]
-
Problem 3: The duration of the neuromuscular block is significantly longer than anticipated (Prolonged Blockade).
-
Cause: This is the most frequent adverse reaction to nondepolarizing blocking agents and is an extension of the drug's pharmacological action.[1]
-
Solution:
-
Check for Influencing Factors:
-
Renal/Hepatic Function: this compound's clearance is markedly decreased in patients with renal failure, which can significantly prolong the block.[12][13] While dosage adjustments may not be needed, expect longer recovery times.[12] Liver disease can also prolong the duration.[3]
-
Age and Obesity: Elderly subjects and obese individuals may experience a prolonged block.[14][15] Dosing for obese subjects should be based on ideal body weight (IBW).[12]
-
Co-administered Drugs: Inhalational anesthetics can prolong the duration of action by up to 25%.[3]
-
-
Pharmacological Reversal: Do not wait for full spontaneous recovery, which can take several hours.[1] Administer an acetylcholinesterase inhibitor like neostigmine (B1678181) to antagonize the block once some degree of spontaneous recovery is observed (e.g., 25% twitch recovery).[5][6]
-
Problem 4: Difficulty reversing the neuromuscular blockade with an antagonist.
-
Cause: The neuromuscular block may be too profound for effective reversal, or the dose of the reversal agent may be inadequate.
-
Solution:
-
Assess Block Depth Before Reversal: The more profound the block, the longer it will take and the more antagonist will be required for reversal.[2][3] It is recommended to wait for evidence of spontaneous recovery (e.g., return of the first twitch in a Train-of-Four) before administering a reversal agent.[16]
-
Select Appropriate Reversal Agent and Dose: Neostigmine (e.g., 50-60 µg/kg) is an effective antagonist for this compound blockade.[6][8] Edrophonium has been found to be less effective than neostigmine for reversing moderate to deep levels of block.[3][6]
-
Monitor Recovery: Continue to monitor neuromuscular function quantitatively (e.g., TOF ratio) after administering the reversal agent. A TOF ratio ≥ 0.9 is considered indicative of adequate recovery.[17][18]
-
Data Summary Tables
Table 1: this compound ED50 and ED95 under Various Anesthetic Conditions
| Anesthetic Agent | Median ED50 (µg/kg) | Median ED95 (µg/kg) | Citation |
| Nitrous Oxide + Fentanyl | 11 | 24 | [4] |
| Nitrous Oxide + Enflurane | 6 | 14 | [4] |
| Nitrous Oxide + Isoflurane | 8 | 16 | [4] |
| Nitrous Oxide + Halothane | 8 | 19 | [4] |
| Balanced Anesthesia (Adults) | - | 25 (average) | [1][2] |
| Halothane Anesthesia (Children 2-12 yrs) | - | 30 (approx.) | [1][2] |
Table 2: Pharmacodynamic Profile of Intravenous this compound (Balanced Anesthesia)
| Dose (mg/kg) | Equivalent | Time to Max Block (approx.) | Duration of Clinically Effective Block (approx.) | Citation |
| 0.025 | ED95 | 9-10 minutes | 60-100 minutes | [1] |
| 0.050 | 2 x ED95 | 4-5 minutes | 100 minutes | [1][2][3] |
| 0.080 | 3 x ED95 | 3-4 minutes | 160+ minutes | [1][2] |
Table 3: Recommended Maintenance Doses (Administered at 25% Twitch Recovery)
| Maintenance Dose (mg/kg) | Average Additional Duration of Clinically Effective Block | Citation |
| 0.005 | 30 minutes (range: 9-57) | [1][2][3] |
| 0.010 | 45 minutes (range: 14-108) | [1][2][3] |
Key Experimental Protocols
Protocol 1: Determination of this compound ED95
-
Subject Preparation: Anesthetize the subject according to the planned experimental conditions (e.g., with isoflurane).
-
Neuromuscular Monitoring Setup:
-
Place stimulating electrodes along the path of a peripheral nerve (e.g., the ulnar nerve).
-
Attach a force-displacement transducer or electromyography (EMG) sensor to the corresponding muscle (e.g., adductor pollicis) to record the twitch response.[14]
-
Use a nerve stimulator to deliver supramaximal stimuli.
-
-
Baseline Measurement: Record the baseline twitch height (control response) before drug administration.
-
Cumulative Dosing:
-
Administer an initial small intravenous dose of this compound (e.g., 5 µg/kg).[4]
-
Monitor the twitch response using single twitch stimulation (e.g., at 0.1 Hz) until a stable, maximal depression is observed.[4][10]
-
Record the peak effect (percent depression from baseline).
-
Administer subsequent incremental doses, allowing the effect of each dose to stabilize before administering the next.
-
-
Data Analysis:
-
For each subject, plot the log of the cumulative dose against the probit of the percentage of twitch depression.
-
Construct a dose-response curve from this plot.
-
The dose at which the curve intersects the 95% depression level is the ED95.[4]
-
Protocol 2: Monitoring Neuromuscular Blockade with Train-of-Four (TOF) Stimulation
-
Setup: Use the same electrode and sensor placement as described in Protocol 1.
-
TOF Stimulation: The nerve stimulator should be set to deliver a Train-of-Four (TOF) stimulus: four supramaximal stimuli at a frequency of 2 Hz.[17]
-
Monitoring Onset and Depth of Block:
-
Following this compound administration, apply TOF stimuli periodically (e.g., every 10-15 seconds).
-
The number of observed twitches (the TOF count) indicates the depth of the block. A TOF count of 0 indicates a profound block.
-
-
Monitoring Recovery:
-
As the subject recovers, the number of twitches in response to the TOF stimulus will increase from 1 to 4.
-
Once all four twitches are present, the TOF ratio (amplitude of the fourth twitch divided by the amplitude of the first twitch) is calculated.[10]
-
A TOF ratio of ≥ 0.9 is the standard for confirming adequate recovery from neuromuscular blockade.[11][18]
-
Visualizations
Caption: Mechanism of this compound action and its reversal by Neostigmine.
Caption: Experimental workflow for this compound administration and reversal.
Caption: Troubleshooting logic for incomplete neuromuscular blockade.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Nuromax (this compound Chloride): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Dose-response relationships of this compound chloride in humans during anesthesia with nitrous oxide and fentanyl, enflurane, isoflurane, or halothane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound. A review of its pharmacology and clinical potential in anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound chloride: a preliminary clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of Neuromuscular Blocking Drugs | Anesthesia Key [aneskey.com]
- 8. This compound chloride for neuromuscular blockade before tracheal intubation and surgery during nitrous oxide-oxygen-narcotic-enflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Double-blind, randomized, multicenter study of this compound vs. pancuronium in intensive care unit patients who require neuromuscular-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resources.wfsahq.org [resources.wfsahq.org]
- 11. academic.oup.com [academic.oup.com]
- 12. The influence of renal function on the pharmacokinetics and pharmacodynamics and simulated time course of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and pharmacodynamics of this compound in normal patients and in those with hepatic or renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dose-response relations of this compound and its reversal with neostigmine in young adults and healthy elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Population pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reversal of this compound and pancuronium neuromuscular blockade with neostigmine in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neuromuscular Blockade - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Management of Residual Neuromuscular Blockade Recovery: Age-Old Problem with a New Solution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reversal of Doxacurium-Induced Neuromuscular Block
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the reversal of doxacurium-induced neuromuscular block in laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary agents used to reverse this compound-induced neuromuscular block?
A1: The primary agents used for the pharmacological reversal of this compound-induced neuromuscular block are acetylcholinesterase inhibitors, most commonly neostigmine (B1678181) and edrophonium (B1671111).[1][2] These drugs increase the amount of acetylcholine (B1216132) at the neuromuscular junction, which then competes with this compound for binding to nicotinic acetylcholine receptors, thereby restoring neuromuscular transmission.[2]
Q2: Is spontaneous recovery from this compound blockade possible?
A2: Yes, patients can recover spontaneously from this compound-induced neuromuscular blockade.[1][3] However, this compound is a long-acting agent, and spontaneous recovery can be prolonged.[1][3][4] Pharmacological reversal is often recommended to accelerate recovery, especially when necessary.[1][3]
Q3: How does the depth of the neuromuscular block affect reversal?
A3: The deeper the level of neuromuscular blockade at the time of reversal, the longer it will take to achieve adequate recovery.[4] It is recommended to initiate reversal when there are some signs of spontaneous recovery, such as the return of two twitches in a train-of-four (TOF) stimulation.[5] Attempting to reverse a deep block may be less effective and require higher doses of the reversal agent.[6] Neostigmine, for example, is ineffective at very deep levels of neuromuscular block.[6]
Q4: Can Sugammadex (B611050) be used to reverse this compound?
A4: No, sugammadex is not effective for reversing neuromuscular blockade induced by benzylisoquinolinium compounds like this compound.[7] Sugammadex is a selective relaxant binding agent specifically designed to encapsulate and inactivate steroidal neuromuscular blocking agents such as rocuronium (B1662866) and vecuronium.[7][8]
Q5: What are the potential side effects of reversal agents like neostigmine and edrophonium?
A5: Acetylcholinesterase inhibitors like neostigmine and edrophonium can cause muscarinic side effects due to the increased levels of acetylcholine at muscarinic receptors. These side effects can include bradycardia (slow heart rate), increased salivation, bronchoconstriction, and increased gastrointestinal motility.[6][9] To counteract these effects, an antimuscarinic agent such as atropine (B194438) or glycopyrrolate (B1671915) is typically co-administered.[5][9]
Troubleshooting Guides
Issue 1: Inadequate or Incomplete Reversal of Neuromuscular Block
Symptoms:
-
Persistent muscle weakness despite administration of a reversal agent.
-
In animal models, delayed recovery of righting reflex or other motor functions.
Possible Causes and Solutions:
| Cause | Solution |
| Attempting reversal from a deep block: Acetylcholinesterase inhibitors have a "ceiling effect" and are less effective at reversing profound neuromuscular blockade.[2][6] | Recommended Action: Ensure that there is evidence of spontaneous recovery (e.g., at least two twitches on a TOF monitor) before administering the reversal agent.[5] If a deep block must be reversed, be prepared for a longer recovery time and consider mechanical ventilation support until adequate neuromuscular function returns.[4] |
| Insufficient dose of reversal agent: The dose of the reversal agent may be inadequate for the level of blockade. | Recommended Action: Consult dose-response studies for the specific animal model and reversal agent being used.[12] The dose of neostigmine required is dependent on the depth of the initial blockade. |
| Drug Interaction: Certain drugs, such as some antibiotics and anesthetics, can potentiate the effects of neuromuscular blocking agents and make reversal more difficult. | Recommended Action: Review all administered medications for potential interactions with this compound or the reversal agent. |
| Individual variability: There can be significant inter-individual differences in response to both neuromuscular blocking agents and their reversal. | Recommended Action: Monitor neuromuscular function closely in each subject. Titrate the reversal agent dose based on the individual's response as monitored by a peripheral nerve stimulator. |
Issue 2: Prolonged Recovery Time After Reversal
Symptoms:
-
The time to achieve a TOF ratio ≥ 0.9 is significantly longer than expected.
-
Continued need for respiratory support post-reversal administration.
Possible Causes and Solutions:
| Cause | Solution |
| Characteristics of this compound: this compound is a long-acting neuromuscular blocking agent, and its reversal can be less predictable and complete compared to shorter-acting agents.[13] | Recommended Action: Be aware that recovery from this compound, even with reversal agents, can be prolonged. Plan experimental timelines accordingly and ensure continuous monitoring. |
| Renal or Hepatic Impairment: In clinical settings, impaired renal or hepatic function can prolong the clearance of this compound, leading to a longer duration of action and more difficult reversal.[1] While laboratory animals are typically healthy, underlying conditions could be a factor. | Recommended Action: Ensure the use of healthy animals with normal organ function for standard experiments. If using a disease model that affects renal or hepatic function, anticipate prolonged recovery. |
| Hypothermia: Low body temperature can prolong the duration of neuromuscular blockade. | Recommended Action: Maintain the subject's core body temperature within the normal physiological range throughout the experiment. |
Issue 3: Adverse Events Following Reversal Agent Administration
Symptoms:
-
Significant bradycardia (a greater than 20% decrease in heart rate).
-
Excessive salivation or respiratory secretions.
-
Bronchospasm.
Possible Causes and Solutions:
| Cause | Solution |
| Muscarinic side effects of acetylcholinesterase inhibitors: These are expected pharmacological effects.[6] | Recommended Action: Always co-administer an antimuscarinic agent like atropine or glycopyrrolate with neostigmine or edrophonium. The dose of the antimuscarinic should be appropriate to counteract the muscarinic effects of the reversal agent.[5] |
| Overdose of reversal agent: High doses of neostigmine can paradoxically lead to muscle weakness.[2][14] | Recommended Action: Administer the lowest effective dose of the reversal agent based on the depth of neuromuscular blockade. Avoid empiric high-dose administration. |
Data Presentation
Table 1: Recommended Doses of Reversal Agents for this compound-Induced Neuromuscular Block
| Reversal Agent | Species | Recommended Dose | Notes | Reference(s) |
| Neostigmine | Human | 0.06 mg/kg | Administer when T1 has recovered to 25% of control. | [13] |
| Children (2-10 yrs) | 20-40 µg/kg | [15][16] | ||
| Edrophonium | Human | 1 mg/kg | Not as effective as neostigmine for moderate to deep block. | [4] |
Table 2: Comparative Recovery Times Following Reversal of this compound-Induced Blockade
| Reversal Agent | Neuromuscular Blocker | Time to TOF Ratio ≥ 0.7 (minutes) | Species | Reference(s) |
| Neostigmine (40 µg/kg) | This compound | 4.2 ± 1.7 | Children | [15][16] |
| Neostigmine (0.07 mg/kg) | This compound | T4/T1 ratio at 10 min: 59 ± 14% | Human | [13] |
| Spontaneous Recovery | This compound | Time to 25% T1 recovery: 85 ± 33 min | Human | [13] |
Experimental Protocols
Protocol 1: In Vivo Reversal of this compound-Induced Neuromuscular Block in a Rodent Model (Rat)
1. Animal Preparation and Anesthesia:
- Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine combination).
- Ensure a stable plane of anesthesia is achieved before administering any neuromuscular blocking agents.
- Maintain body temperature using a heating pad.
- Intubate and mechanically ventilate the animal to maintain normal blood gas levels.
2. Neuromuscular Monitoring:
- Place stimulating electrodes over the sciatic or tibial nerve.
- Place recording electrodes over the gastrocnemius or tibialis anterior muscle to record the compound muscle action potential (CMAP).
- Deliver supramaximal train-of-four (TOF) stimuli (2 Hz for 2 seconds) every 15 seconds.
- Record baseline TOF responses before drug administration.
3. Induction of Neuromuscular Blockade:
- Administer this compound intravenously at the desired dose. The ED90 in some animal models under isoflurane anesthesia has been reported to be around 3.5 µg/kg, but this should be determined for your specific experimental conditions.[17]
- Monitor the depression of the twitch response until the desired level of blockade is achieved (e.g., >90% depression of the first twitch, T1).
4. Reversal of Neuromuscular Blockade:
- Once the desired level of blockade is reached and maintained for the intended period, or upon evidence of spontaneous recovery (e.g., return of the second twitch, T2), administer the reversal agent.
- Co-administer neostigmine (e.g., 0.03-0.07 mg/kg) with an anticholinergic agent like atropine (e.g., 0.01-0.02 mg/kg) intravenously.
- Continuously monitor the recovery of the TOF ratio until it returns to ≥ 0.9.
5. Post-Reversal Monitoring:
- Continue to monitor the animal for any signs of residual paralysis or adverse effects of the reversal agents.
- Wean the animal from the ventilator only after full recovery of neuromuscular function is confirmed.
Mandatory Visualizations
Caption: Experimental workflow for reversal of this compound-induced neuromuscular block.
References
- 1. This compound. A review of its pharmacology and clinical potential in anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. openanesthesia.org [openanesthesia.org]
- 3. Clinical pharmacology of this compound chloride. A new long-acting nondepolarizing muscle relaxant. [vivo.weill.cornell.edu]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. resources.wfsahq.org [resources.wfsahq.org]
- 6. Reversal of neuromuscular block - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. jvsmedicscorner.com [jvsmedicscorner.com]
- 9. drugs.com [drugs.com]
- 10. Neuromuscular monitoring: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apsf.org [apsf.org]
- 12. Dose-response relations of this compound and its reversal with neostigmine in young adults and healthy elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Train-of-four recovery after pharmacologic antagonism of pancuronium-, pipecuronium-, and this compound-induced neuromuscular block in anaesthetized humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reevaluation and update on efficacy and safety of neostigmine for reversal of neuromuscular blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Reversal of this compound and pancuronium neuromuscular blockade with neostigmine in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neuromuscular effects of this compound chloride in isoflurane-anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding tachyphylaxis with repeated doxacurium administration in experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of doxacurium in experimental settings, with a focus on long-term administration and the avoidance of tachyphylaxis.
Frequently Asked Questions (FAQs)
Q1: Is tachyphylaxis a significant concern with repeated this compound administration?
A1: Tachyphylaxis, a rapid decrease in drug response, is not a commonly reported or clinically significant issue with this compound.[1][2] Studies involving repeated maintenance doses have shown no evidence of cumulative effects.[2] In fact, this compound has been successfully used to maintain neuromuscular blockade in patients who have developed tachyphylaxis to other neuromuscular blocking agents (NMBAs) like atracurium.
Q2: Why might this compound be less prone to tachyphylaxis compared to other NMBAs?
A2: While the exact molecular basis is not fully elucidated, this compound's properties as a potent, long-acting, nondepolarizing neuromuscular blocker may contribute to its stable effects.[1] One hypothesis is that its high affinity for and slow dissociation from the nicotinic acetylcholine (B1216132) receptor at the neuromuscular junction provides a consistent and prolonged blockade, which may not trigger the same receptor upregulation seen with some shorter-acting agents.[3]
Q3: What is the general mechanism of tachyphylaxis for nondepolarizing NMBAs?
A3: For nondepolarizing NMBAs in general, tachyphylaxis is often attributed to a pharmacodynamic mechanism, specifically the upregulation of acetylcholine receptors (AChRs) at the neuromuscular junction.[4] Pathological states such as central nerve injury, burns, and critical illnesses can also be associated with resistance to NMBAs.[4]
Q4: How should I administer this compound for prolonged experiments to ensure consistent neuromuscular blockade?
A4: For long-term neuromuscular blockade, a continuous infusion is often preferable to intermittent bolus injections. An initial bolus dose can be administered, followed by a continuous infusion, with the rate adjusted based on the desired level of blockade.[5] It is crucial to monitor the depth of neuromuscular blockade throughout the experiment.
Q5: What is the recommended method for monitoring neuromuscular blockade during this compound administration?
A5: The use of a peripheral nerve stimulator to monitor the train-of-four (TOF) response is the standard method for assessing the depth of neuromuscular blockade. The infusion rate of this compound can be titrated to maintain a specific TOF count, ensuring a consistent level of blockade and preventing both under- and overdosing.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Increased this compound dose required to maintain the same level of neuromuscular blockade. | Although uncommon with this compound, this could indicate the early stages of tachyphylaxis or resistance, potentially due to upregulation of acetylcholine receptors. Other contributing factors could include alterations in the subject's physiological state (e.g., acid-base balance, electrolyte levels). | - Verify the correct functioning of the peripheral nerve stimulator and electrodes.- Assess the subject for any physiological changes.- If tachyphylaxis is suspected, consider a temporary discontinuation of the drug ("drug holiday") if the experimental protocol allows.- In clinical settings with other NMBAs, switching to a different class of NMBA has been effective. |
| Variable or inconsistent levels of neuromuscular blockade despite a constant infusion rate. | This may be due to pharmacokinetic factors such as changes in volume of distribution, protein binding, or clearance of the drug. Certain pathological states can alter these parameters.[4] | - Ensure the stability and correct concentration of the this compound solution.- Re-evaluate the subject's physiological status, particularly renal and hepatic function, as this compound is primarily eliminated by renal excretion.[5]- Adjust the infusion rate based on frequent TOF monitoring. |
| Prolonged recovery from neuromuscular blockade after discontinuing this compound. | This compound is a long-acting NMBA, and prolonged recovery can be expected, especially after high doses or in subjects with impaired renal function.[1][5] | - Be aware that full spontaneous recovery can take several hours.[1]- If pharmacologic reversal is part of the protocol, anticholinesterase agents like neostigmine (B1678181) can be used to antagonize the block.[1][2]- Continue to monitor the subject until full recovery of neuromuscular function is confirmed. |
Quantitative Data Summary
Table 1: this compound Dosing for Bolus Administration
| Patient Population | Anesthesia Type | Initial Dose (mg/kg) | Clinically Effective Block Duration (minutes) |
| Adults | Balanced | 0.025 (ED95) | ~60 |
| Adults | Balanced | 0.05 (2 x ED95) | ~100 |
| Adults | Balanced | 0.08 (3 x ED95) | ≥ 160 |
| Children (2-12 years) | Halothane | 0.03 (ED95) | ~30 |
| Children (2-12 years) | Halothane | 0.05 | ~45 |
Data compiled from multiple sources.
Table 2: this compound Dosing for Maintenance of Neuromuscular Blockade
| Administration Method | Dose (mg/kg) | Expected Additional Block Duration (minutes) |
| Intermittent Bolus | 0.005 | ~30 |
| Intermittent Bolus | 0.01 | ~45 |
| Continuous Infusion (Adults) | 0.3 - 0.5 µg/kg/min | Titrated to desired effect |
Data compiled from multiple sources, including[5].
Experimental Protocols
Protocol 1: Induction and Maintenance of Neuromuscular Blockade with this compound
-
Animal Preparation: Anesthetize the animal according to the approved institutional protocol. Establish intravenous access for drug administration.
-
Monitoring Setup: Place electrodes for a peripheral nerve stimulator to monitor the train-of-four (TOF) response of a suitable muscle group.
-
Initial Dose: Administer an initial bolus of this compound (e.g., 0.05 mg/kg) intravenously.
-
Confirmation of Blockade: Confirm the onset of neuromuscular blockade by observing the diminution of the TOF response.
-
Maintenance of Blockade:
-
Intermittent Bolus: Administer maintenance doses (e.g., 0.005 - 0.01 mg/kg) when the TOF count returns to a predetermined level (e.g., 1 or 2 twitches).
-
Continuous Infusion: Following the initial bolus, begin a continuous infusion of this compound at a rate of 0.3-0.5 µg/kg/min. Adjust the infusion rate to maintain the desired level of blockade (e.g., a TOF count of 1).
-
-
Monitoring: Continuously monitor the TOF response throughout the experiment to ensure a stable level of neuromuscular blockade.
-
Recovery: Upon completion of the experiment, discontinue the this compound administration and monitor the animal until the TOF ratio returns to baseline. If required by the protocol, pharmacological reversal can be achieved with an acetylcholinesterase inhibitor.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Competitive antagonism of acetylcholine by this compound at the neuromuscular junction.
Caption: Hypothetical signaling pathway for NMBA-induced tachyphylaxis (Note: Not a significant concern for this compound).
Caption: Experimental workflow for maintaining stable neuromuscular blockade with this compound.
References
- 1. This compound. A review of its pharmacology and clinical potential in anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound chloride: a preliminary clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recovery of mivacurium and this compound versus vecuronium in the isolated forearm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. anesth-pain-med.org [anesth-pain-med.org]
- 5. aub.edu.lb [aub.edu.lb]
addressing doxacurium dose-response curve variability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with doxacurium. Our aim is to help you address variability in dose-response curve experiments and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound chloride is a long-acting, non-depolarizing neuromuscular blocking agent.[1] It functions as a competitive antagonist to acetylcholine (B1216132) (ACh) at the nicotinic acetylcholine receptors (nAChRs) on the motor end-plate of the neuromuscular junction.[2][3] By binding to these receptors, this compound prevents ACh from initiating the depolarization of the muscle cell membrane, thereby inhibiting muscle contraction. This action can be reversed by acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of ACh at the neuromuscular junction.[2][4]
Q2: What is the typical potency of this compound?
This compound is a highly potent neuromuscular blocking agent. The average ED95 (the dose required to produce 95% suppression of the adductor pollicis muscle twitch response) for this compound in adults receiving balanced anesthesia is approximately 0.025 mg/kg.[1][4][5] Its potency is roughly 2.5 to 3 times that of pancuronium (B99182) and 10 to 12 times that of metocurine.[1][4]
Q3: What are the known factors that can influence the dose-response curve of this compound?
Several factors can introduce variability into the dose-response relationship of this compound, including:
-
Patient Population: Age is a significant factor. Elderly patients may exhibit a slower onset of action and a more variable and prolonged duration of neuromuscular block compared to younger adults.[4][6] Children, on the other hand, may require higher doses on a mg/kg basis and tend to have a shorter duration of action.[1][4][5]
-
Concomitant Medications: The co-administration of certain drugs can potentiate the effects of this compound, shifting the dose-response curve to the left. These include halogenated anesthetic agents (e.g., isoflurane, enflurane, halothane), which can decrease the ED50 by 30-45%, and certain antibiotics (e.g., aminoglycosides, tetracyclines), magnesium salts, lithium, local anesthetics, procainamide, and quinidine.[5]
-
Pathophysiological Conditions: Patients with neuromuscular diseases like myasthenia gravis or myasthenic (Eaton-Lambert) syndrome can be profoundly sensitive to non-depolarizing neuromuscular blocking agents.[1] Conversely, resistance to this compound has been observed in patients receiving long-term treatment with phenytoin (B1677684) or carbamazepine.
-
Body Temperature: Hypothermia can potentiate and prolong the neuromuscular block. It is crucial to maintain normothermia during experiments.
Troubleshooting Guide
Issue 1: High variability or inconsistent EC50/ED95 values in in-vitro/ex-vivo experiments.
-
Question: We are observing significant well-to-well or day-to-day variability in our calculated EC50 values for this compound in our neuromuscular junction preparation. What could be the cause?
-
Answer: Inconsistent EC50 values can stem from several sources. Here is a systematic approach to troubleshoot this issue:
Experimental Protocol Checklist:
Step Recommendation Rationale Tissue Preparation Standardize the dissection and handling of the muscle-nerve preparation. Use a low-calcium, high-magnesium artificial cerebrospinal fluid (aCSF) during dissection to maintain NMJ integrity.[2] Inconsistent tissue quality or damage during preparation can lead to variable receptor density and health of the synapse. Buffer Composition & pH Ensure the physiological buffer (e.g., synthetic interstitial fluid - SIF) is freshly prepared and maintained at a stable pH (typically 7.2-7.4). This compound chloride injection is acidic (pH 3.9-5.0) and should not be mixed with alkaline solutions (pH > 8.5).[1] pH shifts can alter the ionization state and stability of this compound, affecting its binding affinity to the nAChR. Temperature Control Maintain a constant and physiological temperature (e.g., 37°C) for your preparation.[7] Temperature affects receptor binding kinetics and the stability of biological preparations.[7] Drug Dilution Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Use aseptic techniques, especially if the diluted product is not for immediate use.[1] This compound can adhere to plastics, and improper dilution can lead to inaccurate concentrations. Equilibration Time Allow for a consistent and adequate equilibration period for the tissue preparation in the experimental buffer before adding this compound. This ensures that the tissue is in a stable physiological state before drug application. Data Acquisition Use standardized stimulation parameters (e.g., pulse width, frequency) for both nerve and muscle stimulation.[2] Monitor neuromuscular function using a reliable method like train-of-four (TOF) stimulation.[8][9] Inconsistent stimulation can lead to variable neurotransmitter release and muscle response.
Issue 2: Apparent receptor desensitization during the experiment.
-
Question: We notice a diminishing response to acetylcholine or other agonists even after washing out this compound. Could this be receptor desensitization, and how can we mitigate it?
-
Answer: Yes, prolonged exposure to agonists can lead to desensitization of nicotinic acetylcholine receptors, a process characterized by a decrement in the response despite the continued presence of the agonist.[10] Desensitization at the neuromuscular junction can be a biphasic process, with both fast and slow components.[11][12]
Strategies to Minimize Receptor Desensitization:
Strategy Detailed Protocol Rationale Limit Agonist Exposure Apply the agonist for the shortest duration required to elicit a stable response. Use a rapid perfusion system to ensure quick application and washout. Minimizes the time receptors are occupied by the agonist, reducing the likelihood of entering a desensitized state.[11] Adequate Washout Periods Implement thorough and consistent washout periods between agonist applications to allow for full recovery from desensitization. The recovery from desensitization can also be biphasic, with a slow phase that can last for several minutes.[11] Ensures that the receptors return to their resting, activatable state before the next drug application. Use of Antagonists When studying competitive antagonists like this compound, ensure complete washout of the antagonist before applying an agonist to test for recovery. Residual antagonist will inhibit the agonist response, which could be mistaken for desensitization. Control for Intracellular Calcium Be aware that metabolic inhibitors and changes in intracellular calcium can affect the rate of desensitization.[10][13] Maintaining a stable intracellular environment is crucial for consistent receptor function.
Data Presentation
Table 1: Potency (ED95) of this compound in Adults under Various Anesthetic Conditions
| Anesthetic Agent | ED95 (mg/kg) | Patient Population | Reference |
| Balanced Anesthesia (Opioid-based) | 0.025 (range: 0.020-0.033) | Adults | [1][4][5] |
| Nitrous Oxide/Fentanyl | 0.024 | Adults | [3] |
| Enflurane | 0.014 | Adults | [3] |
| Isoflurane | 0.016 | Adults | [3] |
| Halothane (B1672932) | 0.019 | Adults | [3] |
Table 2: Pharmacodynamic Parameters of this compound in Different Age Groups
| Parameter | Young Adults (18-64 years) | Elderly Patients (≥65 years) | Pediatric Patients (2-12 years) | Reference |
| ED95 (mg/kg) | ~0.025 (Balanced Anesthesia) | Not significantly different | ~0.03 (Halothane Anesthesia) | [1][4][14] |
| Onset of Maximum Block | Slower in elderly | Slower than young adults | Shorter than adults | [4][6] |
| Clinical Duration | More consistent | More variable and prolonged | Shorter than adults | [1][4][6] |
Experimental Protocols
Protocol 1: Ex Vivo Assessment of Neuromuscular Junction Function
This protocol is adapted from methods used for quantitative electrophysiological assessment of neuromuscular junctions.[2]
-
Tissue Dissection:
-
Isolate the desired muscle-nerve preparation (e.g., mouse phrenic nerve-diaphragm) in a dissecting dish containing chilled, oxygenated (95% O2, 5% CO2) low-calcium, high-magnesium artificial cerebrospinal fluid (aCSF) to maintain tissue viability and prevent muscle twitching.
-
-
Mounting the Preparation:
-
Transfer the preparation to an organ bath containing oxygenated synthetic interstitial fluid (SIF) maintained at a physiological temperature (e.g., 37°C).
-
Attach the muscle tendon to a force transducer and the nerve to a stimulating electrode.
-
-
Determination of Optimal Muscle Length (L0):
-
Elicit isometric twitches with single supramaximal stimuli while gradually increasing the muscle length until the maximal twitch force is achieved. This length is L0.
-
-
Dose-Response Curve Generation:
-
Allow the preparation to equilibrate for at least 20-30 minutes.
-
Record baseline twitch tension in response to nerve stimulation (e.g., 0.1 Hz).
-
Add this compound in a cumulative manner, allowing the response to stabilize at each concentration before adding the next.
-
Record the percentage of twitch inhibition at each concentration.
-
Wash out the drug with fresh SIF to observe recovery.
-
-
Data Analysis:
-
Plot the percentage of twitch inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Protocol 2: Acetylcholine Receptor Binding Assay (Competitive)
This is a general protocol for a competitive binding assay.
-
Preparation of Receptor Source:
-
Use a membrane preparation from a cell line expressing the desired nicotinic acetylcholine receptor subtype or from tissue rich in these receptors (e.g., Torpedo electric organ).
-
-
Assay Setup:
-
In a multi-well plate, add the receptor preparation, a fixed concentration of a radiolabeled ligand that binds to the nAChR (e.g., [³H]-epibatidine or ¹²⁵I-α-bungarotoxin), and varying concentrations of this compound.
-
Include control wells with no this compound (total binding) and wells with a high concentration of a known competitor to determine non-specific binding.
-
-
Incubation:
-
Incubate the plate at a controlled temperature for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter to trap the receptor-bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to determine the IC50 of this compound, which can then be used to calculate its binding affinity (Ki).
-
Mandatory Visualizations
Caption: this compound's mechanism of action at the neuromuscular junction.
Caption: Troubleshooting workflow for this compound dose-response variability.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. An Optimized Ex Vivo Protocol for Quantitative Electrophysiological Assessment of Neuromuscular Junctions and Skeletal Muscle Function Using the Aurora System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose-response relationships of this compound chloride in humans during anesthesia with nitrous oxide and fentanyl, enflurane, isoflurane, or halothane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Nuromax (this compound Chloride): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. The kinetics of competitive antagonism of nicotinic acetylcholine receptors at physiological temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apsf.org [apsf.org]
- 9. csa-online.org [csa-online.org]
- 10. Components of desensitization at the frog neuromuscular junction and the effect of metabolic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Desensitization at the frog neuromuscular junction: a biphasic process - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fast desensitization of the nicotinic receptor at the mouse neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Two-component desensitization at the neuromuscular junction of the frog - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound block is not influenced by age - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Cardiovascular Side Effects of Doxacurium in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing doxacurium in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected cardiovascular effects of this compound at standard experimental doses?
A1: this compound is a neuromuscular blocking agent known for its high degree of cardiovascular stability.[1][2] At recommended doses, it generally does not produce significant changes in heart rate or mean arterial pressure.[1][3] Studies in various animal models and humans have shown that this compound has minimal to no vagolytic or sympathomimetic effects.[2][3] Furthermore, it has a low propensity for causing histamine (B1213489) release, a common cause of hypotension with other neuromuscular blockers.[1][2][4]
Q2: Can this compound cause bradycardia?
A2: While generally having a stable cardiovascular profile, a gradual onset of bradycardia has been observed in some human patients, which was responsive to anticholinergic treatment like atropine (B194438) or glycopyrrolate.[5] Although not a consistently reported side effect in animal models, it is a potential event to monitor for, especially during prolonged anesthesia.
Q3: Is hypotension a common side effect of this compound?
A3: Hypotension is not a commonly reported side effect of this compound at therapeutic doses.[1][3] Its limited capacity to release histamine contributes to this stability.[1][4] However, as with any anesthetic procedure, hypotension can occur due to a variety of factors including the anesthetic agents used, the animal's physiological state, and surgical stimulation.
Q4: Does this compound administration lead to histamine release?
A4: this compound is characterized by its low tendency to evoke histamine release.[1][2][4] Studies have shown no significant elevation in plasma histamine levels even at doses exceeding 2.5 times the ED95.[1] This property distinguishes it from some other neuromuscular blocking agents and contributes to its cardiovascular safety.
Troubleshooting Guide
Issue: An animal exhibits a sudden drop in blood pressure after this compound administration.
Possible Causes & Solutions:
-
Assess Anesthetic Depth: Deep anesthesia with inhalant agents is a common cause of hypotension.[6]
-
Action: Reduce the concentration of the inhalant anesthetic and assess the animal's response.
-
-
Rule Out Other Causes: Consider other potential causes of hypotension unrelated to this compound, such as hypovolemia, hemorrhage, or other concurrently administered drugs.[7]
-
Action: Perform a thorough assessment of the animal's physiological status.
-
-
Fluid Therapy: If hypovolemia is suspected, a fluid bolus can be administered.
-
Vasopressor Support: If hypotension persists despite the above measures, vasopressor support may be necessary.
-
Action: Consider a constant rate infusion of a sympathomimetic agent like dopamine (B1211576) or dobutamine.[6][8]
-
Issue: An animal develops bradycardia following this compound administration.
Possible Causes & Solutions:
-
Vagal Stimulation: Surgical manipulation can induce a vagal response, leading to bradycardia.[9]
-
Action: Temporarily pause the surgical stimulus and assess if the heart rate recovers.
-
-
Concurrent Medications: Opioids and alpha-2 agonists commonly used in anesthetic protocols can cause bradycardia.[9][10]
-
Action: Review the anesthetic record to identify other potential causative agents.
-
-
Anticholinergic Administration: If the bradycardia is significant and compromising cardiovascular function, an anticholinergic agent can be administered.
Data Summary
Table 1: Cardiovascular Effects of this compound in Dogs Anesthetized with Isoflurane
| Parameter | This compound (0.008 mg/kg IV) | Placebo (Saline IV) |
| Heart Rate | No significant difference | No significant difference |
| Cardiac Index | No significant difference | Significant increase over time |
| Mean Arterial Pressure | No significant difference | No significant difference |
| Systemic Vascular Resistance | No significant difference | Significant decrease over time |
Data adapted from a study in six isoflurane-anesthetized dogs.[3]
Table 2: Dose-Response of this compound on Cardiovascular Parameters and Histamine Release in Humans
| This compound Dose (µg/kg) | Change in Heart Rate | Change in Mean Arterial Pressure | Plasma Histamine Levels |
| Up to 80 (2.7 x ED95) | No dose-related effect | No dose-related effect | No elevation |
Data from a study in 81 anesthetized patients.[1]
Experimental Protocols
Protocol 1: Management of this compound-Induced Bradycardia
-
Confirmation: Confirm true bradycardia and assess its hemodynamic significance (i.e., is it causing hypotension?).
-
Stimulus Check: Pause any potential vagal-stimulating procedures.
-
Drug Review: Review other administered drugs for bradycardic effects.
-
Anticholinergic Administration: If bradycardia is severe or causing hypotension, administer atropine intravenously at a starting dose of 0.01-0.02 mg/kg.[11] The dose can be increased to 0.04 mg/kg in an emergency.[11]
-
Monitoring: Continuously monitor heart rate, rhythm, and blood pressure.
Protocol 2: Management of Hypotension During this compound Infusion
-
Anesthetic Adjustment: Immediately reduce the concentration of the primary inhalant anesthetic.
-
Fluid Challenge: Administer a rapid bolus of isotonic crystalloids (e.g., Lactated Ringer's solution) at 10-20 mL/kg over 15 minutes.[7]
-
Assess Response: Monitor blood pressure closely. If there is no or minimal response, a second fluid bolus may be considered, or move to vasopressor support.
-
Vasopressor Infusion: Initiate a constant rate infusion of a positive inotrope/vasopressor. For example, dopamine at 5-10 µg/kg/min.[6][12]
-
Continuous Monitoring: Maintain continuous monitoring of direct arterial blood pressure if possible.
Visualizations
Caption: Troubleshooting workflow for bradycardia and hypotension.
Caption: this compound's minimal effect on histamine release.
References
- 1. Clinical pharmacology of this compound chloride. A new long-acting nondepolarizing muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound. A review of its pharmacology and clinical potential in anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of neuromuscular, cardiovascular, and histamine-releasing properties of this compound and pipecuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound chloride: a preliminary clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the best treatment for hypotension in healthy dogs during anaesthesia maintained with isoflurane? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Stepwise Approach to the Treatment of Hypotension in Small Animal Practice - WSAVA 2015 Congress - VIN [vin.com]
- 8. Frontiers | Fluid Resuscitation for Refractory Hypotension [frontiersin.org]
- 9. vettimes.com [vettimes.com]
- 10. Effects of preemptive atropine administration on incidence of medetomidine-induced bradycardia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assets.ctfassets.net [assets.ctfassets.net]
- 12. dvm360.com [dvm360.com]
improving doxacurium delivery and perfusion in ex vivo experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing doxacurium in ex vivo experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound chloride is a long-acting, non-depolarizing neuromuscular-blocking drug.[1] Its mechanism of action is competitive antagonism of acetylcholine (B1216132) at the nicotinic receptors on the motor end-plate, which blocks neuromuscular transmission.[2] This action can be reversed by acetylcholinesterase inhibitors like neostigmine (B1678181).[2]
Q2: What are the common ex vivo models used to study this compound?
A2: A classic and widely used model is the isolated phrenic nerve-diaphragm preparation, typically from rats or mice.[3][4][5][6][7] This preparation allows for the direct measurement of neuromuscular blockade by stimulating the phrenic nerve and recording the diaphragm's contractile response. Isolated perfused limb models are also used to study the effects of drugs on neuromuscular function and circulation.
Q3: How stable is this compound in physiological buffer solutions?
A3: this compound, a benzylisoquinolinium compound, can undergo degradation in solutions with alkaline pH. For similar compounds like atracurium (B1203153), stability is greatest at an acidic pH and is sensitive to temperature, with degradation increasing at room temperature compared to refrigeration.[8][9] It is recommended to prepare this compound solutions fresh in a physiological buffer, such as Krebs solution, and maintain a stable physiological pH and temperature during the experiment to ensure consistent drug concentration.
Q4: How can I quantify the concentration of this compound in my perfusate or tissue samples?
A4: A sensitive and rapid method for quantifying this compound in biological fluids is high-performance liquid chromatography (HPLC).[10] This technique can be used to measure this compound concentrations in plasma, urine, and bile, and can be adapted for perfusate and tissue homogenates. Solid-phase extraction is often used for sample preparation prior to HPLC analysis.[10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or weaker-than-expected neuromuscular blockade. | This compound Degradation: The drug may be degrading in the perfusate due to improper pH or temperature. Benzylisoquinolinium compounds are susceptible to Hofmann elimination at alkaline pH and higher temperatures.[8] | - Prepare fresh this compound solutions for each experiment.- Ensure the physiological buffer (e.g., Krebs solution) is maintained at a stable physiological pH (around 7.4).- Maintain a constant and appropriate temperature for the perfusion medium.[11][12] |
| Inadequate Perfusion: Poor perfusion of the tissue can lead to insufficient delivery of this compound to the neuromuscular junction. | - Optimize the perfusion flow rate and pressure to ensure adequate tissue penetration without causing edema.[13][14]- Check for any leaks or blockages in the perfusion circuit. | |
| Incorrect this compound Concentration: Errors in calculation or dilution can lead to a lower effective dose. | - Double-check all calculations for drug dilutions.- Consider performing a dose-response curve to determine the optimal concentration for your specific experimental setup. | |
| Prolonged or irreversible neuromuscular blockade. | High this compound Concentration: The administered dose may be too high for the specific tissue preparation. | - Reduce the concentration of this compound in the perfusate.- Ensure thorough washout of the drug from the preparation after administration. |
| Impaired Drug Elimination: In some ex vivo models, the natural pathways for drug elimination (renal and biliary excretion) are absent.[2] | - Be aware that the duration of action may be longer than in in vivo studies.- Use a reversal agent like neostigmine to counteract the effects of this compound.[2] | |
| High variability in results between experiments. | Inconsistent Experimental Conditions: Variations in temperature, pH, perfusion rate, or tissue preparation can all contribute to variability. | - Standardize all experimental parameters, including temperature, pH of the perfusate, and perfusion flow rate.[13]- Ensure consistent dissection and handling of the tissue preparation. |
| Tissue Viability Issues: The health of the ex vivo preparation can decline over time, affecting its response to this compound. | - Monitor tissue viability throughout the experiment using relevant physiological parameters.- Ensure the perfusion medium is adequately oxygenated (typically with 95% O2 and 5% CO2 for bicarbonate buffers).[3] |
Quantitative Data
Table 1: Dose-Response of this compound in an Ex Vivo Phrenic Nerve-Diaphragm Preparation (Hypothetical Data)
| This compound Concentration (µM) | Twitch Tension Inhibition (%) |
| 0.1 | 15 ± 3 |
| 0.5 | 48 ± 5 |
| 1.0 | 85 ± 4 |
| 2.0 | 98 ± 2 |
Table 2: Effect of Perfusion Temperature on this compound Potency (Hypothetical Data)
| Temperature (°C) | EC50 (µM) |
| 27 | 0.85 |
| 32 | 0.65 |
| 37 | 0.50 |
Experimental Protocols
Protocol for Assessing this compound's Effect on a Rat Phrenic Nerve-Diaphragm Preparation
This protocol is adapted from established methods for studying neuromuscular blocking agents ex vivo.[3][5][6]
1. Materials:
- Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1)
- This compound chloride stock solution
- Carbogen (B8564812) gas (95% O2, 5% CO2)
- Organ bath with stimulating and recording electrodes
- Force transducer and data acquisition system
- Dissection tools
- Wistar rat (200-250g)
2. Preparation of the Phrenic Nerve-Diaphragm:
- Euthanize the rat according to approved animal care protocols.
- Carefully dissect out one hemidiaphragm with the phrenic nerve attached.
- Mount the preparation in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
- Attach the costal margin of the diaphragm to a fixed hook and the central tendon to a force transducer.
3. Experimental Procedure:
- Allow the preparation to equilibrate for at least 30 minutes, with regular washing every 10 minutes.
- Stimulate the phrenic nerve with supramaximal square-wave pulses (e.g., 0.2 ms (B15284909) duration at a frequency of 0.1 Hz).
- Once a stable baseline of twitch contractions is established, add this compound to the organ bath to achieve the desired final concentration.
- Record the resulting inhibition of twitch tension over time.
- To study recovery, wash out the this compound by repeatedly replacing the bath solution with fresh Krebs-Henseleit solution.
4. Data Analysis:
- Express the twitch tension as a percentage of the baseline pre-doxacurium level.
- Calculate the percentage of inhibition for each this compound concentration.
- Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Visualizations
Caption: this compound's competitive antagonism at the neuromuscular junction.
Caption: Ex vivo experimental workflow for assessing this compound.
References
- 1. This compound chloride - Wikipedia [en.wikipedia.org]
- 2. Nuromax (this compound Chloride): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 4. Studies on the reaction of the isolated phrenic nerve diaphragm preparation of various species to certain agents causing a neuromuscular block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Observations on the isolated phrenic nerve diaphragm preparation of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.unipd.it [research.unipd.it]
- 7. Rat isolated phrenic nerve-diaphragm preparation for pharmacological study of muscle spindle afferent activity: effect of oxotremorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The stability of atracurium in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publications.ashp.org [publications.ashp.org]
- 10. High-performance liquid chromatographic analysis of this compound, a new long-acting neuromuscular blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Temperature and potency of d-tubocurarine and pancuronium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [The effect of temperature on the action of several neuromuscular blocking agents in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Troubleshooting and improving the mouse and rat isolated perfused liver preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Non-invasive and invasive measurement of skeletal muscular oxygenation during isolated limb perfusion - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of Doxacurium Measurement: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Accurately measuring doxacurium plasma concentrations is a critical aspect of pharmacokinetic and pharmacodynamic studies, as well as in therapeutic drug monitoring. However, the unique chemical properties of this neuromuscular blocking agent present several analytical challenges. This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers in obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in measuring this compound in plasma?
A1: The main challenges stem from this compound's structure as a bis-quaternary benzylisoquinolinium diester. This makes it a charged and relatively polar molecule, which can lead to:
-
Poor retention on traditional reversed-phase HPLC columns.
-
Ion suppression or enhancement effects in mass spectrometry (matrix effects).
-
Potential for instability and degradation into breakdown products.[1][2]
-
Low volatility, making gas chromatography unsuitable without derivatization.
Q2: Which analytical methods are most commonly used for this compound quantification?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent methods.[1][3] LC-MS/MS is generally preferred for its higher sensitivity and selectivity.
Q3: What are the recommended storage conditions for plasma samples containing this compound?
A3: this compound is not metabolized in vitro in fresh human plasma.[2] For short-term storage, refrigeration at 2-8°C is adequate. For long-term storage, freezing at -20°C or -80°C is recommended to minimize degradation.[4] It is crucial to avoid repeated freeze-thaw cycles.[5] this compound diluted in 5% Dextrose Injection or 0.9% Sodium Chloride Injection is physically and chemically stable for up to 24 hours at room temperature (15° to 25°C).[2][6]
Q4: How can I minimize matrix effects in my LC-MS/MS analysis?
A4: Matrix effects, which are alterations in ionization efficiency due to co-eluting compounds from the plasma matrix, are a significant challenge. To mitigate these effects:
-
Optimize Sample Preparation: Employ a robust extraction method, such as Solid-Phase Extraction (SPE), to effectively remove interfering substances.
-
Improve Chromatographic Separation: Use a suitable HPLC column and mobile phase gradient to separate this compound from matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.
-
Matrix Matching: Prepare calibration standards and quality control samples in the same biological matrix as the study samples.
Troubleshooting Guides
HPLC Method Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary interactions with the column stationary phase. 2. Column overload. 3. Inappropriate mobile phase pH. | 1. Use a highly deactivated column or add a competing amine to the mobile phase. 2. Reduce the injection volume or sample concentration. 3. Adjust the mobile phase pH to ensure this compound is in a single ionic state. |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition. 2. Column temperature variations. 3. Column degradation. | 1. Ensure proper mobile phase mixing and degassing. 2. Use a column oven to maintain a constant temperature. 3. Replace the column if it's old or has been subjected to harsh conditions. |
| Low Sensitivity/No Peak | 1. Insufficient sample concentration. 2. Detector wavelength not optimal. 3. Poor extraction recovery. | 1. Concentrate the sample if possible. 2. Ensure the UV detector is set to the appropriate wavelength (e.g., 210 nm).[1] 3. Optimize the solid-phase extraction protocol. |
| Extra Peaks in Chromatogram | 1. Presence of this compound breakdown products. 2. Contamination from sample collection tubes or reagents. 3. Co-eluting endogenous plasma components. | 1. Investigate sample handling and storage to minimize degradation. 2. Use high-purity solvents and test for contaminants. 3. Improve chromatographic resolution or sample cleanup. |
LC-MS/MS Method Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Ion Suppression or Enhancement | 1. Co-eluting matrix components. 2. Inefficient ionization in the MS source. | 1. Optimize the sample preparation to remove interfering substances. 2. Adjust the mobile phase composition to improve ionization. 3. Use a stable isotope-labeled internal standard. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Dirty mass spectrometer ion source. | 1. Use fresh, high-purity solvents and flush the LC system. 2. Clean the ion source according to the manufacturer's instructions. |
| Poor Reproducibility | 1. Inconsistent sample preparation. 2. Variability in instrument performance. | 1. Standardize and validate the sample preparation protocol. 2. Perform regular system suitability tests and calibration. |
Experimental Protocols
Detailed HPLC Method for this compound in Plasma
This protocol is based on a published method and should be validated in your laboratory.[1]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
SPE Cartridge: Methyl (C1) bonded phase.
-
Conditioning: Condition the cartridge with methanol (B129727) followed by water.
-
Sample Loading: Load the plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interferences.
-
Elution: Elute this compound with an appropriate organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.
2. HPLC Conditions
-
Column: 15 cm reversed-phase C1 column.[1]
-
Mobile Phase: 0.05 M monobasic potassium phosphate-acetonitrile (30:70, v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.[1]
-
Injection Volume: 50 µL.
3. Quantitative Data
General LC-MS/MS Method Approach
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
A C18 SPE cartridge is a common choice for extracting drugs from plasma.
-
The protocol would involve conditioning, loading, washing, and eluting steps, similar to the HPLC method, but may require different solvents to optimize recovery and cleanliness for MS detection.
2. UPLC-MS/MS Conditions
-
Column: A C18 UPLC column (e.g., packed with 1.7 µm particles) is often used for rapid and high-resolution separations.[7]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid) is typical.
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its internal standard.
-
3. Validation Parameters
-
The method would need to be validated according to regulatory guidelines (e.g., FDA or EMA) for parameters such as selectivity, sensitivity (LLOQ), accuracy, precision, recovery, matrix effect, and stability.[8][9]
Data Presentation
Table 1: Comparison of Analytical Methods for this compound Quantification
| Parameter | HPLC-UV | LC-MS/MS |
| Selectivity | Moderate | High |
| Sensitivity (Typical LLOQ) | ~10 ng/mL[1] | Expected to be lower (<1 ng/mL) |
| Throughput | Lower | Higher |
| Matrix Effect Susceptibility | Low | High |
| Cost | Lower | Higher |
| Expertise Required | Moderate | High |
Visualizations
References
- 1. High-performance liquid chromatographic analysis of this compound, a new long-acting neuromuscular blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Effects of frozen storage conditions and freezing rate on the stability of coagulation proteins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nuromax (this compound Chloride): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. UPLC-MS/MS determination of doxazosine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
Technical Support Center: Investigating Doxacurium Resistance in Experimental Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating doxacurium resistance in experimental animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound chloride is a long-acting, non-depolarizing neuromuscular blocking agent.[1][2] It acts as a competitive antagonist to acetylcholine (B1216132) (ACh) at the nicotinic receptors on the postsynaptic membrane of the neuromuscular junction, preventing muscle contraction.[3] this compound is a member of the benzylisoquinolinium class of neuromuscular blockers.[2]
Q2: What are the primary mechanisms of resistance to non-depolarizing neuromuscular blocking agents like this compound in animal models?
A2: Resistance to non-depolarizing neuromuscular blocking agents can arise from both pharmacodynamic and pharmacokinetic alterations.[4] The most commonly cited mechanism is the upregulation of acetylcholine receptors (AChRs) in skeletal muscle, particularly in conditions such as nerve injury, burns, immobilization, and critical illness.[5][6] This increase in receptor number requires a higher concentration of the blocking agent to achieve the same level of muscle relaxation. Other proposed mechanisms include changes in the volume of distribution, protein binding, and clearance of the drug.[5][7]
Q3: What are some common experimental animal models used to study resistance to neuromuscular blockers?
A3: Various animal models can be utilized to investigate resistance to neuromuscular blocking agents. These include models of:
-
Immobilization and Disuse Atrophy: Prolonged immobilization of a limb can lead to muscle atrophy and an upregulation of immature AChRs, contributing to resistance.[8]
-
Denervation: Surgical denervation of a muscle group leads to a "denervation-like syndrome" with an increase in nicotinic AChR at the neuromuscular junction.[6]
-
Thermal Injury (Burns): Burn models in animals have been shown to induce a hyperdynamic state and denervation-like changes, resulting in resistance to neuromuscular blockers.[6]
-
Chronic Anticonvulsant Treatment: Long-term administration of drugs like phenytoin (B1677684) can induce resistance through mechanisms including increased hepatic metabolism and upregulation of AChRs.[6]
Q4: How is the degree of neuromuscular blockade quantified in animal experiments?
A4: The most common method for quantifying neuromuscular blockade is through peripheral nerve stimulation and recording the evoked muscle response (mechanomyography or electromyography).[9] The "train-of-four" (TOF) stimulation pattern is widely used, where four successive electrical stimuli are delivered to a peripheral nerve.[10] The ratio of the fourth twitch height to the first (T4/T1 ratio) is a sensitive indicator of non-depolarizing neuromuscular blockade.[11] A decrease in this ratio signifies a greater degree of block.
Troubleshooting Guides
Issue 1: Higher than expected doses of this compound are required to achieve desired muscle relaxation.
| Possible Cause | Troubleshooting Steps |
| Development of Resistance | Verify the experimental model is not inadvertently inducing a state of resistance (e.g., prolonged animal immobility). Consider AChR upregulation as a primary cause.[5][6] |
| Drug Interaction | Review all concurrently administered medications. Drugs like phenytoin, carbamazepine, and certain antibiotics can increase this compound requirements.[12][13] Inhalational anesthetics (isoflurane, enflurane, halothane) can reduce the required dose of this compound.[12][13] |
| Incorrect Drug Concentration or Administration | Double-check calculations for drug dilution and administered volume. Ensure proper intravenous administration and catheter patency. |
| Animal's Physiological State | Monitor and maintain core body temperature and fluid balance, as hypothermia can potentiate the block.[14] |
Issue 2: High variability in the duration of action of this compound between animals.
| Possible Cause | Troubleshooting Steps |
| Inter-animal Physiological Differences | Standardize animal characteristics such as age, weight, and strain as much as possible. Acknowledge that some inter-patient variability is expected.[9] |
| Hepatic or Renal Dysfunction | In models where organ function may be compromised, consider that this compound's elimination might be altered, affecting its duration of action.[2] |
| Anesthetic Depth | Ensure a stable and consistent depth of anesthesia throughout the experiment, as this can influence the pharmacodynamics of neuromuscular blockers.[15] |
Issue 3: Difficulty in reversing neuromuscular blockade with standard antagonists like neostigmine (B1678181).
| Possible Cause | Troubleshooting Steps | | :--- | Profound Blockade | Ensure that some degree of spontaneous recovery has occurred before attempting reversal (e.g., return of at least two twitches in the TOF).[14] Attempting to reverse a very deep block can be challenging. | | Inadequate Antagonist Dose | Re-evaluate the dose of the reversal agent based on the animal's weight and the estimated depth of blockade. | | Underlying Pathophysiology | In some models of resistance, the sheer number of upregulated AChRs may overwhelm the standard dose of the reversal agent. Consider titrating the antagonist dose to effect. |
Data Presentation
Table 1: Illustrative Dose-Response Data for this compound in a Canine Model
This table presents example data on the neuromuscular effects of this compound in isoflurane-anesthetized dogs, which can serve as a baseline for resistance studies.
| Parameter | This compound Dose (3.5 µg/kg) | This compound Dose (4.5 µg/kg) |
| Maximal First Twitch Depression (T1%) | 92% ± 4% | 94% ± 7% |
| Onset Time (minutes) | 40 ± 5 | 41 ± 8 |
| Duration to 25% Recovery (minutes) | 108 ± 31 | 111 ± 33 |
| Recovery from 25% to 75% (minutes) | 42 ± 11 | 37 ± 10 |
| Data adapted from a study in isoflurane-anesthetized dogs.[9] |
Table 2: Effective Doses (ED) of this compound in Different Species
| Species | Anesthesia | ED50 | ED90/ED95 | Reference |
| Human | Nitrous oxide narcotic | 0.013 mg/kg | 0.023 mg/kg (ED95) | [16] |
| Human | Balanced anesthesia | - | 0.025 mg/kg (ED95) | [12][13] |
| Dog | Isoflurane | 2.1 µg/kg | 3.5 µg/kg (ED90) | [9] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Neuromuscular Blockade in a Rodent Model
-
Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and maintain a stable surgical plane of anesthesia.[14] Place the animal on a heating pad to maintain core body temperature.
-
Surgical Procedure: Expose the sciatic nerve in one hind limb. Place stimulating electrodes around the nerve.
-
Muscle Response Measurement: Attach the foot to a force-displacement transducer to measure the isometric twitch tension of the tibialis anterior muscle.
-
Nerve Stimulation: Deliver supramaximal square-wave pulses to the sciatic nerve. A train-of-four (TOF) stimulation pattern (four pulses at 2 Hz) is recommended.
-
Baseline Measurement: Record stable baseline twitch responses before drug administration.
-
This compound Administration: Administer this compound intravenously via a cannulated tail vein or other appropriate vessel.
-
Data Acquisition: Continuously record the twitch responses to monitor the onset, depth, and duration of neuromuscular blockade.
-
Reversal (Optional): Administer a reversal agent such as neostigmine and monitor the recovery of twitch height.
Mandatory Visualizations
Caption: Signaling pathway for AChR upregulation and this compound resistance.
Caption: Experimental workflow for assessing this compound resistance.
Caption: Troubleshooting flowchart for inadequate neuromuscular blockade.
References
- 1. This compound chloride - Wikipedia [en.wikipedia.org]
- 2. This compound. A review of its pharmacology and clinical potential in anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuromuscular blocking agents [pharmacology2000.com]
- 4. Resistance to nondepolarizing neuromuscular blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. anesth-pain-med.org [anesth-pain-med.org]
- 6. Anesthesia and Pain Medicine [anesth-pain-med.org]
- 7. researchgate.net [researchgate.net]
- 8. Immobilization with Atrophy Induces Increased Expression of Neuronal Nicotinic α7 Acetylcholine Receptors in Muscle Contributing to Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuromuscular effects of this compound chloride in isoflurane-anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. apsf.org [apsf.org]
- 12. pdf.hres.ca [pdf.hres.ca]
- 13. Nuromax (this compound Chloride): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. acuc.berkeley.edu [acuc.berkeley.edu]
- 16. The neuromuscular blocking and cardiovascular effects of this compound chloride in patients receiving nitrous oxide narcotic anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing buffer and temperature conditions for doxacurium in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing doxacurium in in vitro assays. The information is designed to help optimize experimental conditions and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound stock solutions?
A: this compound chloride injection is commercially supplied at a pH of 4.0-5.0 and should be stored at room temperature (15°C to 25°C). Freezing should be avoided. For in vitro experiments, it is advisable to prepare fresh dilutions from the stock solution for each experiment to minimize degradation. If storage of a diluted stock solution is necessary, it should be stored at 2-8°C for no longer than 24 hours.
Q2: What is the primary degradation pathway for this compound in vitro?
A: this compound is a benzylisoquinolinium diester.[1] In the absence of plasma cholinesterase, which minimally hydrolyzes it, the primary degradation pathway in aqueous solutions is expected to be ester hydrolysis.[1] This process is dependent on pH and temperature.
Q3: How do pH and temperature affect the stability of this compound in assay buffers?
A: As a diester, this compound's stability is influenced by pH and temperature. It is more stable in acidic conditions and less stable in alkaline conditions. This compound injection is formulated at an acidic pH (4.0-5.0) to ensure its stability. For in vitro assays, it is recommended to use buffers with a pH close to physiological (7.4), but be aware that prolonged incubation at 37°C may lead to some degradation. It is incompatible with alkaline solutions with a pH greater than 8.5.
Q4: Which buffer systems are recommended for this compound in vitro assays?
Troubleshooting Guides
Issue 1: High Variability in Assay Results
High variability in replicate measurements can obscure the true effect of this compound.
| Potential Cause | Troubleshooting Step |
| This compound Degradation | Prepare fresh dilutions of this compound for each experiment. If using a pre-diluted stock, ensure it has been stored properly (2-8°C for <24 hours). Minimize the incubation time at 37°C whenever possible. |
| Inconsistent Pipetting | Use calibrated pipettes and proper pipetting techniques, especially for serial dilutions. For multi-well plates, ensure consistent timing of additions to each well. |
| Cell-based Assay Variability | Ensure uniform cell seeding density and health across all wells. Passage cells consistently and avoid using cells with high passage numbers. |
| Receptor Binding Assay Issues | Incomplete separation of bound and free ligand can increase variability. Optimize wash steps to be rapid and consistent. Ensure uniform filtration and washing across all samples. |
Issue 2: Lower than Expected Potency (High IC50/Ki)
If this compound appears less potent than anticipated, consider the following:
| Potential Cause | Troubleshooting Step |
| This compound Degradation | As mentioned above, degradation due to improper storage or prolonged incubation at elevated temperatures can reduce the effective concentration of active this compound. |
| High Protein Concentration in Assay Medium | This compound has a plasma protein binding of approximately 30%. If your assay medium contains a high concentration of proteins (e.g., serum), this may reduce the free concentration of this compound available to bind to its target. |
| Suboptimal Assay Buffer pH | While this compound is more stable at acidic pH, its binding affinity to the nicotinic acetylcholine (B1216132) receptor may be pH-dependent. Ensure your assay buffer pH is within the optimal range for receptor binding (typically around pH 7.4). |
| Receptor Density/Subtype | The observed potency of this compound can depend on the specific subtype of the nicotinic acetylcholine receptor being studied and its expression level in your experimental system. |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for this compound.
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Molecular Weight | 1106.14 g/mol | |
| Plasma Protein Binding | ~30% | |
| ED95 (in adults) | 0.025 mg/kg | [1] |
| Metabolism | Not metabolized in human plasma |
Table 2: Recommended Buffer and Temperature Conditions for In Vitro Assays
| Parameter | Recommendation | Rationale |
| Storage Temperature (Stock Solution) | 15°C to 25°C (Do not freeze) | Manufacturer's recommendation to maintain stability. |
| Assay Buffer pH | 7.0 - 7.6 | Balances physiological relevance with this compound stability. Avoid pH > 8.0. |
| Assay Temperature | 25°C (Room Temperature) or 37°C | 37°C is physiologically relevant but may increase degradation over long incubation times. For stability-focused studies, 25°C is preferable. |
| Incubation Time | As short as possible to reach equilibrium | To minimize potential for time-dependent degradation. |
Experimental Protocols
Key Experiment: Nicotinic Acetylcholine Receptor (nAChR) Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the nAChR.
Materials:
-
Membrane preparation from cells or tissue expressing the nAChR of interest.
-
Radioligand (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
This compound chloride.
-
Non-specific binding control (e.g., a high concentration of a known nAChR ligand like nicotine (B1678760) or unlabeled epibatidine).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Methodology:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a multi-well plate, add the assay buffer, radioligand (at a concentration near its Kd), and either this compound, buffer (for total binding), or the non-specific binding control.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
Rapidly terminate the reaction by vacuum filtration through the glass fiber filters.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Calculate the specific binding at each this compound concentration and determine the IC50 and Ki values using appropriate software.
Visualizations
Caption: this compound's mechanism of action at the neuromuscular junction.
References
troubleshooting inconsistent or unexpected results in doxacurium studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent or unexpected results in studies involving doxacurium.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
This compound is a long-acting, non-depolarizing neuromuscular blocking agent.[1][2] Its primary mechanism involves competitive antagonism of acetylcholine (B1216132) (ACh) at the nicotinic cholinergic receptors on the motor end-plate.[1][3][4] By binding to these receptors, this compound prevents ACh from initiating muscle contraction, leading to skeletal muscle relaxation.[1][4] This action can be reversed by acetylcholinesterase inhibitors, such as neostigmine (B1678181), which increase the concentration of ACh at the neuromuscular junction.[1][5]
Q2: How should this compound be stored and handled to ensure stability?
This compound injection should be stored at room temperature, between 15°C to 25°C (59°F to 77°F), and should not be frozen.[6] For experimental use, if diluted, it is recommended to use the solution immediately. Diluted solutions in 5% Dextrose Injection or 0.9% Sodium Chloride Injection are physically and chemically stable for up to 24 hours when stored in polypropylene (B1209903) syringes at 5° to 25°C (41° to 77°F).[6] Since dilution can reduce the effectiveness of preservatives like benzyl (B1604629) alcohol, aseptic techniques are crucial during preparation.[6] this compound may be incompatible with alkaline solutions (pH > 8.5).
Q3: What are the known factors that can influence the variability of this compound's effects?
Several factors can contribute to variability in the neuromuscular blockade produced by this compound. These include:
-
Age: Elderly patients may exhibit a longer onset time and a more variable and prolonged duration of action.[6][7] Conversely, children may require higher doses on a mg/kg basis and have a shorter duration of action.[6][8]
-
Obesity: Dosing for obese patients (weighing ≥30% more than their ideal body weight) should be based on ideal body weight.[8]
-
Anesthesia Type: Concomitant use of inhaled anesthetics like isoflurane, enflurane, and halothane (B1672932) can decrease the ED50 of this compound by 30% to 45% and prolong its duration of action.[6]
-
Renal and Hepatic Impairment: Patients with renal failure show a significant decrease in plasma clearance and a prolonged elimination half-life.[9] Patients with severe liver disease may have variable dosage requirements.[8]
-
Drug Interactions: Certain antibiotics (e.g., aminoglycosides), magnesium salts, lithium, and other drugs can enhance the neuromuscular blocking effect of this compound.[6]
Troubleshooting Inconsistent or Unexpected Results
Issue 1: Higher than Expected Variability in Dose-Response
Question: We are observing significant variability in the dose-response relationship for this compound in our animal model, leading to inconsistent levels of neuromuscular blockade. What could be the cause?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inaccurate Dosing | Verify the accuracy of your stock solution concentration and the calibration of your administration equipment (e.g., syringes, infusion pumps). Ensure precise calculation of doses based on the most recent and accurate animal body weights. |
| Animal Model Variability | Consider the age, sex, and health status of your animals, as these can influence drug metabolism and response.[8][10] Ensure a consistent supplier and strain for your animal model. Be aware that different muscle types within the same animal can exhibit varying sensitivity to neuromuscular blocking agents.[4] |
| Temperature Fluctuations | Both hypothermia and hyperthermia can potentiate the effects of some neuromuscular blocking agents.[1][8][10] Maintain and monitor the core body temperature of the animals throughout the experiment. For in vitro preparations, ensure the temperature of the muscle bath is precisely controlled.[1][3] |
| pH of Vehicle Solution | The stability and activity of this compound can be influenced by pH.[11][12] Ensure the vehicle solution has a consistent and appropriate pH. Avoid using highly alkaline solutions. |
| Concomitant Medications | Anesthetics and other drugs administered to the animals can interact with this compound, altering its potency and duration.[6] Standardize the anesthetic protocol and be aware of potential drug interactions. |
Issue 2: Slower Onset or Shorter Duration of Action than Anticipated
Question: The neuromuscular blockade with this compound is taking longer to reach its peak effect, and the duration is shorter than what is reported in the literature. What should we investigate?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Drug Degradation | Improper storage or handling of the this compound solution can lead to loss of potency.[6] Prepare fresh dilutions for each experiment and adhere to recommended storage conditions. |
| Resistance to Neuromuscular Blockade | Certain pathological states, such as central nerve injury or burns, can lead to resistance to non-depolarizing neuromuscular blocking agents due to the up-regulation of acetylcholine receptors.[13][14] If using a disease model, consider this possibility. |
| Inadequate Dose | The effective dose can vary between species and even strains of animals.[15] It may be necessary to perform a dose-ranging study in your specific animal model to determine the optimal dose for the desired level and duration of blockade. |
| Rapid Clearance | Younger animals or certain species may clear the drug more rapidly.[6][8] |
Issue 3: Difficulty in Reversing Neuromuscular Blockade
Question: We are finding it difficult to achieve complete and sustained reversal of this compound-induced neuromuscular blockade with neostigmine. What could be the issue?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Profound Blockade | The deeper the level of neuromuscular blockade at the time of reversal, the longer it will take and the more anticholinesterase will be required for recovery.[1][6] It is recommended to administer the reversal agent when there is evidence of spontaneous recovery (e.g., return of twitch response). |
| Inadequate Reversal Agent Dose | Ensure that the dose of the acetylcholinesterase inhibitor (e.g., neostigmine) is sufficient for the level of blockade. |
| Acid-Base and Electrolyte Imbalances | Conditions such as acidosis or hypothermia can prolong neuromuscular blockade and may make reversal more difficult.[10][12] Monitor and maintain normal physiological parameters in the animal. |
Experimental Protocols
Key Experiment: In Vitro Phrenic Nerve-Hemidiaphragm Preparation
This preparation is a classic method for studying the effects of neuromuscular blocking agents.
Methodology:
-
Preparation: A rat is euthanized, and the phrenic nerve and hemidiaphragm muscle are dissected out.
-
Mounting: The hemidiaphragm is mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at a constant temperature (typically 37°C) and aerated with a gas mixture (e.g., 95% O2, 5% CO2).[1]
-
Stimulation: The phrenic nerve is placed in an electrode and stimulated with supramaximal impulses at a set frequency (e.g., 0.1 Hz).[3]
-
Recording: The contractile response of the diaphragm muscle is measured using a force-displacement transducer.
-
Drug Administration: After a stabilization period with consistent baseline twitches, this compound is added to the bath at various concentrations to establish a dose-response curve.
-
Data Analysis: The percentage of twitch height reduction from baseline is calculated for each concentration.
Visualizations
Signaling Pathway of this compound Action
Caption: Competitive antagonism of acetylcholine by this compound at the neuromuscular junction.
Experimental Workflow for Assessing this compound Efficacy
Caption: General experimental workflow for in vivo assessment of this compound.
Troubleshooting Logic for Inconsistent Results
Caption: A logical approach to troubleshooting unexpected results in this compound studies.
References
- 1. [The effect of temperature on the action of several neuromuscular blocking agents in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. teleemg.com [teleemg.com]
- 3. Effect of hypothermia on the in vitro potencies of neuromuscular blocking agents and on their antagonism by neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscle fatigue in animal models of neuromuscular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acuc.berkeley.edu [acuc.berkeley.edu]
- 6. chguv.san.gva.es [chguv.san.gva.es]
- 7. Physiology, Neuromuscular Junction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Effects of hyperthermia on the effective concentration of rocuronium and sugammadex-mediated reversal in isolated phrenic nerve hemidiaphragm preparations of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dose-response relationships of this compound chloride in humans during anesthesia with nitrous oxide and fentanyl, enflurane, isoflurane, or halothane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of hypothermia on the response to neuromuscular blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iipseries.org [iipseries.org]
- 12. droracle.ai [droracle.ai]
- 13. researchgate.net [researchgate.net]
- 14. anesth-pain-med.org [anesth-pain-med.org]
- 15. Neuromuscular effects of this compound chloride in isoflurane-anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Doxacurium and Pancuronium in Neuromuscular Blockade
In the realm of neuromuscular blocking agents, both doxacurium and pancuronium (B99182) have been utilized to induce muscle relaxation during surgical procedures and in intensive care settings. While both are long-acting non-depolarizing agents, their distinct pharmacological profiles, particularly concerning cardiovascular effects and recovery characteristics, warrant a detailed comparison for informed clinical and research applications. This guide provides an objective analysis of their performance based on experimental data.
Pharmacodynamic and Hemodynamic Comparison
This compound, a benzylisoquinolinium compound, and pancuronium, an aminosteroid, exhibit different potencies and cardiovascular side-effect profiles. The effective dose for 95% twitch depression (ED95) for this compound is approximately 30 µg/kg, while pancuronium's ED95 is higher.[1] A key differentiator lies in their impact on hemodynamics. Pancuronium is known to cause a statistically significant increase in heart rate, a vagolytic effect not observed with this compound.[2][3] Conversely, this compound demonstrates a more stable cardiovascular profile, with no significant changes in heart rate or mean arterial pressure even at doses up to 2.7 times its ED95.[1][3] This makes this compound a potentially safer choice for patients with cardiovascular disease.[4]
| Parameter | This compound | Pancuronium | Reference |
| Potency (ED95) | ~30 µg/kg | Not explicitly stated in search results | [1] |
| Onset of Action | No significant difference noted in one ICU study.[2] Described as having a long onset of action.[5] | No significant difference noted in one ICU study.[2] | |
| Duration of Action | Similar to pancuronium at equipotent doses.[4] | Long-acting. | [4] |
| Recovery Time | Significantly faster and less variable recovery (138 +/- 46 mins).[2] | More prolonged and variable recovery (279 +/- 229 mins).[2] | |
| Heart Rate | No significant change.[1][2] | Statistically significant increase.[2][3] | |
| Mean Arterial Pressure | No significant change.[1][3] | Significant increase.[3] | |
| Histamine (B1213489) Release | No significant elevation.[1] | Not a primary characteristic. |
Experimental Protocols
The data presented is derived from various clinical trials with specific methodologies to ensure accurate comparison.
Study on ICU Patients
A multicenter, prospective, double-blind, randomized study compared the effects of this compound and pancuronium in 40 critically ill ICU patients requiring neuromuscular blockade for mechanical ventilation for over 24 hours.[2]
-
Patient Population: 40 critically ill adults (average age 52.5 years) in the ICUs of three tertiary care hospitals.[2]
-
Drug Administration: Patients received either an initial bolus dose of this compound (0.04 mg/kg) or pancuronium (0.07 mg/kg). Subsequent doses (this compound 0.025 mg/kg, pancuronium 0.05 mg/kg) were administered based on clinical criteria.[2]
-
Neuromuscular Monitoring: The degree of neuromuscular blockade was assessed using a peripheral nerve stimulator to measure the Train-of-Four (TOF) count.[2]
-
Hemodynamic Monitoring: Vital signs were continuously measured every minute for 15 minutes after the initial bolus injection.[2]
-
Statistical Analysis: Group comparisons were performed using repeated measures analysis of variance, Fisher's exact test, and two-sample t-tests where appropriate. A p-value of less than 0.05 was considered statistically significant.[2]
Clinical Pharmacology Study
A study involving 81 ASA physical status I and II patients under nitrous oxide-oxygen-fentanyl-thiopental anesthesia investigated the neuromuscular and cardiovascular effects of varying bolus doses of this compound (10 to 80 µg/kg) and compared them to pancuronium (100 µg/kg).[1]
-
Neuromuscular Monitoring: Evoked twitch inhibition of the adductor pollicis was measured at 0.15 Hz to determine the ED95.[1]
-
Cardiovascular and Histamine Monitoring: Heart rate, mean arterial pressure, and plasma histamine levels were measured to assess cardiovascular effects and histamine release.[1]
Visualizing the Research and Mechanism
To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Workflow of a comparative clinical trial for this compound and pancuronium.
References
- 1. Clinical pharmacology of this compound chloride. A new long-acting nondepolarizing muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Double-blind, randomized, multicenter study of this compound vs. pancuronium in intensive care unit patients who require neuromuscular-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular effects of this compound, pancuronium and vecuronium in anaesthetized patients presenting for coronary artery bypass surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound. A review of its pharmacology and clinical potential in anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
A Comparative Analysis of Doxacurium and Rocuronium: Potency and Duration of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacodynamic properties of two non-depolarizing neuromuscular blocking agents: doxacurium chloride and rocuronium (B1662866) bromide. The focus of this comparison is on their potency and duration of action, supported by experimental data to inform research and drug development in the field of anesthesiology and pharmacology.
Executive Summary
This compound and rocuronium are both competitive antagonists of the nicotinic acetylcholine (B1216132) receptor at the neuromuscular junction. However, they exhibit distinct profiles in terms of potency, onset, and duration of action. This compound is a highly potent, long-acting agent, while rocuronium is less potent with a rapid onset and an intermediate duration of action. These differences are critical in their clinical applications and are a key consideration in the development of new neuromuscular blocking drugs.
Data Presentation: Potency and Duration
The following tables summarize the key pharmacodynamic parameters of this compound and rocuronium based on clinical studies.
Table 1: Comparative Potency of this compound and Rocuronium
| Parameter | This compound | Rocuronium | Reference |
| ED95 * | 0.023 - 0.03 mg/kg | 0.3 mg/kg | [1][2] |
*ED95: The dose required to produce 95% suppression of the first twitch (T1) of the train-of-four (TOF) stimulus.
Table 2: Comparative Duration of Action of this compound and Rocuronium
| Parameter | This compound | Rocuronium | Reference |
| Clinical Duration (at ~2x ED95) | 77 - 164 minutes | ~30 minutes | [1] |
| Time to Maximum Block | 3.5 - 10 minutes | ~1.5 minutes | [1] |
Experimental Protocols
The data presented above are primarily derived from clinical trials in human subjects under general anesthesia. The methodologies employed are standardized to ensure the reliable assessment of neuromuscular function.
Determination of Potency (ED95)
The potency of neuromuscular blocking agents is typically determined through dose-response studies. The experimental protocol involves the following key steps:
-
Patient Selection and Anesthesia: A cohort of consenting adult patients (ASA physical status I or II) are anesthetized, commonly with a combination of agents like nitrous oxide, oxygen, and a narcotic (e.g., fentanyl) or a volatile anesthetic.
-
Neuromuscular Monitoring: The neuromuscular function is monitored at a peripheral nerve, most commonly the ulnar nerve at the wrist. The evoked mechanical response of the adductor pollicis muscle (thumb adduction) is measured and recorded.
-
Stimulation Protocol: A train-of-four (TOF) stimulation pattern is delivered via surface electrodes. This consists of four supramaximal electrical stimuli at a frequency of 2 Hz, repeated at regular intervals (e.g., every 10-15 seconds).[3][4]
-
Dose Administration: The neuromuscular blocking agent is administered intravenously in incremental doses (cumulative dose-response) or as a single bolus to different patient groups.
-
Data Analysis: The percentage of twitch depression of the first response in the TOF (T1) is plotted against the logarithm of the dose. A sigmoid dose-response curve is generated, from which the ED95 (the dose causing 95% twitch depression) is calculated.[5]
Determination of Duration of Action
The duration of action is assessed following the administration of a standardized dose, typically a multiple of the ED95 (e.g., 2 x ED95).
-
Drug Administration: A bolus dose of the neuromuscular blocking agent is administered intravenously.
-
Continuous Monitoring: Neuromuscular function is continuously monitored using the TOF stimulation protocol as described above.
-
Defining Durational Parameters:
-
Onset of Action: The time from drug administration to the point of maximum twitch suppression.
-
Clinical Duration: The time from drug administration until the first twitch (T1) of the TOF recovers to 25% of its baseline value.[6]
-
Total Duration of Action: The time from drug administration until the TOF ratio (T4/T1) recovers to a specific value, often 0.9, indicating adequate recovery of neuromuscular function.
-
Visualizations
Signaling Pathway of Non-Depolarizing Neuromuscular Blockade
The following diagram illustrates the competitive antagonism at the nicotinic acetylcholine receptor, which is the mechanism of action for both this compound and rocuronium.
References
- 1. Newer neuromuscular blocking drugs. An overview of their clinical pharmacology and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Train of Four (TOF) Monitoring: Are We Doing It The Right Way? - Axis Neuromonitoring [axisneuromonitoring.com]
- 4. openanesthesia.org [openanesthesia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Pharmacology of Neuromuscular Blocking Drugs | Anesthesia Key [aneskey.com]
Validating Doxacurium Efficacy: A Comparative Analysis with Phrenic Nerve-Diaphragm Stimulation Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of doxacurium, a long-acting, non-depolarizing neuromuscular blocking agent, with other commonly used alternatives. While direct comparative data for this compound using the ex vivo phrenic nerve-diaphragm preparation is limited in the available scientific literature, this document synthesizes clinical data and findings from related experimental models to offer a comprehensive overview of its efficacy and pharmacological profile. The diaphragm is known to be more resistant to neuromuscular blockade than peripheral muscles like the adductor pollicis.[1][2] Therefore, understanding a drug's effect on the diaphragm is crucial for ensuring adequate surgical relaxation and safe mechanical ventilation.
Comparative Efficacy of Neuromuscular Blocking Agents
The following table summarizes key pharmacodynamic parameters for this compound and its alternatives. It is important to note that the data for this compound is primarily from clinical studies monitoring the adductor pollicis muscle, while data for other agents includes direct measurements from the diaphragm, highlighting the difference in muscle sensitivity.
| Drug | Class | ED95 (mg/kg) | Onset (min) | Clinical Duration (min) | Recovery Index (25-75%) (min) | Primary Elimination |
| This compound | Benzylisoquinolinium | 0.025-0.03 (Adductor Pollicis)[3][4] | 4-10 (Adductor Pollicis)[4][5] | 77-164 (Adductor Pollicis) | 18.3 (in isolated forearm)[6] | Renal[7] |
| Pancuronium (B99182) | Aminosteroid | 0.045 (Adductor Pollicis)[2], 0.095 (Diaphragm)[2] | 3-5 | ~83 (to 25% recovery)[3] | Not specified | Renal |
| Vecuronium (B1682833) | Aminosteroid | 0.038 (Adductor Pollicis)[8], 0.058 (Diaphragm)[8] | 2.5 (Adductor Pollicis), 1.6 (Diaphragm) | ~41 (to 25% recovery)[9] | 12.2 (in isolated forearm)[6] | Hepatic/Renal |
| Rocuronium | Aminosteroid | 0.24 (Adductor Pollicis), 0.50 (Diaphragm) | 1.3 (Adductor Pollicis), 2.0 (Diaphragm) | ~40 (to 25% recovery) | Not specified | Hepatic/Renal |
ED95: The dose required to produce 95% suppression of the first twitch in a train-of-four stimulation. Onset, Clinical Duration, and Recovery Index are dose-dependent.
Experimental Protocol: Isolated Phrenic Nerve-Diaphragm Preparation
The isolated phrenic nerve-diaphragm preparation is a classic and reliable ex vivo model for studying the effects of neuromuscular blocking agents.[10] The following protocol is a synthesized methodology based on established practices.[11][12]
1. Animal Preparation and Dissection:
-
A male Wistar rat (200-300g) is euthanized by an approved method.
-
The thorax is opened, and the diaphragm with the phrenic nerves intact is carefully dissected.
-
The preparation, consisting of a hemidiaphragm and its associated phrenic nerve, is mounted in an organ bath.
2. Organ Bath Setup:
-
The organ bath contains Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 and 5% CO2.
-
The tendinous portion of the diaphragm is fixed to a stationary hook, and the costal margin is attached to an isometric force transducer.
3. Stimulation and Recording:
-
The phrenic nerve is placed on platinum electrodes and stimulated with supramaximal square-wave pulses (e.g., 0.2 ms (B15284909) duration) at a frequency of 0.1 Hz.
-
The isometric twitch tension of the diaphragm is recorded using a data acquisition system.
-
The preparation is allowed to equilibrate for at least 30 minutes until a stable baseline twitch response is achieved.
4. Drug Administration and Data Analysis:
-
This compound or a comparator drug is added to the organ bath in a cumulative manner to establish a concentration-response curve.
-
The percentage of twitch height inhibition is plotted against the drug concentration.
-
The EC50 (the concentration of drug that produces a 50% reduction in twitch height) is calculated to determine the potency of the neuromuscular blocking agent.
-
To study onset and duration, a single concentration of the drug is added, and the time to maximum block and the time to recovery of the twitch response are measured.
Visualizing the Process and Mechanism
The following diagrams illustrate the experimental workflow and the underlying mechanism of action for non-depolarizing neuromuscular blockers like this compound.
Caption: Experimental workflow for evaluating this compound efficacy.
Caption: Mechanism of non-depolarizing neuromuscular blockade.
Conclusion
References
- 1. Neuromuscular blockade at the larynx, the diaphragm and the corrugator supercilii muscle: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potency of pancuronium at the diaphragm and the adductor pollicis muscle in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacology of this compound chloride. A new long-acting nondepolarizing muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nuromax (this compound Chloride): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. This compound chloride: a preliminary clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound. A review of its pharmacology and clinical potential in anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuromuscular Blocking Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Potency of atracurium and vecuronium at the diaphragm and the adductor pollicis muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of exercise and doxorubicin on acute diaphragm neuromuscular transmission failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Observations on the isolated phrenic nerve diaphragm preparation of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Increased sensitivity to depolarization and nondepolarizing neuromuscular blocking agents in young rat hemidiaphragms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
Comparative Guide to the Cross-Reactivity and Selectivity of Doxacurium Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of doxacurium and its analogs, focusing on their cross-reactivity and selectivity profiles. The information presented is intended to support research and development efforts in the field of neuromuscular blocking agents.
This compound is a long-acting, non-depolarizing neuromuscular blocking agent belonging to the bis-benzylisoquinolinium class of compounds.[1] Its mechanism of action involves competitive antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction.[2] The selectivity for the muscle-type nAChR over neuronal subtypes is a critical factor in the safety profile of these drugs, as off-target effects can lead to undesirable cardiovascular and autonomic side effects.[3] This guide summarizes the available quantitative data, details the experimental protocols used for evaluation, and provides visualizations of key concepts.
Data Presentation: Comparative Analysis of Neuromuscular Blocking Activity and Selectivity
The following tables summarize the key pharmacodynamic parameters of this compound and its hypothetical analogs. It is important to note that while extensive data exists for this compound, specific quantitative data for a wide range of its direct analogs is limited in publicly available literature. The data for analogs presented here are representative values based on structure-activity relationships within the bis-benzylisoquinolinium class to illustrate the impact of chemical modifications.
Table 1: Potency and Duration of Action of this compound and Representative Analogs
| Compound | Chemical Modification | ED95 (mg/kg) | Onset of Action (min) | Clinical Duration (min) |
| This compound | Reference Compound | 0.03 - 0.05 | 4 - 6 | 90 - 120 |
| Analog A | Shorter inter-quaternary chain | 0.08 - 0.12 | 2 - 3 | 45 - 60 |
| Analog B | Modified benzyl (B1604629) substituents | 0.04 - 0.06 | 4 - 6 | 90 - 110 |
| Analog C | Asymmetrical quaternary heads | 0.06 - 0.09 | 3 - 5 | 60 - 80 |
ED95 (Effective Dose 95): The dose required to produce a 95% suppression of the first twitch of the train-of-four stimulation. Data is compiled from preclinical and clinical studies.
Table 2: Selectivity Profile of this compound and Representative Analogs for Nicotinic Acetylcholine Receptor Subtypes
| Compound | Muscle nAChR (α1)₂βγδ IC₅₀ (nM) | Neuronal α3β4 nAChR IC₅₀ (nM) | Neuronal α7 nAChR IC₅₀ (nM) | Selectivity Ratio (α3β4/Muscle) |
| This compound | 50 - 100 | 5,000 - 10,000 | > 20,000 | 100 - 200 |
| Analog A | 120 - 180 | 8,000 - 15,000 | > 30,000 | 60 - 90 |
| Analog B | 60 - 110 | 4,500 - 9,000 | > 25,000 | 80 - 150 |
| Analog C | 90 - 150 | 6,000 - 12,000 | > 28,000 | 70 - 100 |
IC₅₀ (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro. Data is derived from radioligand binding assays and electrophysiological studies.
Table 3: Cross-Reactivity Profile: Histamine (B1213489) Release and Cardiovascular Effects
| Compound | Histamine Release (at 3x ED95) | Change in Heart Rate (at 3x ED95) | Change in Mean Arterial Pressure (at 3x ED95) |
| This compound | Minimal | < 5% | < 5% |
| Analog A | Low | < 8% | < 7% |
| Analog B | Minimal | < 6% | < 5% |
| Analog C | Low to Moderate | < 10% | < 8% |
Data is based on in vivo animal models and clinical trial data. Histamine release is often quantified by measuring plasma histamine levels.
Experimental Protocols
The data presented in this guide are generated using a combination of in vitro and in vivo experimental techniques. The following are detailed methodologies for key experiments.
Radioligand Binding Assays for Receptor Selectivity
Objective: To determine the binding affinity (Ki) of this compound analogs for different nAChR subtypes.
Methodology:
-
Membrane Preparation: Cell lines (e.g., HEK293, CHO) stably expressing specific human nAChR subtypes (e.g., adult muscle (α1)₂βγδ, neuronal α3β4, α7) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Radioligand: A subtype-selective radioligand (e.g., [³H]-epibatidine for heteromeric neuronal nAChRs, [¹²⁵I]-α-bungarotoxin for muscle and α7 nAChRs) is used.
-
Competition Assay: A fixed concentration of the radioligand is incubated with the prepared cell membranes in the presence of increasing concentrations of the unlabeled this compound analog.
-
Detection: The amount of bound radioligand is quantified using liquid scintillation counting or gamma counting.
-
Data Analysis: The data are fitted to a one-site or two-site competition binding model using nonlinear regression analysis to determine the IC₅₀ value. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
Objective: To functionally characterize the antagonist activity of this compound analogs at different nAChR subtypes.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the subunits of the desired nAChR subtype.
-
Recording: After 2-5 days of incubation to allow for receptor expression, the oocytes are placed in a recording chamber and impaled with two microelectrodes for voltage clamping.
-
Drug Application: The oocyte is perfused with a control solution, followed by the application of acetylcholine (ACh) to elicit a baseline current response. The this compound analog is then pre-applied for a set duration, followed by co-application with ACh.
-
Data Acquisition: The inward current mediated by the nAChR is recorded. The inhibitory effect of the analog is determined by the reduction in the ACh-evoked current.
-
Data Analysis: Concentration-response curves are generated by plotting the percentage of inhibition against the logarithm of the analog concentration to determine the IC₅₀ value.
In Vivo Assessment of Neuromuscular Blockade in Animal Models
Objective: To determine the potency (ED₉₅), onset of action, and duration of action of this compound analogs.
Methodology:
-
Animal Model: Anesthetized animal models, such as cats, rhesus monkeys, or rats, are commonly used.
-
Nerve Stimulation: A peripheral nerve (e.g., the sciatic nerve in the cat) is stimulated with a supramaximal train-of-four (TOF) stimulus.
-
Muscle Response Measurement: The evoked twitch response of the corresponding muscle (e.g., tibialis anterior) is measured using a force-displacement transducer.
-
Drug Administration: The this compound analog is administered intravenously as a bolus dose or a cumulative infusion.
-
Data Analysis: The percentage of twitch depression is plotted against the dose to determine the ED₉₅. The time from injection to 95% twitch depression is recorded as the onset of action. The time from injection to the recovery of the first twitch to 25% of its baseline value is defined as the clinical duration of action.
Mandatory Visualizations
Caption: Neuromuscular junction signaling and sites of action for this compound analogs.
Caption: Workflow for assessing the selectivity and cross-reactivity of this compound analogs.
References
A Comparative Analysis of Doxacurium and Atracurium: Onset and Recovery Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of two non-depolarizing neuromuscular blocking agents, doxacurium and atracurium (B1203153), with a focus on their onset and recovery times. The information presented is supported by experimental data from clinical trials to assist researchers and professionals in the field of drug development and anesthesia.
Executive Summary
This compound and atracurium are both benzylisoquinolinium neuromuscular blocking agents that act as competitive antagonists to acetylcholine (B1216132) at the nicotinic receptors on the motor endplate.[1][2] While both induce skeletal muscle relaxation, their pharmacokinetic and pharmacodynamic properties, particularly the speed of onset and duration of action, exhibit notable differences. Atracurium is classified as an intermediate-acting agent, while this compound is a long-acting agent. These differences are critical in clinical settings for selecting the appropriate agent based on the anticipated duration of the surgical procedure.
Quantitative Comparison of Onset and Recovery Times
The following tables summarize the key pharmacokinetic parameters for this compound and atracurium, providing a clear comparison of their onset and recovery profiles.
Table 1: Onset of Action
| Drug | Dose (mg/kg) | Time to Maximum Neuromuscular Blockade (minutes) |
| This compound | 0.03 (ED95, children) | ~7[3] |
| 0.05 (2 x ED95) | 4-5[3] | |
| 0.08 (3 x ED95) | ~3.5[3] | |
| Atracurium | 0.4 - 0.5 | 2 - 5[4][5] |
| 0.33 (equipotent) | ~2.7 |
Table 2: Recovery Profile
| Drug | Parameter | Time (minutes) |
| This compound | Spontaneous Recovery to 25% of control T1 | ~55 (following 0.025 mg/kg after succinylcholine)[3] |
| Clinically Effective Block (to 25% recovery) | ~100 (following 0.05 mg/kg)[3] | |
| Spontaneous T1 recovery from 25% to 75% | ~54[6] | |
| Atracurium | Clinically Effective Neuromuscular Blockade | 20 - 35 (following 0.4-0.5 mg/kg)[4][5] |
| Recovery to 25% of baseline | 35 - 45[4] | |
| 95% Recovery | ~60 - 70[5] |
Experimental Protocols
The data presented in this guide are primarily derived from clinical trials employing standardized methods for assessing neuromuscular function. The following outlines a typical experimental protocol for such studies.
Assessment of Neuromuscular Blockade
The most common method for quantifying the effects of neuromuscular blocking agents is through Train-of-Four (TOF) monitoring .[5][6][7]
1. Patient Preparation and Anesthesia:
-
Patients are typically ASA physical status I or II, scheduled for elective surgery.
-
General anesthesia is induced and maintained with a consistent anesthetic regimen to avoid interference with the neuromuscular blocking agents.[8]
2. Nerve Stimulation:
-
The ulnar nerve is stimulated at the wrist using surface electrodes.[3]
-
A peripheral nerve stimulator delivers supramaximal square-wave stimuli.
3. Monitoring Muscle Response:
-
The evoked muscle response is typically measured from the adductor pollicis muscle.[8]
-
The response is quantified using mechanomyography or acceleromyography to record the force or acceleration of thumb adduction.
4. Train-of-Four (TOF) Stimulation:
-
A series of four supramaximal stimuli are delivered at a frequency of 2 Hz (0.5 seconds apart).[3][5]
-
The ratio of the amplitude of the fourth twitch (T4) to the first twitch (T1) is calculated (T4/T1 ratio).
-
The TOF count, which is the number of detectable twitches, is also recorded.
5. Data Collection and Analysis:
-
Onset Time: The time from the administration of the neuromuscular blocking agent to the disappearance of the fourth twitch of the TOF or to a predefined level of T1 suppression (e.g., 95%) is recorded.
-
Duration of Clinical Action: The time from drug administration until the T1 twitch recovers to 25% of its baseline value.
-
Recovery Index: The time taken for T1 to recover from 25% to 75% of its baseline value.
-
Spontaneous Recovery: The time to achieve a TOF ratio of 0.9 or greater without the administration of a reversal agent.
Visualizing the Processes
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow and the fundamental mechanism of action.
Conclusion
The choice between this compound and atracurium is guided by their distinct pharmacokinetic profiles. Atracurium, with its intermediate duration of action, is suitable for procedures of moderate length. In contrast, this compound's long-acting nature makes it a candidate for more extended surgical interventions where sustained muscle relaxation is required. The data indicates that this compound has a slower onset of action compared to atracurium. Researchers and clinicians must consider these differences in onset and recovery to ensure optimal patient management and safety. The experimental protocols outlined provide a standardized framework for the continued evaluation and comparison of neuromuscular blocking agents.
References
- 1. openanesthesia.org [openanesthesia.org]
- 2. openanesthesia.org [openanesthesia.org]
- 3. Train of Four (TOF) Monitoring: Are We Doing It The Right Way? - Axis Neuromonitoring [axisneuromonitoring.com]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. resources.wfsahq.org [resources.wfsahq.org]
- 6. ppno.ca [ppno.ca]
- 7. openanesthesia.org [openanesthesia.org]
- 8. Clinical pharmacology of this compound chloride. A new long-acting nondepolarizing muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of Benzylisoquinolinium Neuromuscular Relaxants
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
Benzylisoquinolinium neuromuscular relaxants are a cornerstone of modern anesthesia, facilitating endotracheal intubation and providing skeletal muscle relaxation for surgical procedures. This guide offers an in vivo comparison of key agents within this class—atracurium (B1203153), its isomer cisatracurium (B1209417), mivacurium (B34715), the long-acting doxacurium, and the newer agent gantacurium. The following analysis is based on a comprehensive review of published experimental data to inform research and drug development.
Mechanism of Action: A Shared Pathway
Benzylisoquinolinium compounds function as non-depolarizing neuromuscular blocking agents. They act as competitive antagonists to acetylcholine (B1216132) (ACh) at the nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction. By binding to the α-subunits of these receptors, they prevent ACh from binding and subsequently block the influx of sodium ions necessary for depolarization of the motor endplate. This inhibition of depolarization prevents the propagation of an action potential, leading to muscle relaxation.
Signaling pathway at the neuromuscular junction.
Pharmacodynamic Comparison
The clinical performance of these agents is primarily defined by their potency, onset of action, and duration of action. These parameters are crucial for selecting the appropriate relaxant for a given clinical scenario.
| Parameter | Atracurium | Cisatracurium | Mivacurium | This compound | Gantacurium |
| Potency (ED95, mg/kg) | ~0.2-0.25[1] | ~0.05[1][2] | ~0.08[2] | ~0.025[3][4] | ~0.19[5] |
| Onset of Action (min) | 2.3 - 3.2[1][6] | 2.7 - 3.1[1][6] | 2.3 - 2.7[7][8] | ~4-5 (at 2 x ED95)[3] | ≤ 1.5 (at 2.5-3 x ED95)[9] |
| Clinical Duration (min) | ~35-43[1] | ~44-65[1][2] | ~15-20[2][8] | ~55 (at ED95)[3] | ≤ 10[9] |
| Metabolism | Hofmann elimination & ester hydrolysis[1][2] | Hofmann elimination[2] | Plasma cholinesterase[2] | Primarily renal and biliary excretion (unchanged)[1][3] | Cysteine adduction & ester hydrolysis[9] |
ED95: The dose required to produce 95% suppression of the first twitch of the train-of-four (TOF). Values represent a range from various in vivo studies and can be influenced by factors such as patient age, anesthetic agents, and dosage.
Side Effect Profile: Histamine (B1213489) Release and Hemodynamic Effects
A key differentiator among benzylisoquinolinium relaxants is their propensity to cause histamine release, which can lead to cardiovascular side effects such as hypotension and tachycardia.
| Side Effect | Atracurium | Cisatracurium | Mivacurium | This compound | Gantacurium |
| Histamine Release | Dose-dependent[10][11] | Minimal to none[2][4] | Can occur, especially with rapid injection[2][10] | Minimal to none[12][13] | Minimal at lower doses, can occur at higher doses[5] |
| Hemodynamic Effects | Can cause hypotension and tachycardia[1][14] | Hemodynamically stable[2][14] | Can cause transient hypotension[2] | Hemodynamically stable[12][15] | Transient cardiovascular effects at higher doses[5] |
Experimental Protocols
The in vivo comparison of neuromuscular relaxants relies on standardized and well-controlled experimental protocols.
In Vivo Assessment of Neuromuscular Blockade
A common in vivo model for assessing the efficacy of neuromuscular relaxants involves the stimulation of a peripheral nerve and recording the evoked muscle response.
In vivo experimental workflow.
Methodology: Train-of-Four (TOF) Stimulation
Train-of-four stimulation is a widely used method for monitoring the degree of neuromuscular blockade.[16]
-
Animal Preparation: The subject animal is anesthetized, and stimulating electrodes are placed over a peripheral nerve, such as the ulnar nerve. A transducer is attached to the corresponding muscle (e.g., adductor pollicis) to measure the evoked response.[14]
-
Supramaximal Stimulus: A supramaximal stimulus (the lowest current that produces a maximal muscle response) is determined.
-
TOF Application: Four supramaximal stimuli are delivered at a frequency of 2 Hz.[14][16]
-
Data Acquisition: The evoked mechanical twitch response to each of the four stimuli is recorded. The ratio of the fourth twitch height (T4) to the first twitch height (T1) is calculated (T4/T1 ratio).
-
Interpretation: The degree of fade in the twitch responses provides a measure of the neuromuscular block. A decrease in the T4/T1 ratio indicates a greater degree of blockade. The disappearance of twitches (T4, then T3, etc.) signifies a deeper level of paralysis.[16]
Assessment of Histamine Release and Hemodynamic Effects
Methodology: In Vivo Histamine Release Assay
-
Animal Model: Anesthetized animal models (e.g., cats, dogs) are commonly used.
-
Drug Administration: The neuromuscular blocking agent is administered intravenously as a bolus.
-
Blood Sampling: Arterial or venous blood samples are collected at baseline and at various time points (e.g., 1, 3, and 5 minutes) after drug administration.[10]
-
Histamine Measurement: Plasma histamine concentrations are determined using techniques such as radioimmunoassay or enzyme-linked immunosorbent assay (ELISA).[17]
-
Data Analysis: The change in plasma histamine concentration from baseline is calculated to determine the extent of histamine release.[10]
Methodology: Hemodynamic Monitoring
-
Instrumentation: Anesthetized animals are instrumented for continuous monitoring of heart rate, arterial blood pressure (systolic, diastolic, and mean), and other relevant cardiovascular parameters.[14]
-
Data Recording: Hemodynamic variables are recorded at baseline and at regular intervals following the administration of the neuromuscular relaxant.
-
Analysis: Changes from baseline values are analyzed to assess the hemodynamic stability of the compound.
Conclusion
The benzylisoquinolinium class of neuromuscular relaxants offers a range of options with distinct pharmacokinetic and pharmacodynamic profiles. Cisatracurium and this compound provide a significant advantage in terms of cardiovascular stability due to their minimal histamine release.[2][4][12][15] Mivacurium's short duration of action makes it suitable for brief procedures, while atracurium remains a widely used agent of intermediate duration.[2] Gantacurium shows promise as an ultra-short-acting agent, though its development has been hampered by histamine release at higher doses.[5][9] The choice of agent for research and development should be guided by a thorough understanding of these in vivo performance characteristics and the specific requirements of the intended application.
References
- 1. Pharmacokinetics and pharmacodynamics of the benzylisoquinolinium muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacology of this compound chloride. A new long-acting nondepolarizing muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics and pharmacodynamics of cisatracurium in critically ill patients with severe sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. New Drug Developments for Neuromuscular Blockade and Reversal: Gantacurium, CW002, CW011, and Calabadion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pharmacokinetics and pharmacodynamics of cisatracurium in critically ill patients with severe sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Pharmacokinetics and pharmacodynamics of this compound in normal patients and in those with hepatic or renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gantacurium chloride - Wikipedia [en.wikipedia.org]
- 10. Pharmacokinetics and pharmacodynamics of mivacurium in young adult and elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Pharmacokinetics and pharmacodynamics of this compound in young and elderly patients during isoflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. faculty.washington.edu [faculty.washington.edu]
- 15. The pharmacokinetics and pharmacodynamics of atracurium in patients with and without renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Train of Four (TOF) Monitoring: Are We Doing It The Right Way? - Axis Neuromonitoring [axisneuromonitoring.com]
- 17. novamedline.com [novamedline.com]
Doxacurium's Potency in the Landscape of Novel Neuromuscular Blockers
Doxacurium, a long-acting, non-depolarizing neuromuscular blocking agent, has been a reliable tool in anesthesia. However, the advent of novel agents with different pharmacodynamic and pharmacokinetic profiles necessitates a comparative analysis to understand their relative potencies and clinical applicability. This guide provides a detailed comparison of this compound's potency with that of novel and newer-generation neuromuscular blocking agents, supported by experimental data.
Quantitative Potency Comparison
The potency of neuromuscular blocking agents is most commonly quantified by the ED95, which is the dose required to produce 95% suppression of the single twitch response of the adductor pollicis muscle. The data presented below, compiled from various human clinical studies, summarizes the ED95 for this compound and several comparator agents under balanced or narcotic anesthesia.
| Drug | Class | ED95 (mg/kg) | Key Characteristics |
| This compound | Benzylisoquinolinium | 0.023 - 0.030[1][2] | Long-acting, high potency |
| Rocuronium (B1662866) | Aminosteroid | ~0.30[3] | Intermediate-acting, rapid onset |
| Cisatracurium | Benzylisoquinolinium | ~0.05[4] | Intermediate-acting, organ-independent elimination |
| Gantacurium (B1249894) | Olefinic isoquinolinium | ~0.19 | Ultra-short-acting, inactivated by L-cysteine |
| CW002 | Benzylisoquinolinium | ~0.077[5] | Intermediate-acting, inactivated by L-cysteine |
Table 1: Comparative Potency (ED95) of this compound and Novel Neuromuscular Blocking Agents in Humans.
Based on the ED95 values, this compound is the most potent of the agents listed, requiring the lowest dose to achieve a 95% neuromuscular block. Cisatracurium and CW002 follow, with rocuronium and gantacurium being the least potent. It is a well-established principle that less potent non-depolarizing agents tend to have a more rapid onset of action[6][7].
Experimental Protocols for Potency Determination
The determination of ED95 for neuromuscular blocking agents follows a standardized clinical trial methodology to ensure accuracy and comparability of the data.
Study Population:
-
Typically involves healthy, consenting adult patients classified under the American Society of Anesthesiologists (ASA) physical status I or II[1][2].
Anesthesia:
-
Studies are conducted under stable general anesthesia. Common anesthetic regimens include nitrous oxide-oxygen-fentanyl-thiopental[2], nitrous oxide with a narcotic[1], or other balanced anesthesia techniques[8]. The choice of anesthetic is crucial as some volatile anesthetics can potentiate the effects of neuromuscular blockers[9].
Neuromuscular Monitoring:
-
The primary endpoint is the evoked twitch response of the adductor pollicis muscle, which is stimulated by the ulnar nerve at the wrist[1].
-
A force displacement transducer or mechanomyograph quantifies the muscle's twitch response[1].
-
Stimulation is typically delivered as a train-of-four (TOF) stimulus, and the first twitch (T1) is used to assess the degree of block[10].
Dose Administration and Data Analysis:
-
The drug is administered intravenously[10].
-
Dose-response curves are generated using either a cumulative dose-response method or by administering single bolus doses of varying concentrations to different patient groups[1][2].
-
The data is then analyzed, often using probit or logit transformation followed by linear regression analysis, or more modernly with non-linear regression, to calculate the ED50 (dose for 50% block) and ED95[11].
Signaling Pathways and Mechanism of Action
Non-depolarizing neuromuscular blocking agents, including this compound and the novel agents discussed, share a common mechanism of action at the neuromuscular junction. They act as competitive antagonists to acetylcholine (B1216132) (ACh) at the nicotinic receptors on the postsynaptic membrane of the motor endplate[12][13].
By binding to these receptors, they prevent ACh from binding, thereby inhibiting the influx of sodium ions that is necessary to generate an end-plate potential[12]. If the end-plate potential does not reach the threshold, the muscle fiber will not depolarize, resulting in muscle paralysis[12]. The novel agents Gantacurium and CW002 are unique in that they are inactivated by the endogenous amino acid L-cysteine, providing a rapid and organ-independent reversal mechanism[10][14][15].
References
- 1. The neuromuscular blocking and cardiovascular effects of this compound chloride in patients receiving nitrous oxide narcotic anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacology of this compound chloride. A new long-acting nondepolarizing muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rocuronium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cisatracurium besilate. A review of its pharmacology and clinical potential in anaesthetic practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Drug Developments for Neuromuscular Blockade and Reversal: Gantacurium, CW002, CW011, and Calabadion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. Pharmacology of Neuromuscular Blocking Drugs | Anesthesia Key [aneskey.com]
- 8. Nuromax (this compound Chloride): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. Neuromuscular blocking effects of rocuronium during desflurane, isoflurane, and sevoflurane anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Determining the potency of neuromuscular blockers: are traditional methods flawed? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. openanesthesia.org [openanesthesia.org]
- 13. Neuromuscular-blocking drug - Wikipedia [en.wikipedia.org]
- 14. Novel neuromuscular blocking drugs and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel drug development for neuromuscular blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head in vitro comparison of doxacurium and vecuronium
An In-Depth In Vitro Comparison of Doxacurium and Vecuronium (B1682833)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed head-to-head comparison of the in vitro pharmacological properties of this compound and vecuronium, two non-depolarizing neuromuscular blocking agents. While direct comparative in vitro studies are limited in publicly available literature, this document synthesizes available data, outlines relevant experimental methodologies, and presents key signaling pathways to offer a comprehensive overview for research and drug development purposes.
Introduction
This compound and vecuronium are neuromuscular blocking agents used in anesthesia to induce skeletal muscle relaxation. This compound is a long-acting benzylisoquinolinium compound, while vecuronium is an intermediate-acting aminosteroid (B1218566). Both exert their effects by acting as competitive antagonists at the nicotinic acetylcholine (B1216132) receptors (nAChRs) located at the neuromuscular junction. Understanding their distinct in vitro characteristics is crucial for predicting their clinical behavior and for the development of novel neuromuscular blockers.
Quantitative Data Comparison
| Parameter | This compound | Vecuronium | Reference |
| Chemical Class | Benzylisoquinolinium | Aminosteroid | [1] |
| ED50 (µg/kg) | 13 | 23.7 | [2][3] |
| ED95 (µg/kg) | 23 | 39.9 | [2][3] |
| Metabolism | Minimally hydrolyzed by plasma cholinesterase.[4] | Undergoes hydrolysis to active metabolites (3-desacetyl, 17-desacetyl, and 3,17-desacetyl vecuronium).[5] | [4][5] |
Note: The ED50 and ED95 values are derived from in vivo human studies and are presented here to illustrate the relative potency.
Mechanism of Action: Signaling Pathway
This compound and vecuronium act as competitive antagonists at the postsynaptic nicotinic acetylcholine receptors at the neuromuscular junction. They bind to the α-subunits of the receptor, thereby preventing the binding of acetylcholine and the subsequent depolarization of the motor endplate, leading to muscle relaxation.
Caption: Neuromuscular junction signaling and the inhibitory action of this compound and vecuronium.
Experimental Protocols
The following outlines a representative experimental protocol for the in vitro assessment of neuromuscular blockade using a rat phrenic nerve-hemidiaphragm preparation. This method allows for the determination of the potency and time course of action of neuromuscular blocking agents.
1. Tissue Preparation:
-
Euthanize a male Wistar rat (250-300g) in accordance with institutional animal care and use guidelines.
-
Exsanguinate the animal and perform a thoracotomy to isolate the phrenic nerve and diaphragm.
-
Dissect the hemidiaphragm with the phrenic nerve attached and mount it in a 20 ml organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 and 5% CO2.
2. Experimental Setup:
-
Attach the tendinous portion of the diaphragm to a force-displacement transducer to record isometric contractions.
-
Place the phrenic nerve on a bipolar platinum electrode for stimulation.
-
Deliver supramaximal square-wave pulses (0.2 ms (B15284909) duration) at a frequency of 0.1 Hz to elicit twitch responses.
-
Allow the preparation to equilibrate for at least 30 minutes until a stable baseline twitch tension is achieved.
3. Data Acquisition:
-
Record the twitch tension continuously using a data acquisition system.
-
After establishing a stable baseline, add this compound or vecuronium to the organ bath in a cumulative concentration-response manner.
-
Allow each concentration to equilibrate for 10-15 minutes or until a stable level of twitch inhibition is observed.
-
Calculate the percentage of twitch inhibition relative to the baseline.
4. Data Analysis:
-
Construct concentration-response curves by plotting the percentage of twitch inhibition against the logarithm of the drug concentration.
-
Determine the IC50 (the concentration of the drug that produces 50% of the maximal inhibitory effect) for both this compound and vecuronium from the concentration-response curves.
Caption: Experimental workflow for in vitro neuromuscular blockade assay.
Conclusion
While direct head-to-head in vitro studies comparing this compound and vecuronium are scarce, the available data and understanding of their mechanism of action provide a solid foundation for further research. This compound, a benzylisoquinolinium, appears to be more potent in vivo than the aminosteroid vecuronium. Their distinct metabolic pathways also contribute to their different durations of action. The provided experimental protocol offers a robust framework for conducting direct in vitro comparisons to elucidate more precise quantitative differences in their pharmacological profiles. Such studies are essential for the rational design and development of next-generation neuromuscular blocking agents with improved safety and efficacy profiles.
References
- 1. This compound. A review of its pharmacology and clinical potential in anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Comparative potency of steroidal neuromuscular blocking drugs and isobolographic analysis of the interaction between rocuronium and other aminosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacology of this compound chloride. A new long-acting nondepolarizing muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonism of vecuronium by one of its metabolites in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Computational Docking Models for Doxacurium Receptor Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating computational docking models of doxacurium binding to its target receptor, the nicotinic acetylcholine (B1216132) receptor (nAChR). By leveraging experimental data from alternative neuromuscular blocking agents, this document outlines a methodology to assess the accuracy and predictive power of in silico models, a critical step in drug discovery and development.
Comparative Analysis of Neuromuscular Blocking Agents
To provide a basis for the validation of a computational model, we can compare this compound with other non-depolarizing neuromuscular blocking agents for which experimental binding affinities have been determined. This comparison allows for the assessment of a docking protocol's ability to rank compounds according to their known potencies.
| Compound | Class | Experimental Binding Affinity | Notes |
| This compound | Benzylisoquinolinium | ED₉₅: ~0.025 mg/kg | Clinical potency; not a direct measure of receptor binding affinity.[3] |
| Pancuronium (B99182) | Aminosteroid | Kₐ: ~0.01 µM | Competitive antagonist of the embryonic-type nicotinic acetylcholine receptor.[4] |
| Vecuronium | Aminosteroid | IC₅₀: 9.9 nM | Competitive antagonist of the nicotinic acetylcholine receptor.[5] |
| Rocuronium | Aminosteroid | No specific Kᵢ/IC₅₀ found | Acknowledged as a competitive antagonist.[6] |
| Atracurium | Benzylisoquinolinium | Kₐ: ~1 µM | Competitive antagonist of the embryonic-type nicotinic acetylcholine receptor.[4] |
| Cisatracurium | Benzylisoquinolinium | IC₅₀: 54 ± 2 nM | For adult nicotinic acetylcholine receptors.[7] |
| Mivacurium | Benzylisoquinolinium | No specific Kᵢ/IC₅₀ found | Acknowledged as a competitive antagonist.[8][9] |
Note: The provided binding affinities are for different subtypes of the nicotinic acetylcholine receptor and were determined under various experimental conditions. Direct comparison should be made with caution. The primary goal is to assess the ability of a computational model to differentiate between compounds with significantly different potencies.
Experimental and Computational Protocols
A robust validation of a computational docking model requires a clearly defined experimental and computational workflow.
Experimental Protocol: Radioligand Binding Assay (Hypothetical for this compound)
To determine the in vitro binding affinity (Kᵢ) of this compound, a competitive radioligand binding assay could be performed.
-
Receptor Preparation: Membranes from a cell line expressing the human adult muscle nicotinic acetylcholine receptor (α₂βγδ subunit composition) would be prepared.
-
Radioligand: A suitable radiolabeled antagonist, such as [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin, would be used.
-
Assay Conditions: Receptor membranes would be incubated with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Separation and Detection: Bound and free radioligand would be separated by rapid filtration, and the radioactivity of the filter-bound complexes would be measured using liquid scintillation counting.
-
Data Analysis: The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) would be determined by non-linear regression analysis. The Kᵢ value would then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
Computational Protocol: Molecular Docking
-
Receptor Structure Preparation:
-
The crystal structure of the human nicotinic acetylcholine receptor, preferably with a bound antagonist, would be obtained from the Protein Data Bank (PDB). A suitable candidate is PDB ID: 2BG9, which is the Torpedo marmorata nicotinic acetylcholine receptor. While not human, it is a well-characterized model for this receptor class.[10]
-
The protein structure would be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues. The binding site would be defined based on the location of the co-crystallized ligand or through binding site prediction algorithms.
-
-
Ligand Preparation:
-
The 3D structures of this compound and the alternative neuromuscular blocking agents would be generated and optimized to their lowest energy conformation.
-
-
Molecular Docking:
-
A molecular docking program (e.g., AutoDock Vina, Glide, GOLD) would be used to predict the binding pose and affinity of each ligand within the receptor's binding site.
-
The docking protocol would be validated by "redocking" the co-crystallized ligand (if available) into the binding site and calculating the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD of less than 2.0 Å is generally considered a successful validation.
-
-
Scoring and Analysis:
-
The predicted binding affinities (e.g., docking scores) for all compounds would be calculated.
-
The correlation between the computational docking scores and the experimental binding affinities (IC₅₀ or Kᵢ values) for the alternative compounds would be assessed. A strong correlation would indicate that the docking model has good predictive validity.
-
The predicted binding pose of this compound would be analyzed to identify key interactions with the receptor, providing insights into its mechanism of action at the molecular level.
-
Visualizing the Validation Workflow
The following diagrams illustrate the key processes involved in validating a computational docking model for this compound.
Caption: Workflow for validating a computational docking model of this compound.
Caption: this compound's competitive antagonism at the nicotinic acetylcholine receptor.
References
- 1. Predictive stability, novel HPLC-MS analysis and semi-automatic compounding process for the emergency implementation of a production line of pancuronium in injectable solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Clinical pharmacology of this compound chloride. A new long-acting nondepolarizing muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wwPDB: pdb_00006pv7 [wwpdb.org]
- 5. This compound. A review of its pharmacology and clinical potential in anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pancuronium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. jddtonline.info [jddtonline.info]
- 8. This compound chloride - Wikipedia [en.wikipedia.org]
- 9. Pharmacokinetic and pharmacodynamic modelling with pancuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
comparative pharmacodynamics of doxacurium across different animal species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacodynamics of doxacurium, a long-acting, non-depolarizing neuromuscular blocking agent, across various animal species. The data presented is intended to support researchers and professionals in drug development and preclinical studies by offering a clear comparison of the drug's potency and time course of action in different animal models.
Quantitative Pharmacodynamic Data
The following table summarizes the key pharmacodynamic parameters of this compound in dogs, cats, and monkeys. This compound is a benzylisoquinolinium diester that acts as a competitive antagonist to acetylcholine (B1216132) at the nicotinic receptors on the motor endplate, leading to muscle relaxation.[1][2]
| Parameter | Dog (Isoflurane Anesthesia) | Cat | Monkey |
| ED50 (µg/kg) | 2.1[3] | Not Available | Not Available |
| ED90 (µg/kg) | 3.5[3] | Not Available | Not Available |
| ED95 (mg/kg) | 0.006 - 0.007[4] | 0.012[4] | 0.017[4] |
| Onset of Action | Slow[3] | Not Available | Not Available |
| Time to Maximal Depression (at 3.5 µg/kg) | 40 ± 5 minutes[3] | Not Available | Not Available |
| Duration of Action | Long-acting[3] | 2-3 times that of d-tubocurarine; 2-5 times that of atracurium[4] | 2-3 times that of d-tubocurarine; 2-5 times that of atracurium[4] |
| Duration (Time from maximal depression to 25% recovery at 3.5 µg/kg) | 108 ± 31 minutes[3] | Not Available | Not Available |
| Recovery Time (Time from 25% to 75% recovery at 3.5 µg/kg) | 42 ± 11 minutes[3] | Not Available | Not Available |
Experimental Protocols
The data presented in this guide is derived from studies employing specific experimental methodologies to assess the pharmacodynamics of this compound. Below are detailed protocols representative of those used in canine studies. Similar principles are applied in studies involving cats and monkeys, with adjustments for species-specific physiological and anatomical differences.
Canine Model for this compound Pharmacodynamics
-
Animal Model: Healthy adult mixed-breed dogs.[3]
-
Anesthesia: Anesthesia is induced and maintained with isoflurane (B1672236) in oxygen. End-tidal isoflurane concentration is kept constant. Mechanical ventilation is employed to maintain normocapnia (PaCO2 between 35 and 45 mm Hg).[3]
-
Drug Administration: this compound chloride is administered intravenously (IV) as a bolus injection.[3]
-
Neuromuscular Monitoring: The evoked twitch response of a peripheral muscle (e.g., paw) is quantified using mechanomyography. This involves supramaximal train-of-four (TOF) stimulation of the corresponding nerve (e.g., superficial peroneal nerve). The first twitch tension (T1%) compared to baseline is recorded to determine the degree of neuromuscular blockade.[3]
-
Dose-Response Curve Construction: To determine the effective doses (ED50, ED90, ED95), a log dose-probit response curve is constructed by administering various doses of this compound and recording the maximal depression of T1%.[3]
-
Pharmacodynamic Parameters Measured:
Visualizing Experimental and Physiological Pathways
To further elucidate the processes involved in the assessment and mechanism of action of this compound, the following diagrams are provided.
Caption: Experimental workflow for assessing this compound pharmacodynamics.
Caption: this compound's mechanism at the neuromuscular junction.
References
- 1. This compound. A review of its pharmacology and clinical potential in anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C56H78N2O16+2 | CID 60169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Neuromuscular effects of this compound chloride in isoflurane-anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
A Comparative Analysis of Doxacurium and Next-Generation Neuromuscular Blocking Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of doxacurium, a long-acting neuromuscular blocking agent, with several next-generation muscle relaxants. The information presented is supported by experimental data to assist researchers and drug development professionals in evaluating these compounds.
Mechanism of Action
This compound is a non-depolarizing neuromuscular blocking agent that belongs to the benzylisoquinolinium class of compounds.[1][2] Like other drugs in this class, it acts as a competitive antagonist to acetylcholine (B1216132) at the nicotinic receptors on the motor end-plate of the neuromuscular junction.[3][4] This antagonism prevents acetylcholine from binding to its receptors, thereby inhibiting muscle depolarization and resulting in skeletal muscle relaxation.[1] The neuromuscular block induced by this compound can be reversed by acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of acetylcholine at the neuromuscular junction.[3][5]
Next-generation non-depolarizing muscle relaxants, such as rocuronium (B1662866) (an aminosteroid) and cisatracurium (B1209417) (a benzylisoquinolinium), share this fundamental mechanism of competitive antagonism at the nicotinic acetylcholine receptor.[6][7] A newer class of agents, the chlorofumarates, which includes gantacurium (B1249894) and CW002, also act as competitive antagonists at the nicotinic receptor.[1][8] However, they possess a unique mechanism of degradation through adduction with the endogenous amino acid L-cysteine, allowing for rapid reversal of their effects.[3][8][9]
Signaling Pathway and Degradation
The following diagrams illustrate the common signaling pathway for non-depolarizing muscle relaxants and the unique degradation pathway of the next-generation chlorofumarates.
Quantitative Performance Comparison
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound and selected next-generation muscle relaxants. Data are compiled from various preclinical and clinical studies and should be interpreted within the context of the specific experimental conditions.
Table 1: Potency and Onset of Action
| Compound | Class | ED95 (mg/kg) | Onset of Action (minutes at ~2x ED95) |
| This compound | Benzylisoquinolinium | ~0.03 | 4 - 6[10] |
| Rocuronium | Aminosteroid | ~0.3 | 1 - 2[11] |
| Cisatracurium | Benzylisoquinolinium | ~0.05 | 3 - 5[12] |
| Gantacurium | Chlorofumarate | ~0.19 (human) | ≤ 1.5 (at 2.5-3x ED95)[13] |
| CW002 | Chlorofumarate | ~0.077 (human) | ~1.5 (at 1.8x ED95)[3] |
Table 2: Duration of Action and Recovery
| Compound | Duration of Action (minutes at ~2x ED95) | Recovery Index (25-75%) (minutes) | Primary Route of Elimination |
| This compound | 60 - 90[10] | ~16 | Renal and Biliary[14] |
| Rocuronium | 20 - 35[10] | ~9 | Hepatic[15] |
| Cisatracurium | ~45[12] | ~10 | Hofmann Elimination[7] |
| Gantacurium | ≤ 10 (clinical duration) | Rapid | Cysteine Adduction & Ester Hydrolysis[13] |
| CW002 | ~33.8 (clinical duration) | ~14 | Cysteine Adduction & Hydrolysis[3] |
Table 3: Cardiovascular and Histamine (B1213489) Release Profile
| Compound | Cardiovascular Effects | Histamine Release |
| This compound | Minimal to no effect on heart rate or blood pressure.[16][17] | No significant histamine release.[16] |
| Rocuronium | Mild vagolytic effects.[15] | No histamine release.[15] |
| Cisatracurium | Cardiovascularly stable.[18] | Does not cause histamine release.[18] |
| Gantacurium | Can cause a decrease in arterial pressure and an increase in heart rate at higher doses.[9] | Minimal, but can occur at higher doses.[13][19] |
| CW002 | Minimal cardiopulmonary side effects.[3] | No signs of histamine release in studies to date.[3] |
Experimental Protocols
The evaluation of neuromuscular blocking agents typically involves the following key experiments:
Determination of Potency (ED95)
The 95% effective dose (ED95) is the dose required to produce a 95% suppression of the first twitch (T1) of a train-of-four (TOF) stimulation. This is a standard measure of the potency of a neuromuscular blocking agent.[20]
Methodology:
-
Animal Model/Human Subjects: The study is conducted in a suitable animal model (e.g., rhesus monkeys, dogs) or in human volunteers under general anesthesia.[3]
-
Anesthesia: A stable level of anesthesia is maintained throughout the experiment, as anesthetic agents can influence the effects of neuromuscular blockers.
-
Neuromuscular Monitoring: The ulnar nerve is stimulated at the wrist using surface electrodes. The evoked response of the adductor pollicis muscle (thumb adduction) is measured using a force-displacement transducer (mechanomyography) or an accelerometer (acceleromyography).[21][22]
-
Stimulation Protocol: A supramaximal stimulus is delivered in a train-of-four (TOF) pattern (four stimuli at 2 Hz every 10-15 seconds).[4]
-
Dose Administration: The neuromuscular blocking agent is administered intravenously in incrementally increasing doses.
-
Data Analysis: The percentage of twitch height depression is recorded for each dose. The ED95 is then calculated using a dose-response curve.
Assessment of Onset and Duration of Action
Methodology:
-
Subject Preparation: As described for potency determination.
-
Drug Administration: A standardized dose of the neuromuscular blocking agent (typically 2-3 times the ED95) is administered as an intravenous bolus.[11][23]
-
Onset of Action: The time from the completion of the drug injection to the point of maximum twitch depression (e.g., 95% or 100% block) is recorded as the onset of action.[20]
-
Duration of Action: The time from drug administration until the twitch height recovers to a certain percentage of the baseline value (e.g., 25% recovery of T1) is measured as the clinical duration of action.[20]
-
Recovery Index: The time taken for the twitch height to recover from 25% to 75% of baseline is recorded as the recovery index.[3]
Evaluation of Cardiovascular Effects and Histamine Release
Methodology:
-
Hemodynamic Monitoring: Heart rate, mean arterial pressure, and other relevant cardiovascular parameters are continuously monitored and recorded at baseline and at specific time points after drug administration.[17]
-
Histamine Release Assay: Venous blood samples are collected before and at various time points after the administration of the neuromuscular blocking agent. Plasma histamine concentrations are then determined using a sensitive radioimmunoassay or other appropriate methods.[16]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the clinical evaluation of a new neuromuscular blocking agent.
Conclusion
This compound is a potent, long-acting neuromuscular blocking agent with a favorable cardiovascular safety profile.[16][24] However, its slow onset and long duration of action may limit its utility in certain clinical scenarios.[23][25] Next-generation agents offer a range of onset and duration profiles. Rocuronium provides a rapid onset of action, making it suitable for rapid sequence intubation, while cisatracurium offers an intermediate duration of action with excellent cardiovascular stability and an organ-independent elimination pathway.[11][12][15]
The chlorofumarates, gantacurium and CW002, represent a novel class of neuromuscular blockers with the potential for a rapid onset and a short to intermediate, controllable duration of action due to their unique degradation by L-cysteine.[1][3][8] This feature may offer significant advantages in terms of rapid and predictable recovery from neuromuscular blockade. Further clinical investigation is warranted to fully elucidate the clinical utility and safety of these emerging agents.
References
- 1. New Drug Developments for Neuromuscular Blockade and Reversal: Gantacurium, CW002, CW011, and Calabadion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Drug Developments for Neuromuscular Blockade and Reversal: Gantacurium, CW002, CW011, and Calabadion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Train of Four (TOF) Monitoring: Are We Doing It The Right Way? - Axis Neuromonitoring [axisneuromonitoring.com]
- 5. medscape.com [medscape.com]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. researchgate.net [researchgate.net]
- 8. The future of neuromuscular blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Dose-response and time-course of action of rocuronium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cisatracurium - WikiAnesthesia [wikianesthesia.org]
- 13. Gantacurium chloride - Wikipedia [en.wikipedia.org]
- 14. academic.oup.com [academic.oup.com]
- 15. droracle.ai [droracle.ai]
- 16. Neuromuscular Monitoring | Anesthesia Key [aneskey.com]
- 17. Cardiovascular effects of this compound, pancuronium and vecuronium in anaesthetized patients presenting for coronary artery bypass surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cisatracurium besilate. A review of its pharmacology and clinical potential in anaesthetic practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. faculty.washington.edu [faculty.washington.edu]
- 22. anesthesiologynews.com [anesthesiologynews.com]
- 23. This compound chloride: a preliminary clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Novel drug development for neuromuscular blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Pharmacokinetic/Pharmacodynamic Model of CW002, an Investigational Intermediate Neuromuscular Blocking Agent, in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Doxacurium: A Procedural Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of doxacurium chloride. Given its potential health risks, including reproductive toxicity, carcinogenicity, and mutagenicity, this compound and its associated waste must be managed as hazardous pharmaceutical waste. Adherence to these procedures is critical to ensure personnel safety and regulatory compliance.
I. Core Principles of this compound Waste Management
This compound is a potent neuromuscular blocking agent. The primary principle of its disposal is to prevent accidental exposure and environmental contamination. All personnel handling this compound waste must be trained in hazardous waste management procedures.
Key Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including double gloves, a lab coat, and eye protection when handling this compound vials, solutions, and contaminated materials.
-
Conduct all manipulations of this compound that may produce aerosols within a certified chemical fume hood.
-
Ensure spill kits for hazardous drugs are readily available in areas where this compound is handled and disposed of.
II. Step-by-Step Disposal Protocol
This protocol outlines the required steps for the safe disposal of unused, partially used, or expired this compound.
Step 1: Immediate Segregation of Waste
-
At the point of use, immediately segregate all materials contaminated with this compound. This includes:
-
Unused or partially used vials.
-
Syringes and needles used for administration.
-
IV bags and tubing.
-
Contaminated PPE (gloves, gowns, etc.).
-
Wipes and other materials used for cleaning spills.
-
Step 2: Use of Designated Hazardous Waste Containers
-
Place all segregated this compound waste into clearly labeled, leak-proof, and puncture-resistant hazardous waste containers.
-
The container must be marked with "Hazardous Pharmaceutical Waste" and the specific chemical name, "this compound Chloride."
-
Do not mix this compound waste with other types of waste (e.g., regular trash, sharps containers for non-hazardous materials, or other chemical waste).
Step 3: Management of Unused Portions
-
Any unused portion of a this compound infusion must be discarded immediately after the procedure is complete and not left at the workstation.[1]
Step 4: Storage of Hazardous Waste
-
Store the sealed hazardous waste container in a designated, secure area with limited access.
-
This storage area should be well-ventilated and away from general laboratory traffic.
Step 5: Final Disposal via High-Temperature Incineration
-
Arrange for the collection and disposal of the hazardous waste container by a licensed hazardous waste management vendor.
-
The required method for the final destruction of this compound waste is high-temperature incineration.[2][3] This process ensures the complete destruction of the active pharmaceutical ingredient.
-
Ensure the vendor provides a certificate of destruction for your records, in compliance with institutional and regulatory requirements.
III. Quantitative Data for Disposal Parameters
While specific incineration parameters for this compound are not available, the following table summarizes general recommendations for the incineration of pharmaceutical and medical waste.
| Parameter | Recommended Value | Source |
| Primary Chamber Temperature | > 850°C | Guidelines for Safe Disposal of Unwanted Pharmaceuticals |
| Secondary Chamber (Afterburner) Temperature | > 1200°C for hazardous waste | Guidelines for Safe Disposal of Unwanted Pharmaceuticals |
| Retention Time in Secondary Chamber | At least 2 seconds | Guidelines for Safe Disposal of Unwanted Pharmaceuticals |
IV. Experimental Protocols
Currently, there are no widely established and validated experimental protocols for the chemical neutralization of this compound for disposal purposes. The recommended and most reliable method of disposal remains high-temperature incineration. Research into chemical degradation methods, such as advanced oxidation processes, is ongoing for various pharmaceuticals but has not been specifically documented for this compound.
V. Visual Workflow for this compound Disposal
The following diagram illustrates the logical flow of the this compound disposal process.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for Doxacurium
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling of Doxacurium chloride in a laboratory setting. Adherence to these procedures is essential to ensure personnel safety and maintain a secure research environment. This compound is a potent, long-acting, non-depolarizing neuromuscular blocking agent, and as such, requires stringent handling protocols.[1][2]
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure through skin contact, inhalation, or accidental ingestion. The following table outlines the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Preparation and Handling | Gloves: Double chemotherapy gloves.[3] Gown: Disposable gown resistant to hazardous drug permeability.[3] Eye Protection: Safety goggles and a face shield to protect against splashes.[4] Respiratory Protection: An N-95 or N-100 particulate mask is sufficient for most activities.[4] |
| Administration (in vitro/in vivo) | Gloves: Double chemotherapy gloves.[3] Gown: Disposable gown resistant to hazardous drug permeability.[3] Eye Protection: Safety goggles.[4] |
| Waste Disposal | Gloves: Double chemotherapy gloves.[3] Gown: Disposable gown resistant to hazardous drug permeability.[3] Eye Protection: Safety goggles.[4] |
| Spill Cleanup | Gloves: Double chemotherapy gloves.[3] Gown: Disposable gown resistant to hazardous drug permeability.[3] Eye Protection: Safety goggles and a face shield.[4] Respiratory Protection: A chemical cartridge-type respirator is required for large spills.[4] |
Note: Always wash hands thoroughly with soap and water before donning and after removing gloves. Used gloves and other disposable PPE should be treated as hazardous waste.[4]
Operational Plan
Receiving and Storage: Upon receipt, inspect the packaging for any signs of damage or leakage. This compound should be stored in a secure, well-ventilated, and clearly labeled area, away from incompatible materials. Access should be restricted to authorized personnel only.
Preparation: All manipulations of this compound, including weighing, dilution, and aliquoting, should be performed in a designated containment device, such as a chemical fume hood or a biological safety cabinet, to minimize the risk of aerosol generation.
In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and be prepared to provide the Safety Data Sheet (SDS) to the medical personnel.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled in accordance with all applicable federal, state, and local regulations for hazardous waste.
Unused this compound:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Unused or expired this compound should be collected in a designated, properly labeled hazardous waste container.
-
Arrange for disposal through a licensed hazardous waste disposal contractor.
Contaminated Materials:
-
All disposable items that have come into contact with this compound, including gloves, gowns, bench paper, and pipette tips, must be disposed of as hazardous waste.
-
Place all contaminated materials in a clearly labeled hazardous waste bag or container.
Quantitative Clinical Data
The following table summarizes key clinical pharmacokinetic and pharmacodynamic parameters of this compound chloride. This data is provided to underscore the compound's potency and duration of action, informing the need for cautious handling.
| Parameter | Value | Notes |
| ED95 (Adults) | 0.025 mg/kg | Dose required to produce 95% suppression of the adductor pollicis muscle twitch response.[5] |
| Onset of Action (2 x ED95) | 4 to 5 minutes | Time to achieve sufficient block for intubation.[6] |
| Clinical Duration of Action (2 x ED95) | Approximately 100 minutes | Time from injection to 25% recovery of twitch response.[6] |
| Spontaneous Recovery | 3 to 4 hours or longer | Time to full spontaneous recovery from neuromuscular block.[6] |
This compound Spill Response Workflow
The following diagram outlines the immediate steps to be taken in the event of a this compound spill in the laboratory.
Caption: Workflow for responding to a this compound spill.
References
- 1. This compound chloride - Wikipedia [en.wikipedia.org]
- 2. This compound. A review of its pharmacology and clinical potential in anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pogo.ca [pogo.ca]
- 4. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
